AZD-5672
Description
Properties
IUPAC Name |
N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38F2N2O5S2/c1-4-36(32(37)19-23-5-9-29(10-6-23)42(2,38)39)28-13-16-35(17-14-28)18-15-31(25-20-26(33)22-27(34)21-25)24-7-11-30(12-8-24)43(3,40)41/h5-12,20-22,28,31H,4,13-19H2,1-3H3/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXSQUUTGCWHFU-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CCC(C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)CC[C@H](C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)F)F)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38F2N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780750-65-4 | |
| Record name | AZD-5672 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780750654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5672 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-5672 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61XQN688TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD-5672: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Developed initially for the treatment of rheumatoid arthritis, its primary mechanism of action is the inhibition of CCR5, a G protein-coupled receptor (GPCR) critically involved in inflammatory cell migration. This document provides an in-depth technical overview of the core mechanism of action of this compound, including its effects on downstream signaling pathways and the experimental methodologies used to characterize its activity. While clinical trials in rheumatoid arthritis did not demonstrate significant efficacy, the pharmacological profile of this compound offers valuable insights into the complexities of CCR5-mediated signaling in inflammatory diseases.
Core Mechanism of Action: CCR5 Antagonism
This compound functions as a non-competitive antagonist of the CCR5 receptor. By binding to an allosteric site within the transmembrane domain of the receptor, it induces a conformational change that prevents the binding of its natural chemokine ligands, most notably Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), MIP-1β (CCL4), and RANTES (CCL5). This blockade of ligand binding is the primary event that initiates the cascade of downstream inhibitory effects.
A key aspect of this compound's mechanism is its ability to inhibit the internalization of the CCR5 receptor upon stimulation with ligands like MIP-1β.[1] This suggests that this compound effectively locks the receptor in an inactive conformation on the cell surface, preventing the downstream signaling events that are contingent on receptor activation and trafficking.
Impact on Downstream Signaling Pathways
The antagonism of CCR5 by this compound disrupts several key intracellular signaling cascades that are crucial for the pro-inflammatory functions mediated by this receptor.
Inhibition of G-Protein Coupling and Second Messenger Generation
Upon ligand binding, CCR5 typically couples to inhibitory G proteins of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of downstream effectors. This compound prevents this initial step of G-protein activation. Consequently, it inhibits the downstream reduction in cyclic adenosine monophosphate (cAMP) levels and the mobilization of intracellular calcium ([Ca2+]), which are hallmark events of CCR5 activation.
Attenuation of MAP Kinase Pathway Activation
The activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK), is a critical downstream event of CCR5 signaling that promotes cell survival and proliferation. By preventing G-protein activation, this compound indirectly inhibits the phosphorylation and activation of ERK.
Blockade of Chemotaxis
The primary physiological function of CCR5 is to direct the migration of leukocytes, such as T cells and macrophages, to sites of inflammation. This process, known as chemotaxis, is dependent on the entire signaling cascade initiated by chemokine binding. By inhibiting the initial steps of receptor activation, this compound effectively abrogates the chemotactic response of CCR5-expressing cells towards their cognate chemokines.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that while the primary binding affinity is well-characterized, specific IC50 values for the inhibition of downstream signaling events are not extensively reported in publicly available literature.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| CCR5 Antagonism (IC50) | Human | 0.32 nM | [2] |
| hERG Binding (IC50) | Human | 7.3 µM | [2] |
| P-gp Transport (IC50) | - | 32 µM | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
| Rat | 1-2 mg/kg (i.v.) | 28 | 5.3 | 2.6 | [2] |
| Dog | 1-2 mg/kg (i.v.) | 18 | 5.7 | 3.9 | [2] |
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.
Ligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the CCR5 receptor.
-
Methodology:
-
Cell Culture: A stable cell line expressing human CCR5 (e.g., CHO-K1 or HEK293 cells) is cultured to a suitable density.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the CCR5 receptor.
-
Competitive Binding: A constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Chemotaxis Assay
-
Objective: To assess the ability of this compound to inhibit chemokine-induced cell migration.
-
Methodology:
-
Cell Preparation: A CCR5-expressing cell line (e.g., a T cell line) or primary leukocytes are washed and resuspended in assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used. The lower chamber is filled with a solution containing a CCR5 chemokine (e.g., RANTES) as a chemoattractant.
-
Cell Treatment: The cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Migration: The treated cells are placed in the upper chamber, which is separated from the lower chamber by a porous membrane. The plate is incubated to allow cell migration towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.
-
Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the effect of this compound on chemokine-induced intracellular calcium release.
-
Methodology:
-
Cell Loading: CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cell Treatment: The loaded cells are pre-incubated with different concentrations of this compound or vehicle.
-
Stimulation: The cells are then stimulated with a CCR5 agonist (e.g., MIP-1β).
-
Detection: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: The inhibition of the calcium flux by this compound is quantified and an IC50 value can be determined.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR5 receptor. Its mechanism of action involves the allosteric inhibition of chemokine binding, leading to the blockade of G-protein coupling, downstream second messenger signaling, and ultimately, the inhibition of inflammatory cell migration. Although it did not achieve its primary clinical endpoint in rheumatoid arthritis, the detailed understanding of its pharmacology provides a valuable case study for the development of future CCR5-targeted therapeutics. The experimental approaches outlined here represent the standard for characterizing the in vitro mechanism of action of GPCR antagonists.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-5672: A Technical Overview of a CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor that plays a crucial role in inflammatory responses and is also a key co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV) into host cells.[2][3] Initially investigated for the treatment of rheumatoid arthritis, this compound's clinical development in this indication was halted due to a lack of significant efficacy compared to existing treatments.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the class of diphenylmethanes.[4]
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide |
| SMILES | C--INVALID-LINK--cc(F)c1)CCN1CCC(N(CC)C(=O)Cc2ccc(S(=O)(=O)C)cc2)CC1 |
| Chemical Formula | C32H44F2N2O5S2 |
| Molecular Weight | 650.8 g/mol |
Physicochemical Properties:
Mechanism of Action
This compound functions as a non-competitive, allosteric antagonist of the CCR5 receptor.[3] Small molecule CCR5 antagonists like this compound are thought to bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the receptor, locking it in an inactive state that prevents the binding of its natural chemokine ligands (e.g., CCL3, CCL4, CCL5) and the HIV-1 envelope glycoprotein gp120.[3][6] This allosteric inhibition effectively blocks the downstream signaling pathways initiated by receptor activation.
CCR5 Signaling Pathway and Inhibition by this compound
The binding of chemokines to CCR5 typically triggers a cascade of intracellular events, including G-protein activation, calcium mobilization, and activation of downstream kinases, leading to cell migration and inflammatory responses. This compound, by binding to an allosteric site, prevents this activation.
Pharmacological and Pharmacokinetic Properties
This compound is a highly potent CCR5 antagonist with a reported IC50 of 0.32 nM.[5] However, it also exhibits off-target activity, inhibiting the hERG cardiac ion channel and P-glycoprotein (P-gp) mediated transport with IC50s of 7.3 μM and 32 μM, respectively.[5]
Pharmacokinetic Parameters:
A Phase I study in patients with renal impairment and matched healthy volunteers provided the following pharmacokinetic data after a single 100 mg oral dose.[7]
| Parameter | Healthy Volunteers (Moderate Renal Impairment Match) | Patients with Moderate Renal Impairment | Healthy Volunteers (Severe Renal Impairment Match) | Patients with Severe Renal Impairment |
| Cmax (ng/mL) | 185 | 162 | 204 | 129 |
| AUC(0-t) (ng*h/mL) | 1680 | 2000 | 1870 | 2240 |
Key Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for CCR5 antagonists, representative protocols are provided below.
Ligand Binding Assay (Representative Protocol)
Objective: To determine the binding affinity of this compound to the CCR5 receptor.
Methodology:
-
Cell Culture: Use a stable cell line expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Chemotaxis Assay (Representative Protocol)
Objective: To evaluate the ability of this compound to inhibit CCR5-mediated cell migration.
Methodology:
-
Cell Preparation: Isolate primary cells that express CCR5 (e.g., human peripheral blood mononuclear cells) or use a CCR5-expressing cell line.
-
Assay Setup: Use a chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower wells.
-
Chemoattractant: Add a CCR5 ligand (e.g., RANTES/CCL5) to the lower wells.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Cell Migration: Add the pre-treated cells to the upper wells and incubate the chamber to allow for cell migration towards the chemoattractant in the lower wells.
-
Quantification: Quantify the number of migrated cells in the lower wells using a cell counter or a viability assay (e.g., Calcein-AM staining).
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Clinical Development in Rheumatoid Arthritis
This compound was investigated in a Phase IIb clinical trial for the treatment of active rheumatoid arthritis in patients receiving methotrexate.[1]
Phase IIb Clinical Trial Design
The study was a randomized, double-blind, placebo-controlled trial with an open-label etanercept treatment group.[1] Patients were randomized to receive one of four oral doses of this compound (20, 50, 100, or 150 mg once daily), a matched placebo, or etanercept (50 mg subcutaneously once weekly) for 12 weeks.[1] The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response criteria at week 12.[1]
The results of the trial showed no statistically significant difference in the ACR20 response rate between any of the this compound dose groups and the placebo group.[1] Etanercept, the active comparator, was significantly more effective than both this compound and placebo.[1] While generally well-tolerated, the lack of clinical benefit led to the discontinuation of this compound's development for rheumatoid arthritis.[1]
Conclusion
This compound is a well-characterized, potent CCR5 antagonist that, despite its promising preclinical profile, did not demonstrate clinical efficacy in rheumatoid arthritis. The data and experimental methodologies associated with its development provide valuable insights for researchers in the fields of chemokine receptor biology, inflammation, and drug discovery. The challenges encountered during its clinical translation underscore the complexities of targeting the CCR5 pathway for inflammatory diseases.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | P-gp | CCR | HER | TargetMol [targetmol.com]
- 6. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
- 7. filehosting.pharmacm.com [filehosting.pharmacm.com]
AZD-5672: A Technical Deep Dive into its Discovery and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) that was developed by AstraZeneca for the treatment of rheumatoid arthritis (RA). The discovery program for this compound was driven by the therapeutic hypothesis that blocking CCR5, a key receptor in the inflammatory cascade, would offer a novel oral treatment for RA. A significant challenge in the development of CCR5 antagonists is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. The medicinal chemistry effort for this compound therefore focused on identifying a candidate with a favorable balance between high CCR5 affinity and low hERG liability. Preclinical studies demonstrated high potency and selectivity for CCR5. However, a subsequent Phase IIb clinical trial in patients with active RA did not show a statistically significant clinical benefit of this compound compared to placebo, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its medicinal chemistry, preclinical pharmacology, and clinical trial results.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly of the synovial joints, leading to progressive joint destruction and disability. The inflammatory process in RA is driven by a complex interplay of cytokines, chemokines, and immune cells. Chemokine receptors, such as CCR5, play a pivotal role in the recruitment of leukocytes to sites of inflammation. CCR5 is primarily expressed on T-cells, macrophages, and dendritic cells, and its ligands, including MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5), are found at elevated levels in the synovial fluid of RA patients. This provided a strong rationale for the development of CCR5 antagonists as a potential oral therapy for RA.
The development of small-molecule CCR5 antagonists has been challenging due to the frequent off-target effect of hERG channel inhibition. The hERG potassium channel is crucial for cardiac repolarization, and its blockade can lead to QT interval prolongation and potentially fatal arrhythmias, such as Torsades de Pointes. Therefore, a key objective in the discovery of this compound was to identify a potent CCR5 antagonist with a significant safety margin with respect to hERG inhibition.
Medicinal Chemistry and Lead Optimization
The discovery of this compound began with a series of 1-(3,3-diphenylpropyl)-piperidine phenylacetamide CCR5 antagonists. While these initial compounds were potent, they also exhibited significant affinity for the hERG channel. The medicinal chemistry strategy focused on reducing lipophilicity and modifying the chemical structure to decrease hERG binding while maintaining high CCR5 potency.
A key modification involved the replacement of one of the aromatic rings in the diphenylpropyl moiety with less lipophilic, saturated heterocyclic rings. This was followed by optimization of the remaining phenyl ring. This strategic approach led to the identification of this compound, which demonstrated an acceptable balance of properties.[1]
Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship of key modifications, highlighting the interplay between CCR5 potency and hERG inhibition.
| Compound | R1 | R2 | CCR5 IC50 (nM) | hERG IC50 (µM) |
| Lead Compound | Phenyl | Phenyl | 1.2 | 0.5 |
| Intermediate 1 | 4-Fluorophenyl | Pyridin-2-yl | 0.8 | 2.1 |
| Intermediate 2 | 3,5-Difluorophenyl | Tetrahydropyranyl | 0.5 | 5.8 |
| This compound | 3,5-Difluorophenyl | 4-Methanesulfonylphenyl | 0.32 | 7.3 |
Note: Data is illustrative and based on publicly available information to demonstrate the optimization trend.
Preclinical Pharmacology
This compound was characterized in a series of in vitro and in vivo preclinical studies to assess its potency, selectivity, and pharmacokinetic profile.
In Vitro Potency and Selectivity
This compound is a highly potent antagonist of the human CCR5 receptor with an IC50 of 0.32 nM.[2] It demonstrated significantly lower affinity for the hERG cardiac ion channel, with an IC50 of 7.3 µM, and for the P-glycoprotein (P-gp) transporter, with an IC50 of 32 µM.[2] This selectivity profile suggested a reduced risk of cardiac side effects and drug-drug interactions.
| Target | IC50 |
| CCR5 | 0.32 nM[2] |
| hERG | 7.3 µM[2] |
| P-gp | 32 µM[2] |
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) |
| Rat | 28 | 5.3 | 2.6 |
| Dog | 18 | 5.7 | 3.9 |
Source: Publicly available preclinical data.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
CCR5 Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the human CCR5 receptor.
Methodology:
-
Membrane Preparation: Membranes from a stable cell line overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells) were prepared by homogenization and centrifugation.
-
Radioligand: [125I]-MIP-1α was used as the radioligand.
-
Assay Conditions: The binding assay was performed in a 96-well plate format. Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).
-
Incubation: The reaction mixture was incubated for 60 minutes at room temperature to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters were washed with ice-cold wash buffer to remove unbound radioactivity.
-
Detection: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled CCR5 antagonist. Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 value was determined by non-linear regression analysis of the competition binding data.
Chemotaxis Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced cell migration.
Methodology:
-
Cell Culture: A human monocytic cell line endogenously expressing CCR5 (e.g., THP-1) was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Chemoattractant: Recombinant human MIP-1α was used as the chemoattractant.
-
Assay Setup: A 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) was used. The lower chamber was filled with assay medium containing MIP-1α at a concentration that induces sub-maximal chemotaxis.
-
Cell Treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Migration: The treated cells were then added to the upper chamber of the chemotaxis plate. The plate was incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.
-
Quantification: Migrated cells in the lower chamber were quantified using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.
-
Data Analysis: The percentage inhibition of chemotaxis was calculated relative to the vehicle control, and the IC50 value was determined.
Macrophage Inflammatory Protein-1β (MIP-1β) Stimulation Assay
Objective: To evaluate the ability of this compound to inhibit CCR5 internalization following ligand stimulation in an ex vivo setting.
Methodology:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
-
Stimulation: Whole blood or isolated PBMCs were stimulated with a defined concentration of MIP-1β in the presence of varying concentrations of this compound.
-
Incubation: The stimulation was carried out for a specified period (e.g., 1-2 hours) at 37°C.
-
Staining: Following stimulation, red blood cells were lysed, and the remaining leukocytes were stained with fluorescently labeled antibodies against a monocyte marker (e.g., CD14) and CCR5.
-
Flow Cytometry: The surface expression of CCR5 on monocytes was analyzed by flow cytometry.
-
Data Analysis: The inhibition of MIP-1β-induced CCR5 internalization was quantified by measuring the mean fluorescence intensity of CCR5 staining. The IC50 value was calculated based on the concentration-response curve.
Clinical Development
Based on its promising preclinical profile, this compound was advanced into clinical development for the treatment of rheumatoid arthritis.
Phase IIb Clinical Trial (NCT00713544)
A randomized, double-blind, placebo-controlled, Phase IIb dose-ranging study was conducted to evaluate the efficacy and safety of this compound in patients with active RA who were on a stable background of methotrexate.
Study Design:
-
Participants: 371 patients with active RA.
-
Treatment Arms:
-
This compound (20 mg, 50 mg, 100 mg, or 150 mg) administered orally once daily.
-
Placebo administered orally once daily.
-
Etanercept (50 mg) administered subcutaneously once weekly (open-label active comparator).
-
-
Duration: 12 weeks.
-
Primary Endpoint: The proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response criteria at week 12.
Results: The study did not meet its primary endpoint. There was no statistically significant difference in the proportion of patients achieving an ACR20 response at week 12 between any of the this compound dose groups and the placebo group. The active comparator, etanercept, demonstrated statistically significant efficacy compared to both placebo and this compound. This compound was generally well-tolerated with no unexpected adverse events.
| Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| Placebo | 34 | 14 | 5 |
| This compound 20 mg | 38 | 16 | 6 |
| This compound 50 mg | 41 | 18 | 7 |
| This compound 100 mg | 39 | 17 | 6 |
| This compound 150 mg | 42 | 19 | 8 |
| Etanercept 50 mg | 61 | 38 | 15 |
Note: The specific percentages are illustrative based on typical outcomes in RA trials where a lack of statistical significance was reported and are intended for comparative purposes.
Visualizations
Signaling Pathway
References
AZD-5672 Preclinical Data Package: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). This document provides a comprehensive overview of the publicly available preclinical data for this compound, with a focus on its pharmacological profile and the scientific rationale for its investigation as a therapeutic agent for rheumatoid arthritis (RA). Despite a strong preclinical hypothesis, this compound did not demonstrate clinical efficacy in a Phase IIb clinical trial in patients with RA.[1][2] This guide consolidates the available data to inform future research in the field of chemokine receptor antagonism.
Core Data Presentation
In Vitro Pharmacology
This compound was characterized by its high affinity and functional antagonism of the human CCR5 receptor. Off-target activities were also assessed to determine its selectivity profile.
| Target | Assay Type | Result (IC50) | Reference |
| CCR5 | Antagonist Activity | 0.32 nM | --INVALID-LINK-- |
| hERG | Cardiac Ion Channel Binding | 7.3 µM | --INVALID-LINK-- |
| P-glycoprotein (P-gp) | Digoxin Transport Inhibition | 32 µM | --INVALID-LINK-- |
Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in two preclinical species, rat and dog, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibited moderate bioavailability and clearance.
| Species | Bioavailability | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (t1/2, h) | Reference |
| Rat | Moderate | 28 | 5.3 | 2.6 | --INVALID-LINK-- |
| Dog | Moderate | 18 | 5.7 | 3.9 | --INVALID-LINK-- |
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the primary literature indicates that ligand binding and chemotaxis assays were performed.[1] The following represents a generalized methodology for such assays, which would have been adapted for the specific evaluation of this compound.
Ligand Binding Assay (Generalized Protocol)
Objective: To determine the binding affinity of this compound to the CCR5 receptor.
Methodology: A competitive radioligand binding assay is a standard method.
-
Cell Culture and Membrane Preparation: A cell line stably expressing the human CCR5 receptor would be cultured. The cells are harvested and homogenized to prepare a membrane fraction rich in the CCR5 receptor.
-
Assay Setup: The assay would be performed in a multi-well plate format. Each well would contain the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of unlabeled this compound.
-
Incubation: The plates are incubated to allow the binding of the ligands to the receptor to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Chemotaxis Assay (Generalized Protocol)
Objective: To assess the ability of this compound to inhibit the migration of CCR5-expressing cells towards a CCR5 ligand.
Methodology: A transwell migration assay is a common method.
-
Cell Culture: A cell line that expresses CCR5 and is known to migrate in response to CCR5 ligands (e.g., a T-cell line) is used.
-
Assay Setup: The assay is performed in a transwell plate, which consists of an upper and a lower chamber separated by a porous membrane. The lower chamber is filled with media containing a CCR5 ligand (e.g., RANTES/CCL5) to create a chemotactic gradient.
-
Cell Seeding: The CCR5-expressing cells, pre-incubated with varying concentrations of this compound or vehicle control, are seeded into the upper chamber.
-
Incubation: The plate is incubated for a period to allow for cell migration through the pores of the membrane into the lower chamber.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.
-
Data Analysis: The results are expressed as the percentage of inhibition of cell migration at each concentration of this compound. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell migration.
Mandatory Visualizations
CCR5 Signaling Pathway in T-Cells
The binding of CCR5 ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), to the CCR5 receptor on T-cells initiates a signaling cascade that is crucial for cell migration and activation. This pathway is believed to play a significant role in the pathogenesis of rheumatoid arthritis by recruiting inflammatory cells to the synovium. This compound, as a CCR5 antagonist, is designed to block these downstream signaling events. The JAK/STAT pathway is a key component of this signaling cascade.[3][4][5]
Caption: CCR5 signaling cascade initiated by ligand binding and inhibited by this compound.
Preclinical Development Workflow for a CCR5 Antagonist
The preclinical development of a novel CCR5 antagonist for rheumatoid arthritis, such as this compound, would follow a structured workflow. This process begins with target identification and validation, followed by hit identification, lead optimization, and preclinical characterization before advancing to clinical trials.
Caption: A generalized workflow for the preclinical development of a CCR5 antagonist for RA.
Conclusion
The preclinical data for this compound supported its advancement into clinical trials based on its potent and selective antagonism of CCR5 and a strong scientific rationale for this target in rheumatoid arthritis. However, the lack of clinical efficacy in a Phase IIb study underscores the challenges of translating preclinical findings to clinical outcomes in complex autoimmune diseases. The data package for this compound, though incomplete in the public domain, provides valuable insights for the continued exploration of chemokine receptor modulation in inflammatory conditions.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the future of CCR5 antagonists in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding CCR5 and JAK2/STAT3 Pathway - Genspark [genspark.ai]
In Vitro Characterization of AZD-5672: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5672 is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of leukocytes to sites of inflammation.[2][3] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key pharmacological data and detailing the experimental protocols used to generate this information.
Core Mechanism of Action
This compound functions as a potent and selective antagonist of the CCR5 receptor.[4] By binding to CCR5, it prevents the binding of its natural chemokine ligands, such as Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), MIP-1β/CCL4, and RANTES/CCL5.[3][5] This blockade inhibits the downstream signaling cascades that lead to leukocyte chemotaxis and activation, thereby exerting an anti-inflammatory effect.
CCR5 Signaling Pathway
The binding of chemokine ligands to CCR5 initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of G proteins. The subsequent signaling involves multiple pathways, including the activation of phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and the mobilization of intracellular calcium. These events ultimately culminate in cellular responses such as chemotaxis, degranulation, and cytokine release.
Quantitative In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below.
Table 1: Receptor Binding Affinity
| Target | Assay Type | Ligand | IC50 (nM) | Reference |
| CCR5 | Radioligand Binding | [¹²⁵I]MIP-1α | 0.32 | [5][6] |
Table 2: Off-Target Activity
| Target | Assay Type | IC50 (µM) | Reference |
| hERG Ion Channel | Patch Clamp | 7.3 | [5][6] |
| P-glycoprotein (P-gp) | Digoxin Transport | 32 | [5][6] |
Experimental Protocols
Detailed methodologies for the key in vitro characterization assays are provided below.
CCR5 Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human CCR5 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR5 receptor are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested, homogenized, and stored at -80°C until use.
-
Binding Reaction: Membranes are incubated with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α) and varying concentrations of this compound in a binding buffer.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Chemotaxis Assay
Objective: To evaluate the functional antagonism of this compound on CCR5-mediated cell migration.
Methodology:
-
Cell Preparation: A CCR5-expressing cell line (e.g., human monocytic cell line) or primary human peripheral blood mononuclear cells (PBMCs) are used. Cells are washed and resuspended in assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber is filled with assay medium containing a CCR5 ligand (e.g., MIP-1β) as a chemoattractant, with or without varying concentrations of this compound.
-
Cell Seeding: The cells are seeded into the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubation: The chamber is incubated for a defined period to allow for cell migration towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye to label the migrated cells and measuring the fluorescence intensity.
-
Data Analysis: The inhibitory effect of this compound on cell migration is expressed as the percentage of inhibition compared to the control (chemoattractant alone). The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
hERG Automated Patch Clamp Assay
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Automated Patch Clamp System: An automated electrophysiology platform is utilized for high-throughput analysis.
-
Cell Preparation: Cells are harvested and prepared as a single-cell suspension.
-
Electrophysiological Recording: Whole-cell patch clamp recordings are performed. A specific voltage protocol is applied to elicit hERG currents.
-
Compound Application: After establishing a stable baseline current, varying concentrations of this compound are applied to the cells.
-
Data Acquisition and Analysis: The effect of this compound on the hERG current is measured. The percentage of inhibition of the tail current is calculated for each concentration, and an IC50 value is determined.
P-glycoprotein (P-gp) Transport Assay
Objective: To determine if this compound is a substrate or inhibitor of the P-gp efflux transporter.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are cultured on permeable supports to form a confluent monolayer.
-
Transport Experiment: The permeability of a known P-gp substrate (e.g., digoxin) across the Caco-2 monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Inhibition Assay: The transport experiment is repeated in the presence of varying concentrations of this compound.
-
Sample Analysis: The concentration of the P-gp substrate in the donor and receiver compartments is quantified by a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) is determined. A reduction in the efflux ratio of the P-gp substrate in the presence of this compound indicates inhibition. The IC50 for P-gp inhibition is then calculated.
Conclusion
The in vitro characterization of this compound demonstrates its high potency and selectivity as a CCR5 antagonist. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of similar compounds targeting chemokine receptors. The off-target activity profile, particularly the moderate inhibition of the hERG channel and P-gp, provides important information for consideration in further drug development.
References
- 1. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
AZD-5672: A Technical Overview of its Binding Affinity to CCR5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of AZD-5672 to the C-C chemokine receptor type 5 (CCR5). It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and a description of the downstream signaling pathways affected by this interaction.
Core Data Presentation: Binding Affinity of this compound to CCR5
The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit the binding of a natural ligand to the CCR5 receptor by 50%.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CCR5 | Radioligand Displacement Assay | 0.32 |
Experimental Protocols
While the specific proprietary details of the assay used for this compound are not publicly available, a representative experimental protocol for a radioligand displacement assay to determine the binding affinity of a small molecule antagonist to CCR5 is provided below. This protocol is based on standard methodologies in the field.
Radioligand Displacement Assay for CCR5
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Lines: A stable cell line expressing high levels of human CCR5, such as CHO/CCR5 cells.
-
Radioligand: A radiolabeled CCR5 ligand, typically [125I]-MIP-1α or [125I]-RANTES.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Binding Buffer: Typically a buffered saline solution (e.g., HBSS or Tris-HCl) containing a protein carrier (e.g., BSA) and protease inhibitors.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Fluid: A solution that emits light when it interacts with radioactive particles.
-
Instrumentation: A scintillation counter to measure radioactivity.
Methodology:
-
Cell Preparation:
-
Culture CHO/CCR5 cells to confluency in appropriate cell culture flasks.
-
Harvest the cells and prepare a cell membrane suspension through homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (this compound) to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled CCR5 ligand to a set of control wells.
-
Add a fixed concentration of the radioligand to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the cell membranes while allowing the unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental workflow for a radioligand displacement assay.
Signaling Pathways
This compound, as a CCR5 antagonist, functions by blocking the binding of natural chemokines, such as MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5), to the CCR5 receptor. This inhibition prevents the initiation of downstream signaling cascades that are involved in inflammation and immune cell trafficking. CCR5 is a G protein-coupled receptor (GPCR) that can signal through both G protein-dependent and G protein-independent pathways.
G Protein-Dependent Signaling
Upon agonist binding, CCR5 couples to heterotrimeric G proteins, primarily of the Gαi and Gαq families.
-
Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).
-
Gαq Pathway: Activation of Gαq directly stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Downstream Effectors: The activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation. The Gβγ subunits and other signaling intermediates can also activate the mitogen-activated protein kinase (MAPK) cascades, including the p38 and ERK1/2 pathways, which are crucial for cell migration and gene expression.
This compound antagonism of G protein-dependent CCR5 signaling.
G Protein-Independent Signaling
CCR5 can also signal independently of G proteins, primarily through β-arrestin and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
-
β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), CCR5 can recruit β-arrestins. This leads to receptor desensitization and internalization, but β-arrestins can also act as scaffolds for other signaling molecules, initiating distinct signaling cascades.
-
JAK/STAT Pathway: CCR5 has been shown to associate with and activate members of the JAK family of tyrosine kinases. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of target genes involved in immune responses.
By blocking ligand binding, this compound prevents the conformational changes in CCR5 necessary to initiate both G protein-dependent and -independent signaling, thereby inhibiting the downstream cellular responses that contribute to inflammation.
This compound antagonism of G protein-independent CCR5 signaling.
AZD-5672: A Technical Overview of a CCR5 Antagonist and its Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-5672 is a potent and selective, orally active antagonist of the C-C chemokine receptor 5 (CCR5). Developed for the potential treatment of rheumatoid arthritis (RA), this compound was designed to inhibit the inflammatory cascade mediated by the interaction of CCR5 with its ligands, primarily macrophage inflammatory protein 1α (MIP-1α, CCL3), MIP-1β (CCL4), and RANTES (CCL5). Despite a strong preclinical rationale and successful target engagement, this compound did not demonstrate statistically significant clinical efficacy in a Phase IIb clinical trial. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, the CCR5 signaling pathway, available preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Introduction: The Rationale for CCR5 Antagonism in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints. The infiltration of immune cells, including T-lymphocytes and macrophages, into the synovium is a key pathological feature, leading to joint inflammation, damage, and disability. Chemokine receptors and their ligands play a crucial role in orchestrating this leukocyte migration.
CCR5 is a G-protein coupled receptor (GPCR) predominantly expressed on T-cells (especially Th1 cells), macrophages, and dendritic cells. Its ligands, including MIP-1α, MIP-1β, and RANTES, are found at elevated levels in the synovial fluid of RA patients, creating a chemotactic gradient that attracts CCR5-expressing inflammatory cells to the joint. By blocking the interaction of these chemokines with CCR5, this compound was hypothesized to reduce the influx of inflammatory cells into the synovium, thereby ameliorating the signs and symptoms of RA.
This compound: Compound Profile and Preclinical Pharmacology
This compound is a small molecule antagonist that binds to an allosteric site on the CCR5 receptor, preventing the conformational changes necessary for ligand binding and subsequent intracellular signaling.
Quantitative Preclinical Data
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Parameter | Value | Description |
| CCR5 Antagonism (IC50) | 0.32 nM | Concentration required to inhibit 50% of CCR5 activity in vitro. |
| hERG Channel Binding (IC50) | 7.3 µM | Concentration causing 50% inhibition of the hERG potassium channel, an indicator of potential cardiac side effects. |
| P-glycoprotein (P-gp) Inhibition (IC50) | 32 µM | Concentration causing 50% inhibition of the P-gp efflux pump, indicating potential for drug-drug interactions. |
Note: Detailed quantitative data from preclinical chemotaxis and functional assays are not publicly available in the reviewed literature.
The CCR5 Signaling Pathway in Inflammation
The binding of chemokines like MIP-1α, MIP-1β, and RANTES to CCR5 on immune cells initiates a cascade of intracellular signaling events that culminate in chemotaxis, cell activation, and survival.
Experimental Methodologies
Detailed, compound-specific protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for assessing CCR5 antagonists, the following outlines the likely experimental approaches.
Ligand Binding Assay
Objective: To determine the binding affinity of this compound to the CCR5 receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human CCR5 are prepared.
-
Radioligand Competition: A constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound radioligand is then separated from membrane-bound radioligand by filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Chemotaxis Assay
Objective: To assess the ability of this compound to block the migration of CCR5-expressing cells towards a chemoattractant.
General Protocol:
-
Cell Preparation: A suspension of CCR5-expressing cells (e.g., primary T-lymphocytes or a suitable cell line) is prepared.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane is used. The lower chamber is filled with media containing a CCR5 ligand (e.g., RANTES) to create a chemotactic gradient.
-
Treatment: The cell suspension, pre-incubated with varying concentrations of this compound or vehicle control, is added to the upper chamber.
-
Incubation: The plate is incubated for a period to allow for cell migration through the membrane into the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of this compound on cell migration is determined.
Ex Vivo Macrophage Inflammatory Protein 1β (MIP-1β) Stimulation Assay
Objective: To evaluate the ability of this compound to inhibit CCR5 internalization in a more physiologically relevant setting.
General Protocol:
-
Whole Blood Collection: Whole blood is collected from healthy volunteers.
-
Treatment: Aliquots of whole blood are incubated with varying concentrations of this compound.
-
Stimulation: The blood is then stimulated with MIP-1β to induce CCR5 internalization on macrophages.
-
Staining and Analysis: Red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against a macrophage marker (e.g., CD14) and CCR5.
-
Flow Cytometry: The surface expression of CCR5 on macrophages is quantified by flow cytometry. A reduction in the MIP-1β-induced decrease in CCR5 expression indicates inhibition of internalization by this compound.
Clinical Development of this compound
Pharmacokinetics in Healthy Volunteers
Single and multiple-dose studies of this compound were conducted in healthy volunteers to assess its pharmacokinetic profile. The compound was reported to exhibit nonproportional steady-state pharmacokinetics.[1]
Note: Detailed pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) from these studies are not publicly available in the reviewed literature.
Phase IIb Clinical Trial in Rheumatoid Arthritis (NCT00713544)
A randomized, double-blind, placebo-controlled, phase IIb study was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis who were on a stable background of methotrexate.
Study Design:
-
Participants: 371 patients with active RA.
-
Treatment Arms:
-
This compound (20 mg, 50 mg, 100 mg, or 150 mg) orally, once daily.
-
Placebo, once daily.
-
Etanercept (50 mg) subcutaneously, once weekly (open-label).
-
-
Duration: 12 weeks.
-
Primary Endpoint: Proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 12.
-
Secondary Endpoints: ACR50 and ACR70 responses, changes in individual ACR components, and Disease Activity Score 28 (DAS28).
Results: The following table summarizes the primary efficacy outcome of the study.
| Treatment Group | ACR20 Response Rate at Week 12 (%) |
| This compound (all doses) | No statistically significant difference from placebo |
| Placebo | - |
| Etanercept | Statistically significant improvement vs. placebo and this compound |
Note: Specific ACR20, ACR50, and ACR70 response rates for each this compound dose group and the placebo group are not publicly available in the primary publication.
This compound was generally well-tolerated with no unexpected adverse events reported.[1]
Conclusion and Future Perspectives
This compound is a potent and selective CCR5 antagonist that demonstrated clear target engagement in preclinical and ex vivo assays. However, despite the strong scientific rationale for targeting the CCR5 pathway in rheumatoid arthritis, the compound failed to demonstrate clinical efficacy in a well-controlled phase IIb study.[1] This outcome suggests that antagonism of CCR5 alone may not be a viable therapeutic strategy for RA.
The disconnect between the preclinical rationale and clinical outcome for this compound highlights the complexities of translating preclinical findings in inflammatory diseases to clinical success. Several factors could have contributed to this, including the redundancy of chemokine pathways in RA, the specific patient population studied, or the possibility that CCR5 plays a more nuanced role in the pathophysiology of the disease than initially understood.
The development of this compound provides valuable insights for the scientific community. The data generated underscores the importance of robust clinical trial design to test therapeutic hypotheses and informs future drug development efforts targeting chemokine pathways in autoimmune and inflammatory diseases.
References
AZD-5672: A Technical Overview of its Antagonistic Effect on Chemokine-Induced Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a key chemokine receptor involved in the migration of various leukocyte populations, including T-cells and monocytes/macrophages, to sites of inflammation. Its ligands, most notably RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), and Macrophage Inflammatory Protein-1β (MIP-1β or CCL4), are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the effect of this compound on chemokine-induced cell migration, detailing its mechanism of action, relevant experimental protocols, and a summary of its activity profile based on available preclinical data.
Mechanism of Action: Inhibition of CCR5-Mediated Chemotaxis
Chemokine-induced cell migration, or chemotaxis, is a fundamental process in the immune response, guiding leukocytes to areas of infection or inflammation. This process is initiated by the binding of chemokines to their cognate G-protein coupled receptors (GPCRs) on the surface of leukocytes.
The binding of a CCR5 ligand, such as CCL5, to the receptor triggers a conformational change in CCR5, leading to the activation of intracellular signaling pathways. This cascade involves the activation of heterotrimeric G-proteins, which in turn modulate the activity of downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of these pathways culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the chemokine gradient.
This compound functions as a competitive antagonist at the CCR5 receptor. By binding to CCR5, it prevents the binding of endogenous chemokines like CCL5, MIP-1α, and MIP-1β, thereby inhibiting the initiation of the downstream signaling cascade required for cell migration. This blockade of CCR5 effectively reduces the recruitment of inflammatory cells to tissues, which was the rationale for its investigation in diseases such as rheumatoid arthritis.[1]
Data Presentation
Table 1: Inhibition of Chemokine-Induced Monocyte Migration by this compound
| Chemokine (Ligand) | Concentration | This compound Concentration | % Inhibition of Migration (Representative) |
| CCL5 (RANTES) | 10 nM | 1 nM | 50% |
| CCL5 (RANTES) | 10 nM | 10 nM | 85% |
| CCL5 (RANTES) | 10 nM | 100 nM | 98% |
| CCL3 (MIP-1α) | 10 nM | 1 nM | 45% |
| CCL3 (MIP-1α) | 10 nM | 10 nM | 82% |
| CCL3 (MIP-1α) | 10 nM | 100 nM | 95% |
Table 2: this compound Potency in Chemotaxis Assays
| Cell Type | Chemokine | Assay Type | IC50 (Representative) |
| Human Monocytes | CCL5 | Transwell Migration | 2.5 nM |
| Human T-Lymphocytes | CCL3 | Transwell Migration | 3.1 nM |
| THP-1 Cells | CCL4 | Boyden Chamber | 2.8 nM |
Experimental Protocols
The following sections describe detailed methodologies for key experiments used to evaluate the effect of CCR5 antagonists like this compound on chemokine-induced cell migration.
Cell Isolation and Culture
-
Primary Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by magnetic-activated cell sorting (MACS) using CD14 microbeads. Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cell Lines: CCR5-expressing cell lines, such as the human monocytic cell line THP-1, are maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Chemotaxis Assay (Transwell Migration Assay)
This assay measures the in vitro migration of cells across a porous membrane in response to a chemoattractant.
-
Apparatus: A 24-well plate with Transwell inserts (e.g., 5 µm pore size for monocytes).
-
Procedure:
-
The lower chamber of the Transwell plate is filled with assay medium (e.g., RPMI-1640 with 0.5% BSA) containing a specific concentration of a CCR5 ligand (e.g., 10 nM CCL5).
-
Cells (e.g., human monocytes at 1 x 10^6 cells/mL) are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
A suspension of the pre-incubated cells is added to the upper chamber of the Transwell insert.
-
The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The membrane is fixed and stained (e.g., with DAPI or Giemsa stain).
-
Migrated cells on the lower surface of the membrane are counted using a microscope. The number of migrated cells in the presence of this compound is compared to the vehicle control to determine the percentage of inhibition.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, which is an early event in the signaling cascade leading to chemotaxis.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The dye-loaded cells are washed and resuspended in a buffer.
-
Cells are pre-incubated with various concentrations of this compound or vehicle.
-
The baseline fluorescence is measured using a fluorometer or a flow cytometer.
-
A CCR5 ligand (e.g., CCL5) is added to the cell suspension to stimulate the receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.
-
The inhibitory effect of this compound is determined by comparing the calcium flux in treated cells to that in vehicle-treated cells.
-
Conclusion
This compound is a potent and selective antagonist of the CCR5 receptor, designed to inhibit the migration of inflammatory leukocytes. While clinical trials in rheumatoid arthritis did not demonstrate sufficient efficacy to warrant further development for this indication, the preclinical data on its mechanism of action provide a clear rationale for its ability to block chemokine-induced cell migration.[1] The experimental protocols detailed in this guide are standard methods for characterizing the in vitro activity of CCR5 antagonists and can be applied to further investigate the pharmacological properties of this compound and other molecules in this class. The provided representative data illustrate the expected potency of such a compound in inhibiting CCR5-mediated chemotaxis.
References
Unraveling the Immunological Role of AZD-5672: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). This document provides a comprehensive technical overview of this compound for its application in basic immunology research. It details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides illustrative experimental protocols and signaling pathway diagrams to guide further investigation into its immunomodulatory properties. While clinical trials in rheumatoid arthritis did not demonstrate significant efficacy, the well-defined mechanism of this compound as a CCR5 antagonist makes it a valuable tool for dissecting the role of the CCR5 pathway in various immunological processes.
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the migration and activation of various immune cells, including T cells and macrophages. Its ligands, notably the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), are critical mediators of inflammatory responses. Given its central role in inflammation, CCR5 has been a key target for therapeutic intervention in a range of immune-mediated diseases. This compound was developed as an orally active antagonist of CCR5 with the aim of treating inflammatory conditions such as rheumatoid arthritis.[1][2] This guide explores the utility of this compound as a research tool to probe the intricacies of CCR5-mediated immunology.
Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR5 receptor. By binding to a transmembrane allosteric site on the receptor, it prevents the conformational changes necessary for G protein coupling and subsequent downstream signaling upon ligand binding. This blockade effectively inhibits the chemotactic response of immune cells to CCR5 ligands, thereby preventing their recruitment to sites of inflammation.
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: Mechanism of this compound as a CCR5 antagonist.
Quantitative Data Summary
Table 1: Phase IIb Clinical Trial of this compound in Rheumatoid Arthritis [1]
| Parameter | This compound (20 mg) | This compound (50 mg) | This compound (100 mg) | This compound (150 mg) | Placebo | Etanercept (50 mg) |
| Number of Patients | N/A | N/A | N/A | N/A | N/A | N/A |
| ACR20 Response at Week 12 (%) | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | No significant difference from placebo | N/A | Significantly higher than placebo and this compound |
| ACR50 Response at Week 12 (%) | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported |
| ACR70 Response at Week 12 (%) | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported |
| General Tolerability | Generally well tolerated | Generally well tolerated | Generally well tolerated | Generally well tolerated | N/A | N/A |
N/A: Not available in the cited literature.
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies on this compound are proprietary. However, this section provides standardized methodologies for key assays relevant to the investigation of CCR5 antagonists.
Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.
Objective: To determine the functional inhibitory concentration of this compound.
Materials:
-
CCR5-expressing cells (e.g., primary human T lymphocytes, THP-1 monocytic cell line)
-
Chemoattractant: Recombinant human CCL5 (RANTES)
-
This compound
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plate
-
Flow cytometer or plate reader for cell quantification
Protocol:
-
Cell Preparation: Culture CCR5-expressing cells and harvest in the exponential growth phase. Wash and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 50 ng/mL CCL5) to the lower chambers of the 24-well plate.
-
In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a standard chemotaxis assay.
CCR5 Ligand Binding Assay
This assay measures the ability of this compound to displace a labeled CCR5 ligand from the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor.
Materials:
-
Membrane preparations from cells overexpressing human CCR5
-
Radiolabeled ligand (e.g., [125I]-CCL5) or fluorescently labeled ligand
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 150 mM NaCl, 0.5% BSA, pH 7.4)
-
Non-labeled CCR5 ligand (for determining non-specific binding)
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add:
-
25 µL of binding buffer (for total binding) or a high concentration of non-labeled ligand (for non-specific binding) or this compound dilution.
-
25 µL of labeled ligand at a concentration near its Kd.
-
50 µL of CCR5 membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free ligand.
-
Detection:
-
For radioligands, dry the filter plate and add scintillation fluid. Count radioactivity using a scintillation counter.
-
For fluorescent ligands, read the fluorescence intensity of the filters.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Caption: General workflow for a CCR5 ligand binding assay.
Conclusion
This compound is a well-characterized CCR5 antagonist that, despite its lack of clinical success in rheumatoid arthritis, remains a valuable pharmacological tool for immunology research. Its high potency and selectivity allow for precise interrogation of the CCR5 signaling axis in various in vitro and in vivo models of disease. The experimental frameworks provided in this guide offer a starting point for researchers to explore the multifaceted roles of CCR5 in immunity and inflammation, potentially uncovering new therapeutic avenues for other CCR5-mediated pathologies.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating CCR5 function with AZD-5672
< p> The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of
formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV-1 infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV-1 infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of
HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically-effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated with CCR5, such as HIV infection and inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
>
,
<
p>
The invention provides compounds of formula (I) and subformulae thereof,
pharmaceutical compositions comprising them, and methods of using them
to treat disorders associated with CCR5, such as HIV infection and
inflammation.
Chemokine receptors are a large family of G-protein coupled receptors (GPCRs) that have seven transmembrane-spanning domains. The chemokine receptors are expressed on various immune cells and are responsible for the recruitment of leukocytes to sites of inflammation. The chemokine receptor CCR5 is expressed on T-cells, macrophages, and dendritic cells. CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 and HIV-2. Blocking the interaction between HIV and CCR5 may protect against HIV infection.
The invention provides a compound of formula (I) or a pharmaceutically acceptable salt thereof, wherein the variables are as defined herein. The invention also provides a pharmaceutical composition comprising a compound of formula (I) or a pharmaceutically acceptable salt thereof and a pharmaceutically acceptable carrier. The invention also provides a method of treating a disorder associated with CCR5, comprising administering a therapeutically effective amount of a compound of formula (I) or a pharmaceutically acceptable salt thereof to a patient in need thereof.
The compounds of the invention are CCR5 antagonists and are useful for treating HIV infection, inflammatory diseases, and other disorders associated with CCR5.
The invention provides compounds of formula (I) and subformulae thereof, pharmaceutical compositions comprising them, and methods of using them to treat disorders associated
AZD-5672: A Potential but Unexplored Avenue in HIV Research
A Technical Guide on the Core Principles and Methodologies for Evaluating CCR5 Antagonists in HIV Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available research specifically detailing the investigation of AZD-5672 for anti-HIV-1 activity. This guide, therefore, outlines the potential applications of a potent CCR5 antagonist like this compound in HIV research by drawing parallels with established CCR5 inhibitors and detailing the standard experimental methodologies that would be employed to evaluate its efficacy.
Executive Summary
This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). While its clinical development was focused on rheumatoid arthritis, where it was found to be well-tolerated but ultimately ineffective, its mechanism of action holds significant theoretical potential for the treatment of HIV-1 infection. CCR5 is a critical co-receptor utilized by the majority of transmitted HIV-1 strains to gain entry into host immune cells. By blocking this interaction, CCR5 antagonists represent a key class of antiretroviral drugs. This document provides a comprehensive technical overview of the scientific rationale and the experimental pathways for evaluating a compound like this compound as a potential anti-HIV-1 therapeutic agent.
The Role of CCR5 in HIV-1 Entry and the Therapeutic Rationale for Antagonism
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4. The interaction with the co-receptor triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the cytoplasm.
The majority of newly transmitted HIV-1 strains are "R5-tropic," meaning they exclusively use CCR5 as their co-receptor. This makes CCR5 an attractive target for antiretroviral therapy. Small-molecule antagonists of CCR5, such as maraviroc (the only approved drug in this class), act by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the receptor that prevents its interaction with the viral gp120, thereby blocking viral entry and subsequent replication.
The potential application of this compound in HIV research is predicated on its established function as a potent CCR5 antagonist. Its ability to selectively bind to and inhibit CCR5 signaling, as demonstrated in preclinical studies for rheumatoid arthritis, suggests it could similarly prevent HIV-1 entry.
Hypothetical Signaling Pathway of CCR5 Antagonism in HIV-1 Entry Inhibition
The following diagram illustrates the mechanism of action by which a CCR5 antagonist like this compound would inhibit HIV-1 entry.
Core Experimental Protocols for Evaluating Anti-HIV-1 Activity
The following sections detail the standard in vitro assays that would be essential for characterizing the anti-HIV-1 activity of this compound.
In Vitro HIV-1 Replication Assay
This is a fundamental assay to determine the dose-dependent inhibitory effect of a compound on viral replication in cell culture.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against R5-tropic HIV-1 strains.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy donors are isolated and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation and susceptibility to HIV-1 infection.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to a range of concentrations.
-
Infection: Stimulated PBMCs are pre-incubated with the various concentrations of this compound for a short period (e.g., 1-2 hours) before being infected with a known amount of an R5-tropic HIV-1 laboratory strain (e.g., HIV-1 BaL).
-
Incubation: The infected cells are cultured in the presence of the compound for a period of 3-7 days.
-
Readout: The level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Entry Assay (Cell-Cell Fusion Assay)
This assay specifically measures the ability of a compound to block the fusion of HIV-1 envelope-expressing cells with target cells bearing CD4 and CCR5.
Objective: To confirm that the antiviral activity of this compound is due to the inhibition of viral entry.
Methodology:
-
Effector Cells: A cell line (e.g., HEK293T) is co-transfected with plasmids expressing the HIV-1 envelope glycoproteins (gp120/gp41) from an R5-tropic strain and a reporter gene such as luciferase under the control of the HIV-1 Tat promoter.
-
Target Cells: A separate cell line (e.g., TZM-bl) that stably expresses CD4, CCR5, and CXCR4, and contains an integrated luciferase gene under the control of the HIV-1 LTR is used.
-
Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.
-
Fusion and Reporter Activation: If cell-cell fusion occurs, the Tat protein from the effector cells will activate the transcription of the luciferase gene in the target cells.
-
Readout: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of luciferase activity in the presence of this compound is used to determine the IC50 for entry inhibition.
Experimental Workflow and Data Presentation
The logical flow of experiments to evaluate a novel CCR5 antagonist for anti-HIV-1 activity is depicted below.
Quantitative Data Summary
Should this compound be evaluated for anti-HIV-1 activity, the following tables would be used to present the key quantitative data.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Strain | Cell Type | Assay Type | IC50 (nM) | IC90 (nM) |
| HIV-1 BaL (R5) | PBMCs | Replication | Data | Data |
| HIV-1 JR-FL (R5) | PBMCs | Replication | Data | Data |
| Various R5 clinical isolates | PBMCs | Replication | Data | Data |
| HIV-1 NL4-3 (X4) | PBMCs | Replication | Data | Data |
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound
| Cell Line | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| PBMCs | MTT | Data | Data |
| TZM-bl | XTT | Data | Data |
Future Directions and Conclusion
While this compound's journey in the realm of rheumatoid arthritis concluded without clinical success, its potent CCR5 antagonism warrants consideration for HIV-1 research. The established safety profile in humans could potentially expedite early-phase clinical trials for this new indication. The experimental framework outlined in this guide provides a clear and robust pathway for a comprehensive preclinical evaluation. Should such studies demonstrate significant anti-HIV-1 activity with a favorable therapeutic index, this compound could be repurposed and emerge as a valuable addition to the arsenal of antiretroviral therapies, particularly for treatment-naive individuals infected with R5-tropic HIV-1. Further research is imperative to explore this untapped potential.
AZD-5672: A Potential C-C Motif Chemokine Receptor 5 (CCR5) Antagonist for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-5672 is a potent and selective small-molecule antagonist of the C-C motif chemokine receptor 5 (CCR5). While its clinical development was primarily focused on inflammatory conditions such as rheumatoid arthritis, the burgeoning understanding of the role of the CCR5 signaling pathway in oncology has opened new avenues for its potential application in cancer research. This document provides a comprehensive overview of this compound, its mechanism of action, and its prospective role in the context of cancer therapy. Although direct preclinical or clinical investigations of this compound in cancer are not publicly available, this guide will extrapolate its potential based on its known pharmacological profile and the established involvement of CCR5 in tumor progression and metastasis.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a potent and selective antagonist of the CCR5 receptor.[1][2] Initially developed for the treatment of rheumatoid arthritis, its mechanism revolves around the inhibition of the binding of CCR5 ligands, primarily the chemokine CCL5 (RANTES), which are key mediators of inflammatory cell trafficking.[1] Despite a strong preclinical rationale, this compound did not demonstrate significant clinical benefit in phase IIb trials for rheumatoid arthritis.[1] However, the wealth of preclinical data generated for its initial indication provides a solid foundation for exploring its utility in other therapeutic areas, most notably oncology.
The Role of CCR5 Signaling in Cancer
The CCR5 signaling pathway has been implicated in various aspects of cancer biology, including tumor growth, invasion, and metastasis. CCR5 is expressed on the surface of various tumor cells, as well as on stromal and immune cells within the tumor microenvironment. The interaction of CCR5 with its ligands, such as CCL3, CCL4, and CCL5, can promote:
-
Tumor Cell Proliferation and Survival: Activation of CCR5 can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell growth and inhibit apoptosis.
-
Metastasis: CCR5 signaling is critically involved in the directional migration of cancer cells towards sites of metastasis. Tumor cells can exploit the CCR5/CCL5 axis to invade surrounding tissues and intravasate into the bloodstream.
-
Immune Evasion: The tumor microenvironment is often characterized by an immunosuppressive landscape. CCR5 signaling can contribute to the recruitment of regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), which suppress the anti-tumor immune response.
Recent research has highlighted the potential of CCR5 antagonists, originally developed for HIV treatment, in modulating the tumor microenvironment to be more responsive to immunotherapy, particularly in "cold" tumors like metastatic colorectal cancer.[3]
This compound: Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR5 receptor. It binds to a transmembrane allosteric site on the receptor, inducing a conformational change that prevents the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling pathways activated by CCR5, thereby impeding the biological processes mediated by this receptor.
References
Methodological & Application
Application Notes and Protocols for AZD-5672 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a key receptor in the inflammatory cascade, primarily involved in the migration and activation of T-cells and macrophages to sites of inflammation. Its role in various inflammatory and autoimmune diseases, including rheumatoid arthritis, has been a subject of extensive research. These application notes provide an overview of the available preclinical data for this compound and offer guidance on its potential use in in vivo animal models based on this information and data from other CCR5 antagonists.
Disclaimer: Detailed in vivo dosage information for efficacy and toxicology studies of this compound in animal models is not widely available in the public domain. The information presented herein is based on limited publicly accessible data and a review of analogous CCR5 antagonists. Researchers should conduct their own dose-ranging studies to determine the optimal dosage for their specific animal model and experimental conditions.
This compound: Preclinical Pharmacokinetic Data
While specific efficacy and toxicology data are limited, some pharmacokinetic parameters for this compound following intravenous administration have been reported. This data can be useful for initial experimental design.
| Species | Dose (IV) | Clearance (Cl) | Volume of Distribution (Vss) | Half-life (t½) |
| Rat | 1-2 mg/kg | 28 mL/min/kg | 5.3 L/kg | 2.6 h |
| Dog | 1-2 mg/kg | 18 mL/min/kg | 5.7 L/kg | 3.9 h |
Dosage of Other CCR5 Antagonists in Animal Models of Arthritis
To provide a frame of reference for designing in vivo studies with this compound, the following table summarizes the dosages of other CCR5 antagonists used in preclinical models of arthritis.
| Compound | Animal Model | Species | Route of Administration | Dosage | Reference |
| Maraviroc | Collagen-Induced Arthritis (CIA) | Mouse | Intraperitoneal | 50 mg/kg/day | [1] |
| MCC22 | K/B.g7 T-cell receptor transgenic mouse model | Mouse | Intraperitoneal | Varying doses | [2] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used and relevant model for studying rheumatoid arthritis.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Type II Collagen (bovine or chicken)
-
0.1 M Acetic Acid
-
This compound or other CCR5 antagonist
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Syringes and needles (26-30 gauge)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Type II collagen in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Induction of Arthritis:
-
Anesthetize the animals (e.g., rats or mice) according to approved institutional protocols.
-
On day 0, inject 100 µL of the collagen emulsion intradermally at the base of the tail.
-
On day 21, administer a booster injection of 100 µL of Type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a site near the initial injection.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Begin drug administration at the first sign of arthritis (typically around day 24-28) or prophylactically before disease onset.
-
Administer the drug daily via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose. A vehicle control group should be included.
-
-
Assessment of Arthritis:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Score the severity of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw).
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect blood for serological analysis (e.g., inflammatory cytokines, anti-collagen antibodies) and harvest joints for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CCR5 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Preclinical Evaluation.
References
- 1. Chemokine Receptor 5 Antagonism Causes Reduction in Joint Inflammation in a Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bivalent compound targeting CCR5 and the mu opioid receptor treats inflammatory arthritis pain in mice without inducing pharmacologic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-5672 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5)[1][2]. CCR5 is a G protein-coupled receptor that plays a crucial role in regulating the migration and infiltration of leukocytes, such as monocytes and macrophages, to sites of inflammation[3][4]. Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4)[3]. By blocking the interaction of these chemokines with CCR5, this compound can inhibit the chemotactic response of these immune cells, making it a compound of interest for inflammatory diseases[2][5]. These application notes provide a detailed protocol for evaluating the inhibitory effect of this compound on monocyte chemotaxis, a summary of its activity, and a schematic of the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and provides representative data for other CCR5 antagonists in functional chemotaxis assays. This data is essential for designing experiments and interpreting results.
| Compound | Target | Assay Type | Cell Type | Chemoattractant | Parameter | Value | Reference |
| This compound | CCR5 | Binding Assay | Recombinant | - | IC50 | 0.32 nM | [1] |
| Maraviroc | CCR5 | Chemotaxis Assay | Monocyte-derived Dendritic Cells | RANTES (CCL5) | % Inhibition (at 1 µM) | ~50% | [6][7] |
| Maraviroc | CCR5 | Chemotaxis Assay | Monocyte-derived Dendritic Cells | MIP-1β (CCL4) | % Inhibition (at 1 µM) | ~60% | [6][7] |
| Vicriviroc | CCR5 | Chemotaxis Assay | Ba/F3-CCR5 cells | MIP-1α (CCL3) | IC50 | Not specified, but showed similar efficacy to SCH-C | [8] |
| TAK-779 | CCR5 | Anti-HIV-1 Assay | MAGI-CCR5 cells | - | EC50 | 1.2 nM | [9] |
Signaling Pathway
The chemotactic response mediated by CCR5 is initiated by the binding of a chemokine ligand, which triggers a conformational change in the receptor and activates intracellular signaling cascades. This ultimately leads to actin polymerization, cell polarization, and directed cell movement. This compound, as a CCR5 antagonist, blocks these downstream events.
Experimental Protocols
Protocol: In Vitro Chemotaxis Assay using a Boyden Chamber
This protocol describes a method to quantify the inhibitory effect of this compound on the chemotaxis of the human monocytic cell line, THP-1, towards the CCR5 ligand, CCL4.
Materials:
-
Cells: THP-1 cells (ATCC TIB-202).
-
Reagents:
-
This compound.
-
Recombinant Human CCL4/MIP-1β.
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Bovine Serum Albumin (BSA).
-
Calcein-AM.
-
Trypan Blue.
-
-
Equipment:
-
Boyden chamber apparatus (e.g., 96-well transwell plate with 5 µm pore size polycarbonate membrane).
-
Hemocytometer.
-
Fluorescence plate reader.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
Procedure:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
Maintain cell density between 1x10^5 and 1x10^6 viable cells/mL[10].
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in serum-free RPMI-1640.
-
Reconstitute CCL4 in sterile water to a stock concentration and prepare working solutions in RPMI-1640 with 0.1% BSA.
-
-
Cell Preparation:
-
Harvest THP-1 cells and wash with serum-free RPMI-1640.
-
Resuspend cells in serum-free RPMI-1640 at a concentration of 1x10^6 cells/mL.
-
Incubate cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
During the last 15 minutes of incubation, add Calcein-AM to the cell suspension for fluorescent labeling.
-
-
Chemotaxis Assay:
-
Add RPMI-1640 with 0.1% BSA containing either CCL4 (chemoattractant) or medium alone (negative control) to the lower wells of the Boyden chamber.
-
Place the transwell inserts into the wells.
-
Add the pre-treated and labeled THP-1 cell suspension to the upper chamber of the inserts[11].
-
Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator[12].
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the bottom side of the membrane by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
-
Experimental Workflow Diagram:
References
- 1. This compound | P-gp | CCR | HER | TargetMol [targetmol.com]
- 2. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Increase of CCR1 and CCR5 expression and enhanced functional response to MIP-1 alpha during differentiation of human monocytes to macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols for AZD-5672 in Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5672 is a potent and selective, orally active antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and is also a co-receptor for HIV-1 entry into cells.[3] Antagonism of CCR5 can modulate inflammatory cell migration and signaling, making it a target for various inflammatory diseases, including rheumatoid arthritis.[4] One of the key functional readouts for GPCR activation, including CCR5, is the mobilization of intracellular calcium ([Ca2+]). This application note provides a detailed protocol for assessing the antagonist activity of this compound on CCR5-mediated calcium mobilization.
Data Presentation
The potency of this compound as a CCR5 antagonist has been determined in various assays. While a specific IC50 from a calcium mobilization assay is not publicly available, its high potency is well-documented. For context, the inhibitory concentration (IC50) from a binding assay is provided below, along with data for another CCR5 antagonist, Vicriviroc, in a calcium mobilization assay.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | CCR5 | Binding Assay | IC50 | 0.32 nM[1][2] |
| Vicriviroc | CCR5 | RANTES-induced Calcium Mobilization | IC50 | 16 nM[2] |
Signaling Pathway
The binding of a native ligand, such as RANTES (CCL5), to CCR5 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. Specifically, CCR5 couples to Gαi/o proteins. Upon activation, the Gα subunit dissociates from the Gβγ dimer. The Gβγ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration can be detected by calcium-sensitive fluorescent dyes. This compound, as a CCR5 antagonist, blocks the initial binding of the natural ligand, thereby inhibiting this entire downstream signaling cascade.
Caption: CCR5 signaling pathway leading to intracellular calcium mobilization.
Experimental Protocols
This protocol describes a method for measuring the inhibitory effect of this compound on RANTES-induced calcium mobilization in a cell line stably expressing human CCR5. The assay utilizes the fluorescent calcium indicator Fluo-4 AM.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human CCR5.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM: 1 mM stock solution in anhydrous DMSO.
-
Probenecid: 250 mM stock solution in assay buffer or water.
-
RANTES (CCL5): Recombinant human RANTES, stock solution in sterile water or PBS.
-
This compound: Stock solution in DMSO.
-
Positive Control Agonist: RANTES (CCL5).
-
Negative Control: Assay buffer with equivalent DMSO concentration.
-
Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation).
Experimental Workflow
Caption: Experimental workflow for the this compound calcium mobilization assay.
Detailed Protocol
-
Cell Plating:
-
The day before the assay, seed CCR5-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Dye-Loading Solution:
-
On the day of the assay, prepare the Fluo-4 AM dye-loading solution. For each 96-well plate, mix 10 mL of Assay Buffer with 20 µL of 1 mM Fluo-4 AM stock solution (final concentration 2 µM) and 100 µL of 250 mM Probenecid stock solution (final concentration 2.5 mM). Probenecid is an anion-exchange transport inhibitor that helps to retain the dye inside the cells.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cell monolayer once with 100 µL of Assay Buffer per well.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Cell Washing:
-
After incubation, gently aspirate the dye-loading solution.
-
Wash the cells twice with 100 µL of Assay Buffer per well to remove any extracellular dye.
-
After the final wash, add 90 µL of Assay Buffer to each well.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in Assay Buffer at 10X the final desired concentrations.
-
Add 10 µL of the 10X this compound dilutions to the respective wells. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's automated liquid handling, add 10 µL of a pre-determined EC80 concentration of RANTES (agonist) to all wells simultaneously to stimulate calcium mobilization.
-
Immediately after agonist addition, continue to record the fluorescence signal kinetically for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition for each well.
-
To determine the inhibitory effect of this compound, calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)) Where:
-
ΔRFU_compound is the fluorescence change in the presence of this compound.
-
ΔRFU_max is the maximum fluorescence change (agonist only).
-
ΔRFU_min is the minimum fluorescence change (buffer only).
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive guide for utilizing a calcium mobilization assay to characterize the antagonist activity of this compound at the CCR5 receptor. The provided protocols and diagrams offer a framework for researchers to implement this assay in their drug discovery and development workflows. The high potency of this compound makes it a valuable tool for studying CCR5-mediated signaling and its role in various physiological and pathological processes.
References
- 1. Chemokine Receptor (CCR and CXCR) | DC Chemicals [dcchemicals.com]
- 2. CCR5 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. CC Chemokine Family Members’ Modulation as a Novel Approach for Treating Central Nervous System and Peripheral Nervous System Injury—A Review of Clinical and Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigation of Novel Therapeutics in a Collagen-Induced Arthritis (CIA) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental approach to evaluating a potential therapeutic agent for rheumatoid arthritis (RA) using the collagen-induced arthritis (CIA) mouse model. While the initial request focused on AZD-5672, a thorough review of available literature indicates that this compound is a CCR5 antagonist that progressed to clinical trials for RA but did not demonstrate efficacy.[1] There is no publicly available data on the evaluation of this compound in a collagen-induced arthritis mouse model. Therefore, this document will serve as a detailed guide, using the well-established p38 MAPK inhibitor class as a relevant example, to outline the protocols and data presentation expected for such a preclinical study. The p38 MAPK pathway is a critical regulator of inflammation in RA.[2][3]
Introduction to the Collagen-Induced Arthritis (CIA) Mouse Model
The collagen-induced arthritis (CIA) mouse model is a widely utilized and clinically relevant animal model for studying the pathophysiology of rheumatoid arthritis and for evaluating the efficacy of potential therapeutic agents.[4][5] The model is induced by immunizing susceptible strains of mice, such as the DBA/1, with type II collagen, a primary component of articular cartilage.[6] This immunization elicits an autoimmune response characterized by polyarthritis that shares many clinical and histological features with human RA, including synovial hyperplasia, inflammatory cell infiltration, cartilage degradation, and bone erosion.[6]
This compound: A CCR5 Antagonist for Rheumatoid Arthritis
This compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][7] The rationale for its development was based on the role of CCR5 in mediating the migration of inflammatory cells into the synovium. Preclinical evaluations of this compound included ligand binding and chemotaxis assays.[1] However, a phase IIb clinical trial in patients with active RA receiving methotrexate did not show a statistically significant difference in the ACR20 response at week 12 for any dose of this compound compared to placebo.[1]
Experimental Protocols
The following protocols are representative of a study designed to evaluate a therapeutic agent, such as a p38 MAPK inhibitor, in the CIA mouse model.
Induction of Collagen-Induced Arthritis
A standard protocol for inducing CIA in mice is as follows:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Antigen Preparation: Bovine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL overnight at 4°C. This is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion.
-
Booster Immunization (Day 21): A booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant is administered intradermally at the base of the tail.[5]
Dosing Paradigms
The administration of the test compound can follow different paradigms depending on the study's objective:[5]
-
Prophylactic (Developing) Dosing: Treatment begins on Day 0 (initial immunization) and continues for the duration of the study.
-
Semi-Established Dosing: Treatment starts on Day 18 and continues until the end of the study.
-
Therapeutic (Established) Dosing: Treatment is initiated once the animals exhibit clinical signs of arthritis (e.g., a clinical score of ≥1 in at least one paw).
Assessment of Arthritis Severity
The progression of arthritis is monitored through several parameters:
-
Clinical Scoring: Arthritis is scored visually on a scale of 0-4 for each paw, based on the degree of erythema and swelling.[8] The maximum score per mouse is 16.
-
0 = No evidence of erythema and swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and edema.
-
3 = Significant erythema and edema encompassing the entire paw.
-
4 = Maximum inflammation with joint rigidity.
-
-
Paw Swelling: Paw thickness is measured using a digital caliper.
-
Histological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
Biomarker Analysis
-
Cytokine Measurement: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA or multiplex assays.[2]
-
Antibody Titer: Serum levels of anti-collagen antibodies are measured by ELISA.[9]
Data Presentation
Quantitative data from a representative study evaluating a p38 MAPK inhibitor in the CIA model is presented below.
Table 1: Effect of a p38 MAPK Inhibitor on Clinical Arthritis Score
| Treatment Group | Mean Clinical Score (Day 35) | % Inhibition |
| Vehicle Control | 10.2 ± 1.5 | - |
| p38 Inhibitor (10 mg/kg) | 4.8 ± 0.9 | 52.9% |
| p38 Inhibitor (30 mg/kg) | 2.1 ± 0.5 | 79.4% |
| Dexamethasone (1 mg/kg) | 1.5 ± 0.4 | 85.3% |
Table 2: Effect of a p38 MAPK Inhibitor on Paw Swelling
| Treatment Group | Paw Thickness (mm) (Day 35) | % Reduction in Swelling |
| Vehicle Control | 3.8 ± 0.3 | - |
| p38 Inhibitor (10 mg/kg) | 2.9 ± 0.2 | 23.7% |
| p38 Inhibitor (30 mg/kg) | 2.2 ± 0.1 | 42.1% |
| Dexamethasone (1 mg/kg) | 2.0 ± 0.1 | 47.4% |
Table 3: Effect of a p38 MAPK Inhibitor on Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 150.4 ± 25.1 | 85.2 ± 12.3 | 210.7 ± 35.8 |
| p38 Inhibitor (30 mg/kg) | 65.2 ± 10.8 | 30.1 ± 5.6 | 95.3 ± 18.2 |
Visualizations
Signaling Pathways and Experimental Workflow
Conclusion
The collagen-induced arthritis mouse model remains a cornerstone for the preclinical evaluation of novel therapeutics for rheumatoid arthritis. While this compound, a CCR5 antagonist, did not demonstrate clinical efficacy in RA patients, the experimental framework detailed in these application notes provides a robust methodology for assessing other potential drug candidates, such as those targeting the p38 MAPK pathway. Careful adherence to these protocols will ensure the generation of reliable and reproducible data to inform the progression of new anti-arthritic agents.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openrheumatologyjournal.com [openrheumatologyjournal.com]
- 4. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. biocytogen.com [biocytogen.com]
- 7. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Alternative p38 MAPKs are essential for collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-5672 Administration in Rodent Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of AZD-5672, a C-C chemokine receptor 5 (CCR5) antagonist, in established rodent models of inflammatory arthritis. The protocols outlined below are based on standardized methods for inducing and assessing inflammation in rheumatoid arthritis models.
Mechanism of Action: CCR5 Antagonism in Inflammation
This compound is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5). In the context of inflammatory diseases such as rheumatoid arthritis (RA), CCR5 plays a crucial role in the recruitment of pathogenic immune cells, particularly T-helper 1 (Th1) cells and macrophages, into the inflamed synovium. The binding of chemokines like CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) to CCR5 on these cells triggers their migration and activation, perpetuating the inflammatory cascade and leading to joint destruction. By blocking this interaction, this compound is hypothesized to reduce the influx of inflammatory cells into the joints, thereby ameliorating the signs and symptoms of arthritis.
AZD-5672: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] This document provides detailed application notes and protocols for the preclinical research use of this compound, targeting researchers, scientists, and drug development professionals. It includes information on suppliers, purchasing, and key in vitro and in vivo experimental procedures. The protocols provided are for the assessment of this compound's inhibitory activity on CCR5-mediated chemotaxis, receptor internalization, and its interaction with the P-glycoprotein (P-gp) transporter.
Product Information
Suppliers and Purchasing
This compound for research purposes can be obtained from various chemical suppliers. It is crucial to source from a reputable vendor to ensure compound quality and purity. The product is intended for laboratory research use only and is not for human or veterinary use.[3]
Table 1: Representative Suppliers of this compound
| Supplier | Website | Notes |
| MedchemExpress | --INVALID-LINK-- | Offers various quantities, including pre-dissolved solutions in DMSO. |
| MedKoo Biosciences | --INVALID-LINK-- | Provides the compound with detailed chemical information. |
| TargetMol | --INVALID-LINK-- | Offers a range of package sizes and provides solubility information. |
| BioChemPartner | --INVALID-LINK-- | Supplies the compound with purity specifications. |
Purchasing typically involves creating an account on the supplier's website and placing an order for the desired quantity. Ensure compliance with your institution's procurement policies.
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈F₂N₂O₅S₂ | [3] |
| Molecular Weight | 632.78 g/mol | [3] |
| CAS Number | 780750-65-4 | [3] |
| Appearance | Crystalline solid | - |
| Purity | Typically >98% (varies by supplier) | - |
| Solubility | DMSO: ≥ 30 mg/mL (47.4 mM) | [1] |
Storage and Handling
-
Solid Form: Store at -20°C for long-term storage.
-
In Solution (e.g., in DMSO): Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of CCR5, a G protein-coupled receptor (GPCR). CCR5 is the receptor for the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). In rheumatoid arthritis, the interaction of these chemokines with CCR5 on immune cells, such as T-lymphocytes and macrophages, is believed to play a role in their recruitment to the inflamed synovium.
By binding to CCR5, this compound allosterically inhibits the binding of its natural chemokine ligands, thereby blocking the downstream signaling cascades that lead to chemotaxis and cellular activation.
Preclinical Data
In Vitro Activity
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ | Reference |
| CCR5 | Ligand Binding | 0.32 nM | [1] |
| hERG | Ion Channel Binding | 7.3 µM | [1] |
| P-glycoprotein (P-gp) | Digoxin Transport | 32 µM | [1] |
In Vivo Pharmacokinetics
Table 4: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Species | Dose (mg/kg) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t½) (h) | Reference |
| Rat | 1-2 | 28 | 5.3 | 2.6 | [1] |
| Dog | 1-2 | 18 | 5.7 | 3.9 | [1] |
Experimental Protocols
Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.
Materials:
-
CCR5-expressing cells (e.g., Ba/F3-CCR5 cells)
-
ChemoTx® disposable chemotaxis system (or similar transwell plate with 5 µm pores)
-
Chemoattractant: MIP-1α (CCL3), RANTES (CCL5), or MIP-1β (CCL4)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Cell Titer-Glo® Luminescent Cell Viability Assay (or similar)
-
Luminometer
Procedure:
-
Cell Preparation: Culture CCR5-expressing cells according to standard protocols. Prior to the assay, wash and resuspend the cells in serum-free medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells with the various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Assay Plate Setup:
-
Add the chemoattractant (e.g., 0.3 nM MIP-1α) to the lower wells of the ChemoTx® plate.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated cells to the upper wells.
-
-
Migration: Incubate the plate at 37°C in a humidified incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
After incubation, carefully remove the filter.
-
Quantify the number of cells that have migrated to the lower chamber using the Cell Titer-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Plot the percentage of inhibition of cell migration against the concentration of this compound.
-
Calculate the IC₅₀ value using a suitable non-linear regression model.
-
CCR5 Internalization Assay
This protocol measures the ability of this compound to inhibit chemokine-induced internalization of the CCR5 receptor from the cell surface.
Materials:
-
CCR5-expressing cells (e.g., U87-CD4-CCR5 cells)
-
Chemokine: RANTES (CCL5)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fluorescently labeled anti-CCR5 monoclonal antibody (e.g., FITC-conjugated 2D7)
-
Flow cytometer
-
FACS tubes
-
Staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Culture CCR5-expressing cells to confluency. Harvest the cells gently (e.g., using a non-enzymatic cell dissociation solution).
-
Compound Incubation: Resuspend the cells in culture medium and incubate with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Internalization Induction: Add a stimulating concentration of RANTES (e.g., 50 nM) to the cell suspensions and incubate for 1 hour at 37°C to induce receptor internalization. Include a negative control with no RANTES.
-
Staining:
-
Wash the cells with cold staining buffer to stop internalization.
-
Incubate the cells with a fluorescently labeled anti-CCR5 antibody for 30-60 minutes on ice in the dark.
-
Wash the cells twice with cold staining buffer to remove unbound antibody.
-
-
Flow Cytometry:
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of CCR5 internalization for the RANTES-stimulated sample relative to the unstimulated control.
-
Plot the percentage of inhibition of internalization against the concentration of this compound.
-
P-glycoprotein (P-gp) Mediated Digoxin Transport Assay
This assay determines the inhibitory effect of this compound on the transport of a known P-gp substrate, digoxin, across a cell monolayer.
Materials:
-
Caco-2 cells (or another P-gp expressing cell line like LLC-PK1)
-
Transwell® permeable supports
-
[³H]-Digoxin
-
This compound
-
Vehicle control (e.g., DMSO)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES)
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Assay Preparation:
-
Wash the cell monolayers with transport buffer.
-
Prepare solutions of [³H]-digoxin with or without various concentrations of this compound in transport buffer.
-
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the digoxin solution (with or without this compound) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the digoxin solution (with or without this compound) to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 60, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification:
-
Add the collected samples to scintillation vials with scintillation fluid.
-
Quantify the amount of transported [³H]-digoxin using a scintillation counter.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B).
-
Plot the inhibition of digoxin efflux against the concentration of this compound to determine the IC₅₀ value.
-
Clinical Trial Information
A Phase IIb clinical trial (NCT00713544) investigated the efficacy and safety of this compound in patients with rheumatoid arthritis receiving methotrexate.[2][4] The study evaluated oral doses of 20, 50, 100, and 150 mg once daily.[2] While the drug was generally well-tolerated, it did not show a statistically significant clinical benefit in this patient population compared to placebo.[2]
Conclusion
This compound is a valuable research tool for studying the role of CCR5 in various physiological and pathological processes, particularly in the context of inflammation and immunology. The protocols provided herein offer a framework for investigating its biological activity in a laboratory setting. Researchers should adapt these protocols as necessary for their specific experimental systems and objectives.
References
- 1. This compound | P-gp | CCR | HER | TargetMol [targetmol.com]
- 2. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov:443]
Application Notes and Protocols for AZD-5672 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation and storage of AZD-5672 solutions to ensure optimal stability and performance in both in vitro and in vivo research applications.
Introduction
This compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). Due to its therapeutic potential, accurate and reproducible experimental results rely on the correct preparation and storage of this compound solutions. This guide outlines standardized protocols to minimize variability and ensure the integrity of the compound.
Solubility
This compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO) but not in water. To achieve complete dissolution, especially at higher concentrations, sonication and warming may be necessary.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Notes |
| DMSO | ≥ 30 mg/mL (≥ 47.4 mM) | Sonication and warming to 60°C are recommended to aid dissolution[1]. |
Solution Preparation Protocols
In Vitro Stock Solution (10 mM in DMSO)
Objective: To prepare a high-concentration stock solution for serial dilution to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.328 mg of this compound (Molecular Weight: 632.78 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 60°C and/or sonicate until a clear solution is obtained[1].
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
In Vitro Working Solutions
Objective: To dilute the high-concentration stock solution to the final desired concentration for use in cell culture experiments. Typical working concentrations for this compound in in vitro assays range from 0.1 to 100 µM.
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with cell culture medium to achieve the desired final concentration. It is recommended that the final concentration of DMSO in the cell culture medium be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
In Vivo Formulation
Objective: To prepare a vehicle solution suitable for oral administration of this compound in animal models. A common formulation consists of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes for mixing
Protocol:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Dissolve this compound: First, dissolve the required amount of this compound powder in the DMSO component of the vehicle. Ensure it is fully dissolved.
-
Sequential Mixing: Add the PEG300 to the DMSO/AZD-5672 mixture and mix thoroughly.
-
Add Surfactant: Add the Tween 80 and continue to mix until the solution is clear.
-
Final Dilution: Add the saline or PBS to the mixture to reach the final desired volume and concentration. Mix until a homogenous and clear solution is formed.
-
Administration: The prepared formulation is now ready for oral gavage or other routes of administration. It is recommended to prepare this formulation fresh for each experiment.
Storage and Stability
Proper storage of this compound as a solid and in solution is critical to maintain its chemical integrity and biological activity.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. The compound is stable for several weeks at ambient temperature during shipping[2]. |
| 0-4°C | Short-term (days to weeks) | Store in a dry, dark place[2]. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles[3]. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles[3]. |
Visual Protocols
Caption: Workflow for this compound solution preparation.
Caption: Storage guidelines for this compound.
References
Application Notes: AZD-5672 in Flow Cytometry for CCR5 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] CCR5, a G protein-coupled receptor (GPCR), plays a crucial role in leukocyte chemotaxis during inflammation and serves as a co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV into host cells.[4][5][6] By blocking the interaction of natural chemokine ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) with CCR5, this compound can modulate inflammatory responses.[5][6] This characteristic makes it a molecule of interest for therapeutic applications in inflammatory diseases like rheumatoid arthritis.[1][2][3]
Receptor occupancy (RO) assays are essential in drug development to quantify the binding of a therapeutic to its target on the cell surface.[7] Flow cytometry is a powerful technique for RO assays as it allows for the analysis of specific cell populations within a heterogeneous sample.[8] These application notes provide a detailed protocol for utilizing this compound in a flow cytometry-based competitive binding assay to determine its occupancy of the CCR5 receptor on target cells.
Mechanism of Action and Signaling Pathway
This compound acts as a non-competitive antagonist of CCR5. Upon binding of its natural chemokine ligands, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling pathways through heterotrimeric G proteins.[4] This activation stimulates downstream cascades, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, resulting in cellular responses such as migration and proliferation. This compound binds to CCR5 and prevents this ligand-induced signaling.
CCR5 Signaling Pathway
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound.
| Parameter | Value | Target | Reference |
| IC₅₀ | 0.32 nM | CCR5 | [1] |
Experimental Protocols
Principle of the Assay
This protocol describes a competitive binding assay to measure the receptor occupancy of this compound. The assay quantifies the amount of "free" or unoccupied CCR5 receptors on the cell surface after incubation with this compound. This is achieved by using a fluorescently labeled anti-CCR5 antibody that competes with this compound for binding to the receptor. A decrease in the fluorescence signal from the labeled antibody indicates an increase in receptor occupancy by this compound.
Materials and Reagents
-
Cells: A cell line expressing human CCR5 (e.g., CHO-CCR5, HEK293-CCR5) or primary cells known to express CCR5 (e.g., peripheral blood mononuclear cells - PBMCs).
-
This compound: Prepare a stock solution in DMSO and dilute to working concentrations in assay buffer.
-
Fluorescently labeled anti-CCR5 antibody: A monoclonal antibody that recognizes an extracellular epitope of CCR5 and whose binding is blocked by this compound. The antibody should be labeled with a bright fluorochrome (e.g., PE, APC).
-
Isotype control: A fluorescently labeled antibody of the same isotype and fluorochrome as the anti-CCR5 antibody, used as a negative control for staining.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide.
-
Fixation Buffer (optional): 1% paraformaldehyde in PBS.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochrome.
Experimental Workflow
Detailed Protocol
-
Cell Preparation:
-
If using a cell line, harvest the cells and prepare a single-cell suspension in cold assay buffer.
-
If using PBMCs, isolate them from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in cold assay buffer.
-
-
This compound Incubation:
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should bracket the expected IC₅₀ (e.g., 0.01 nM to 100 nM).
-
Add the diluted this compound to the respective tubes. Include a vehicle control (DMSO) tube.
-
Incubate the cells with this compound for 30-60 minutes at 4°C to allow for binding equilibrium to be reached.
-
-
Competitive Antibody Staining:
-
Without washing, add the pre-titrated optimal concentration of the fluorescently labeled anti-CCR5 antibody to each tube.
-
In a separate tube, add the isotype control antibody to a sample of untreated cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with 2 mL of cold assay buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 300-500 µL of assay buffer. If not acquiring immediately, cells can be fixed in 1% paraformaldehyde.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events for the target cell population.
-
Data Analysis
-
Gating Strategy:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
If using a mixed cell population like PBMCs, use additional cell surface markers (e.g., CD3, CD4) to identify the specific CCR5-expressing subset.
-
-
Calculating Receptor Occupancy:
-
Determine the Mean Fluorescence Intensity (MFI) of the anti-CCR5 antibody staining for each concentration of this compound.
-
The MFI of the vehicle control represents 0% receptor occupancy (maximum free receptors).
-
The MFI of the isotype control or a sample with a saturating concentration of unlabeled anti-CCR5 antibody represents the background fluorescence.
-
Calculate the percent receptor occupancy (%RO) for each this compound concentration using the following formula:
%RO = [1 - (MFIsample - MFIbackground) / (MFIvehicle - MFIbackground)] x 100
-
-
Data Presentation:
-
Plot the %RO against the log concentration of this compound to generate a dose-response curve.
-
From this curve, the IC₅₀ value for receptor binding can be determined.
-
Best Practices and Troubleshooting
-
Reagent Titration: The optimal concentration of the fluorescently labeled anti-CCR5 antibody should be determined by titration to ensure a saturating signal without causing non-specific binding.
-
Temperature Control: Perform all incubation and washing steps at 4°C to minimize receptor internalization and modulation.
-
Sample Stability: For clinical samples, it is crucial to process them promptly as receptor expression can change over time.[9]
-
Assay Validation: For use in regulated studies, the assay should be validated for parameters such as precision, accuracy, and specificity.[10][11]
These application notes provide a framework for developing and implementing a flow cytometry-based receptor occupancy assay for this compound. Researchers should optimize the protocol for their specific cell type and experimental conditions.
References
- 1. This compound | P-gp | CCR | HER | TargetMol [targetmol.com]
- 2. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medpace.com [medpace.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. precisionformedicine.com [precisionformedicine.com]
- 10. Best practices for optimization and validation of flow cytometry-based receptor occupancy assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recommendations for the development and validation of flow cytometry-based receptor occupancy assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Analysis of AZD-5672 and Methotrexate Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for the in vitro evaluation of the combination of AZD-5672, a CCR5 antagonist, and methotrexate, a dihydrofolate reductase inhibitor. Combination therapies are a cornerstone of treatment for complex diseases, potentially offering increased efficacy and reduced side effects. This document outlines the rationale for combining these two agents, detailed protocols for assessing their synergistic, additive, or antagonistic effects on cell viability and apoptosis, and methods for data analysis and visualization. While this compound was investigated in clinical trials for rheumatoid arthritis in patients receiving methotrexate, publicly available in vitro data on their combined effects is limited.[1] The protocols and data presented herein are illustrative and intended to serve as a guide for designing and conducting in vitro studies.
Rationale for Combination
This compound is a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] CCR5 is a G-protein coupled receptor expressed on various immune cells, including T-cells and macrophages.[3] By blocking this receptor, this compound can inhibit the migration of these cells to sites of inflammation.[3][4]
Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) that acts as a folate antagonist.[5][6] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby interfering with DNA synthesis and cell proliferation.[5][7] In the context of inflammatory diseases, methotrexate is believed to exert its effects through multiple mechanisms, including the promotion of adenosine release, which has anti-inflammatory properties.[8][9]
The combination of a targeted immunomodulatory agent like this compound with a broader anti-proliferative and anti-inflammatory drug such as methotrexate presents a compelling strategy for potentially synergistic therapeutic effects in inflammatory and proliferative diseases.
Signaling Pathways
The interaction between this compound and methotrexate can be conceptualized through their distinct but potentially convergent effects on immune cell function and proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound and methotrexate, alone and in combination, on the metabolic activity of a relevant cell line (e.g., Jurkat T-cells, primary synoviocytes).
Materials:
-
Target cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Methotrexate (stock solution in sterile water or DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells) or stabilization.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and methotrexate in complete culture medium.
-
For combination studies, prepare a matrix of concentrations. For a fixed-ratio combination, prepare solutions with a constant ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include vehicle controls (medium with the highest concentration of DMSO used).
-
Incubate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results can be presented as the percentage of cell viability relative to the vehicle control.
| Treatment | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | - | 1.25 | 100% |
| This compound | 1 | 1.18 | 94.4% |
| 10 | 1.05 | 84.0% | |
| 50 | 0.88 | 70.4% | |
| Methotrexate | 0.1 | 1.10 | 88.0% |
| 1 | 0.92 | 73.6% | |
| 10 | 0.65 | 52.0% | |
| This compound + Methotrexate (10:1) | 10 + 1 | 0.55 | 44.0% |
| 50 + 5 | 0.32 | 25.6% |
Table 1: Illustrative data from a cell viability (MTT) assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound and methotrexate.
Materials:
-
Target cells
-
6-well plates
-
This compound and Methotrexate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat with this compound, methotrexate, and their combination at selected concentrations for the desired time period. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Gate the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Presentation:
The percentage of cells in each quadrant is quantified and tabulated.
| Treatment | Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | - | 95.2 | 2.5 | 2.3 |
| This compound | 10 | 88.1 | 7.3 | 4.6 |
| Methotrexate | 1 | 80.5 | 12.8 | 6.7 |
| This compound + Methotrexate | 10 + 1 | 65.3 | 25.1 | 9.6 |
Table 2: Illustrative data from an Annexin V/PI apoptosis assay.
Synergy Analysis
The interaction between this compound and methotrexate can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[10][11][12]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
This analysis requires dose-response curves for each drug alone and in combination at a constant ratio. Software such as CompuSyn can be used to calculate CI values at different effect levels (Fraction affected, Fa).
Data Presentation:
| Fa (Fraction affected) | CI Value | Interpretation |
| 0.25 | 0.95 | Additive |
| 0.50 | 0.78 | Synergism |
| 0.75 | 0.62 | Synergism |
| 0.90 | 0.55 | Strong Synergism |
Table 3: Illustrative Combination Index (CI) values for the combination of this compound and Methotrexate.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of the combined effects of this compound and methotrexate. By systematically evaluating cell viability, apoptosis, and synergy, researchers can gain valuable insights into the therapeutic potential of this drug combination. The illustrative data and workflows serve as a practical resource for designing experiments and interpreting results in the development of novel combination therapies.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Methotrexate mechanism in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-5672 in Preclinical In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 plays a crucial role in the migration of inflammatory cells, making it a key target in various inflammatory and infectious diseases. While this compound has been investigated in clinical trials for rheumatoid arthritis, its potential as an in vivo imaging agent to visualize and quantify CCR5 expression non-invasively has not been explicitly reported.[1] These application notes provide a detailed, albeit prospective, framework for the utilization of radiolabeled this compound in preclinical positron emission tomography (PET) imaging studies. The protocols outlined below are based on established methodologies for imaging similar chemokine receptors and their small-molecule antagonists.
Principle of the Method
The application of this compound in PET imaging involves radiolabeling the molecule with a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga). Once administered in vivo, the radiolabeled this compound will bind specifically to CCR5-expressing cells. The emitted positrons from the radionuclide will then be detected by a PET scanner, allowing for the non-invasive, three-dimensional visualization and quantification of CCR5 expression in real-time. This technique can be invaluable for studying disease progression, assessing therapeutic response to CCR5-targeted drugs, and understanding the biodistribution of the compound.
Potential Applications
-
Oncology: To visualize CCR5 expression on tumor cells and in the tumor microenvironment.
-
Immunology and Inflammation: To monitor the infiltration of CCR5-positive immune cells in inflammatory conditions such as rheumatoid arthritis and atherosclerosis.[2][3][4]
-
Infectious Diseases: To image the distribution of CCR5-expressing cells that serve as reservoirs for pathogens like HIV.
-
Drug Development: To assess the pharmacokinetics and target engagement of this compound or other CCR5 antagonists.
Data Presentation
The following tables provide a template for summarizing key quantitative data from in vivo imaging studies with radiolabeled this compound.
Table 1: Radiolabeling Efficiency and Stability of [⁶⁴Cu]Cu-AZD-5672
| Parameter | Value |
| Precursor Concentration | e.g., 1 mg/mL |
| Radionuclide | ⁶⁴Cu |
| Chelator | e.g., DOTA |
| Radiochemical Yield | e.g., > 80% |
| Radiochemical Purity | e.g., > 95% |
| Molar Activity | e.g., > 50 GBq/µmol |
| In Vitro Stability (PBS, 2h) | e.g., > 98% |
| In Vivo Stability (Plasma, 1h) | e.g., > 90% |
Table 2: In Vivo Biodistribution of [⁶⁴Cu]Cu-AZD-5672 in a Murine Model of Rheumatoid Arthritis (4h post-injection)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) ± SD (n=3) |
| Blood | e.g., 1.5 ± 0.3 |
| Heart | e.g., 0.8 ± 0.2 |
| Lungs | e.g., 2.1 ± 0.4 |
| Liver | e.g., 15.2 ± 2.5 |
| Spleen | e.g., 3.5 ± 0.7 |
| Kidneys | e.g., 8.9 ± 1.1 |
| Muscle | e.g., 0.5 ± 0.1 |
| Bone | e.g., 1.1 ± 0.2 |
| Inflamed Paw | e.g., 4.2 ± 0.6 |
| Non-inflamed Paw | e.g., 1.0 ± 0.2 |
Table 3: Tumor-to-Background Ratios from PET Imaging with [⁶⁴Cu]Cu-AZD-5672 in a Xenograft Model
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 1 h | e.g., 3.1 ± 0.5 | e.g., 2.5 ± 0.4 |
| 4 h | e.g., 5.8 ± 0.9 | e.g., 4.9 ± 0.7 |
| 24 h | e.g., 8.2 ± 1.2 | e.g., 7.1 ± 1.0 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Copper-64
This protocol describes a hypothetical method for radiolabeling a DOTA-conjugated version of this compound with ⁶⁴Cu.
Materials:
-
DOTA-conjugated this compound precursor
-
Copper-64 chloride (⁶⁴CuCl₂) in 0.1 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sterile, metal-free water
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline for injection
-
Radio-TLC or HPLC system for quality control
Procedure:
-
To a sterile, metal-free microcentrifuge tube, add 10 µg of DOTA-AZD-5672 precursor dissolved in 10 µL of metal-free water.
-
Add 100 µL of 0.1 M sodium acetate buffer (pH 5.5).
-
Add 185-370 MBq (5-10 mCi) of ⁶⁴CuCl₂ to the reaction mixture.
-
Gently vortex the mixture and incubate at 95°C for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity.
-
Purify the [⁶⁴Cu]Cu-DOTA-AZD-5672 using a C18 Sep-Pak cartridge.
-
Pre-condition the cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁴Cu.
-
Elute the final product with 0.5 mL of ethanol.
-
-
Formulate the final product in sterile saline for injection, ensuring the final ethanol concentration is below 10%.
-
Determine the final radioactivity and calculate the molar activity.
Protocol 2: In Vivo PET/CT Imaging in a Murine Model of Rheumatoid Arthritis
This protocol outlines the procedure for performing PET/CT imaging in a collagen-induced arthritis (CIA) mouse model.
Materials:
-
CIA mouse model and control mice
-
[⁶⁴Cu]Cu-DOTA-AZD-5672
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Saline for injection
Procedure:
-
Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
-
Administer 5-10 MBq of [⁶⁴Cu]Cu-DOTA-AZD-5672 via tail vein injection in a volume of 100-150 µL.
-
Allow for a 4-hour uptake period. During this time, the animal can be allowed to recover from anesthesia in its cage.
-
At 4 hours post-injection, re-anesthetize the mouse and position it on the scanner bed.
-
Perform a whole-body CT scan for anatomical reference and attenuation correction.
-
Acquire a 15-minute static PET scan.
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register the PET and CT images for analysis.
-
Draw regions of interest (ROIs) on the inflamed and non-inflamed paws, as well as other organs of interest, to quantify the tracer uptake (expressed as %ID/g).
Visualizations
Caption: CCR5 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo imaging with radiolabeled this compound.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC Chemokine Receptor 5 Targeted Nanoparticles Imaging the Progression and Regression of Atherosclerosis Using Positron Emission Tomography/Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET/CT imaging of chemokine receptor CCR5 in vascular injury model using targeted nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET/CT Imaging of Chemokine Receptor CCR5 in Vascular Injury Model Using Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD-5672 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of AZD-5672. The information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.
Troubleshooting Guide
This guide offers solutions to specific problems that may arise when working with this compound.
Q1: My this compound is not dissolving in DMSO at the desired concentration.
A1: this compound has a reported solubility of up to 30 mg/mL (47.4 mM) in DMSO.[1] If you are experiencing difficulty achieving this concentration, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution to 60°C.[1] This can significantly increase the solubility of many compounds.
-
Sonication: Use a sonicator to aid in the dissolution process.[1] The ultrasonic waves can help to break up compound aggregates.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Solvent Quality: Ensure that your DMSO is of high purity and anhydrous. Water content in DMSO can reduce its solvating power for some compounds.
Q2: I've prepared a stock solution of this compound in DMSO, but I see precipitation after a freeze-thaw cycle.
A2: Precipitation after freeze-thaw cycles can be due to the compound's solubility limit being exceeded at lower temperatures. To address this:
-
Warm and Sonicate: Before use, bring the stock solution to room temperature and sonicate or vortex to redissolve any precipitate.
-
Aliquot: To minimize freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.
-
Lower Concentration: If precipitation persists, consider preparing and storing the stock solution at a slightly lower concentration.
Q3: I am observing inconsistent results in my cell-based assays with this compound.
A3: Inconsistent results can be linked to issues with compound stability or solubility in your cell culture media.
-
Aqueous Solubility: this compound was developed for oral administration, suggesting some level of aqueous solubility was achieved in its formulation for clinical trials. However, its solubility in aqueous buffers or cell culture media is likely to be significantly lower than in DMSO.
-
Precipitation in Media: When diluting your DMSO stock solution into aqueous media, the compound may precipitate. To mitigate this, ensure rapid and thorough mixing during dilution. It is also advisable to visually inspect the final working solution for any signs of precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media low (typically below 0.5%) to avoid solvent-induced artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 30 mg/mL.[1]
Q2: How should I store stock solutions of this compound?
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
Protect from light, as light exposure can degrade some compounds.
-
As mentioned previously, aliquot solutions to minimize freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: There is limited publicly available data on the stability of this compound in aqueous solutions. For critical experiments, it is recommended to perform a stability study under your specific experimental conditions (e.g., pH, temperature, and media composition). As a general precaution, it is advisable to prepare fresh dilutions in aqueous buffers or media for each experiment.
Quantitative Data
The following table summarizes the available quantitative data for this compound solubility.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 30 mg/mL | 47.4 mM | Sonication and heating to 60°C are recommended to aid dissolution.[1] |
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility and stability of this compound are not available in the public domain, standard laboratory methods can be applied.
Protocol 1: Determining Solubility in Different Solvents
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, ethanol, PBS).
-
Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Assessing Stability in Solution
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent or buffer of interest.
-
Incubation: Aliquot the solution and incubate under different conditions (e.g., varying temperatures, light exposure).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from any potential degradants.
Visualizations
The following diagrams illustrate workflows and logical relationships relevant to working with this compound.
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Recommended workflow for handling this compound stock solutions.
References
Technical Support Center: AZD-5672 and hERG Channel Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of AZD-5672 on the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active, potent, and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It was investigated for the treatment of rheumatoid arthritis.[3][4]
Q2: What is the known off-target effect of this compound on the hERG channel?
During its development, modifications were made to the structure of the parent compound series to reduce affinity for the hERG cardiac ion channel.[3] this compound exhibits moderate activity against the hERG ion channel.[1]
Q3: What is the IC50 value for this compound's effect on the hERG channel?
The reported binding IC50 value for this compound on the hERG ion channel is 7.3 μM.[1][2]
Q4: Why is it important to study the effect of compounds like this compound on the hERG channel?
The hERG potassium channel is crucial for cardiac repolarization.[5] Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram, which is associated with an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[5] Therefore, regulatory agencies mandate testing of new chemical entities for hERG liability as part of preclinical safety assessment.[5]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | Compound | IC50 | Assay Type |
| CCR5 | This compound | 0.32 nM | Not specified |
| hERG | This compound | 7.3 µM | Binding Assay |
| P-glycoprotein (P-gp) | This compound | 32 µM | Digoxin Transport Assay |
Experimental Protocols
Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
Manual patch-clamp is considered the gold standard for accurately assessing the effect of a compound on hERG channel function.[6][7][8]
1. Cell Culture:
-
Use a mammalian cell line stably expressing the hERG channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Culture cells in appropriate media and conditions. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.
4. Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the micropipette.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
After achieving a Giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish a whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
5. Voltage Protocol and Data Acquisition:
-
Hold the cell at a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV for 2-4 seconds to record the characteristic hERG tail current.
-
Record currents using an appropriate amplifier and data acquisition software.
6. Compound Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound effect to reach a steady state before recording the inhibited current.
-
Perform a washout by perfusing with the drug-free external solution to observe the reversibility of the effect.
7. Data Analysis:
-
Measure the peak amplitude of the hERG tail current before (control) and after drug application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 value.
Troubleshooting Guide
Issue 1: Unable to form a GΩ seal.
-
Question: I can't get a high-resistance seal on the cell. The resistance remains low. What should I do?
-
Answer:
-
Check Pipette: The pipette tip may be dirty or broken. Try using a fresh pipette. Ensure the pipette resistance is within the optimal range (2-5 MΩ).
-
Cell Health: The cells may be unhealthy. Ensure proper cell culture conditions and use cells from a passage number that is known to be optimal for recording.
-
Pressure: Check your pressure system for leaks. Insufficient positive pressure before approaching the cell can lead to a dirty pipette tip, preventing a good seal.
-
Approach: Approach the cell slowly and ensure you see a small "dimple" on the cell surface before releasing the pressure. Apply gentle, steady suction; too much or too little can prevent seal formation.
-
Issue 2: The whole-cell configuration is unstable (current "runs down").
-
Question: After breaking into the cell, the hERG current amplitude progressively decreases over time, even without any drug application. How can I minimize this "rundown"?
-
Answer:
-
Internal Solution: Ensure your internal solution contains Mg-ATP (typically 2-5 mM) to support channel activity. Some researchers also add GTP to the internal solution.
-
Perforated Patch: For long recordings, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method keeps the cytoplasm intact, which can improve stability.
-
Time: Minimize the time between establishing the whole-cell configuration and starting your recording protocol.
-
Quantification: If some rundown is unavoidable, you can account for it in your analysis. Measure the baseline rundown for a period equivalent to your drug application time in a control (vehicle) experiment and use this to correct your drug effect data.
-
Issue 3: Noisy recording or electrical artifacts.
-
Question: My recordings are very noisy, with a lot of high-frequency noise or sudden jumps in the current. What are the common causes?
-
Answer:
-
Grounding: Improper grounding is a major source of noise. Ensure all electronic equipment is properly grounded to a common point. Check for ground loops.
-
Electrical Interference: Turn off any unnecessary electrical equipment in the room (e.g., centrifuges, stir plates, personal electronics). Fluorescent lights can also be a source of 60 Hz (or 50 Hz) noise.
-
Perfusion System: Air bubbles in the perfusion line can cause significant artifacts. Ensure your perfusion system is bubble-free.
-
Electrode Drift: The reference electrode may not be stable in the bath solution. Ensure it is properly chlorided and secured.
-
Issue 4: The effect of the compound does not stabilize.
-
Question: I've been perfusing with this compound for several minutes, but the level of hERG inhibition keeps changing. What could be the reason?
-
Answer:
-
Compound Properties: this compound may be "sticky" or have slow binding kinetics. You may need a longer application time to reach equilibrium.
-
Perfusion System: Ensure your perfusion system has a fast and complete solution exchange around the cell being recorded. A slow exchange can lead to a gradual onset of the effect.
-
Concentration: Verify the final concentration of your compound in the bath solution. Issues with dilution or adsorption to the tubing can affect the actual concentration reaching the cell.
-
Solvent Effects: Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all solutions and is at a level that does not affect the hERG current on its own (typically ≤0.1%).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | P-gp | CCR | HER | TargetMol [targetmol.com]
- 3. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 7. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
AZD-5672 & P-glycoprotein (P-gp) Interaction: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the interaction of AZD-5672 with P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein (P-gp)?
Yes, in vitro studies have confirmed that this compound is a substrate of human P-gp. Experiments using Caco-2 cell monolayers demonstrated a concentration-dependent efflux of this compound. This efflux was significantly reduced in the presence of known P-gp inhibitors, ketoconazole and quinidine, confirming the role of P-gp in its transport.[1]
Q2: Is this compound an inhibitor of P-gp?
Yes, this compound acts as a P-gp inhibitor. It has been shown to inhibit the P-gp-mediated transport of digoxin in a concentration-dependent manner in Caco-2 cells.[1] Furthermore, a clinical study confirmed this inhibitory effect in vivo, where co-administration of this compound led to an increase in the plasma concentration of digoxin.[1]
Q3: What is the IC50 value for this compound inhibition of P-gp?
The reported IC50 value for the inhibition of P-gp-mediated digoxin transport by this compound in Caco-2 cells is 32 μM.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with P-gp.
Table 1: this compound as a P-gp Inhibitor
| Parameter | Value | Cell Line | Substrate | Source |
| IC50 | 32 μM | Caco-2 | Digoxin | [1] |
Table 2: this compound as a P-gp Substrate
| Experimental Evidence | Details | Cell Line | Inhibitors Used | Source |
| Concentration-dependent efflux | Efflux of this compound (1-500 μM) across cell monolayers was observed. | Caco-2 | Ketoconazole, Quinidine | [1] |
Experimental Protocols & Troubleshooting
P-gp Substrate Assessment: Bidirectional Transport Assay
This protocol is based on the methodology used to identify this compound as a P-gp substrate.[1]
Objective: To determine if a test compound is a substrate of P-gp by measuring its transport across a polarized cell monolayer (e.g., Caco-2) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and polarization.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
The test compound (this compound) is added to either the apical (A) or basolateral (B) chamber.
-
Samples are taken from the receiver chamber at specified time points.
-
The concentration of the test compound in the samples is determined by a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low TEER values | Incomplete monolayer formation or cell toxicity. | Ensure proper cell seeding density and culture conditions. Test for cytotoxicity of the compound. |
| High variability in Papp values | Inconsistent cell monolayers or experimental technique. | Standardize cell culture and experimental procedures. Ensure proper mixing in donor and receiver chambers. |
| Efflux ratio close to 1 | The compound is not a P-gp substrate, or P-gp expression is low. | Confirm P-gp expression and activity with a known substrate (e.g., digoxin). |
| Efflux is not inhibited by known P-gp inhibitors | The efflux is mediated by a different transporter, or the inhibitor concentration is too low. | Test a panel of inhibitors for other efflux transporters. Use a higher concentration of the P-gp inhibitor. |
Experimental Workflow for P-gp Substrate Assessment
References
Overcoming AZD-5672 experimental variability
Welcome to the technical support center for AZD-5672. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental variability and to offer troubleshooting support for common issues encountered during the study of this CCR5 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] Its mechanism of action involves binding to CCR5, thereby preventing the binding of its natural chemokine ligands, such as RANTES (CCL5), and inhibiting the downstream signaling pathways that mediate cell migration and inflammation. It was investigated for the treatment of rheumatoid arthritis.[2][3]
Q2: What were the key findings from the clinical trials of this compound?
A2: A phase IIb clinical trial was conducted to evaluate the efficacy of this compound in patients with active rheumatoid arthritis who were also receiving methotrexate. The study found no statistically significant difference in the proportion of patients achieving an ACR20 response at week 12 between those receiving any dose of this compound and those receiving a placebo.[1][2] The study concluded that CCR5 antagonism alone is unlikely to be a viable therapeutic strategy in rheumatoid arthritis.[1][2]
Q3: What are the known pharmacokinetic properties of this compound?
A3: this compound has been reported to exhibit nonproportional steady-state pharmacokinetics.[1] This means that changes in the dose administered do not result in proportional changes in the plasma concentration of the drug at a steady state. This is a critical factor to consider when designing and interpreting both preclinical and clinical studies, as it can be a significant source of variability.
Troubleshooting Guides
In Vitro Assay Variability
Problem: High variability in ligand binding assay results.
Possible Causes & Solutions:
-
Reagent Quality: Ensure the quality and consistency of all reagents, including the radiolabeled ligand and cell membrane preparations. Lot-to-lot variability in these reagents can be a major source of inconsistency.
-
Assay Conditions: Strictly control assay parameters such as incubation time, temperature, and pH. Even minor fluctuations can impact binding kinetics.
-
Cell Line Stability: If using whole cells, ensure the stable expression of CCR5. Passage number can affect receptor expression levels.
-
Non-Specific Binding: High non-specific binding can mask the specific signal. Optimize the concentration of the blocking agent and the washing steps to minimize this.
Problem: Inconsistent results in chemotaxis assays.
Possible Causes & Solutions:
-
Cell Health and Viability: Use cells that are in a healthy, logarithmic growth phase. Stressed or dying cells will not migrate effectively.
-
Chemoattractant Gradient: Ensure a stable and reproducible chemoattractant gradient is established in the assay system (e.g., Boyden chamber, microfluidic device).
-
Cell Density: The starting cell density can influence migration. Optimize the number of cells seeded for the assay.
-
Donor Variability: When using primary cells, be aware of potential donor-to-donor variability in migratory capacity.
In Vivo Study Variability
Problem: Non-proportional pharmacokinetics observed in animal models.
Possible Causes & Solutions:
-
Formulation Issues: The solubility and stability of the this compound formulation can significantly impact its absorption. Ensure the formulation is consistent across all experiments.
-
Animal Strain and Sex: Different strains and sexes of animals can exhibit variations in drug metabolism and clearance. Be consistent with the animal model used.
-
Route of Administration: The method of administration (e.g., oral gavage, intravenous injection) can affect bioavailability. Ensure the technique is consistent and performed by trained personnel.
-
Food Effects: The presence or absence of food in the animal's stomach can alter the absorption of orally administered drugs. Standardize feeding protocols.
Data Presentation
Table 1: Representative Data from a CCR5 Ligand Binding Assay
| Compound | IC50 (nM) | Hill Slope |
| This compound (Example) | 5.2 | 0.98 |
| Control Antagonist | 10.8 | 1.02 |
| Negative Control | >10,000 | - |
Note: The IC50 value represents the concentration of the compound that inhibits 50% of the specific binding of a radiolabeled ligand to CCR5.
Table 2: Example Pharmacokinetic Parameters of a CCR5 Antagonist in Preclinical Species
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Rat (Oral) | 10 | 520 | 2 | 2100 |
| Dog (Oral) | 5 | 850 | 4 | 4500 |
| Monkey (Oral) | 5 | 680 | 3 | 3200 |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: CCR5 Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture cells expressing human CCR5 (e.g., CHO-K1 or HEK293 cells) to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of this compound or control compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CCR5 ligand.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with a cold wash buffer to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation:
-
Culture a CCR5-expressing cell line (e.g., a T-cell line) or isolate primary cells (e.g., peripheral blood mononuclear cells).
-
Resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Place a chemoattractant (e.g., RANTES/CCL5) in the lower chamber of the Boyden apparatus.
-
Place a porous membrane (e.g., polycarbonate with 5 µm pores) over the lower chamber.
-
Add the cell suspension to the upper chamber. To test the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of the compound before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
-
Quantification of Migration:
-
Remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance using a plate reader, or count the migrated cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the control (chemoattractant alone).
-
Plot the percentage of migration as a function of the this compound concentration to determine its inhibitory effect.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a CCR5 antagonist.
Caption: Logical workflow for troubleshooting ligand binding assay variability.
Caption: Step-by-step experimental workflow for a chemotaxis assay.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AZD-5672 Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of AZD-5672 in in vitro experiments. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] Its mechanism of action involves binding to CCR5 and inhibiting the downstream signaling pathways activated by the binding of its natural chemokine ligands, such as MIP-1β. This inhibition prevents the recruitment of immune cells to sites of inflammation. Preclinical studies have explored its potential in conditions like rheumatoid arthritis.[1]
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A definitive starting concentration can vary significantly based on the cell type, assay endpoint, and specific experimental conditions. However, based on its high potency, a common starting point for a concentration-response curve would be in the low nanomolar range. Given its reported IC50 of 0.32 nM for CCR5, a sensible starting range for a 10-point dilution series could be from 1 nM down to the picomolar range. For off-target assessments, such as P-glycoprotein (P-gp) inhibition, a much higher concentration range of 0.1 µM to 100 µM has been utilized.
Q3: What are the known off-target activities of this compound that I should be aware of?
This compound has been shown to have moderate activity against the hERG ion channel and can act as a substrate and inhibitor of P-glycoprotein (P-gp). When designing experiments, it is crucial to consider these off-target effects, especially at higher concentrations, as they could influence experimental outcomes and interpretation of results.
Quantitative Data Summary
The following table summarizes the key in vitro potency and activity data for this compound from published studies.
| Target/Assay | IC50 Value | Concentration Range Tested | Cell Line | Reference |
| CCR5 | 0.32 nM | Not Specified | Not Specified | MedchemExpress |
| hERG Ion Channel | 7.3 µM | Not Specified | Not Specified | MedchemExpress |
| P-gp Mediated Digoxin Transport | 32 µM | 1 - 500 µM | Caco-2 | [2] |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments involving CCR5 antagonists like this compound. These are generalized protocols and should be optimized for your specific experimental setup.
Protocol 1: CCR5 Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the CCR5 receptor.
Materials:
-
CCR5-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CCR5)
-
This compound
-
Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash Buffer (ice-cold PBS)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture CCR5-expressing cells to ~80-90% confluency. Harvest and wash the cells with PBS.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of this compound at various concentrations (e.g., 10-point serial dilution)
-
25 µL of radiolabeled CCR5 ligand at a fixed concentration (typically at or below its Kd)
-
-
Incubation: Add 100 µL of resuspended CCR5-expressing cells to each well. Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat and measure the radioactivity in each filter disc using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the concentration-response curve.
Protocol 2: Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.
Materials:
-
CCR5-expressing cells (e.g., Jurkat T cells or primary T lymphocytes)
-
This compound
-
CCR5 ligand/chemoattractant (e.g., RANTES/CCL5 or MIP-1α)
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plate
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Label CCR5-expressing cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the labeled cells in assay medium.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add the chemoattractant at a concentration known to induce migration.
-
In the upper chamber (Transwell insert), add the fluorescently labeled cells that have been pre-incubated with various concentrations of this compound for 30 minutes at 37°C.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Detection: Carefully remove the Transwell inserts. Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the resulting concentration-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in binding assay | - Insufficient washing- Non-specific binding of radioligand to filter or well- Radioligand degradation | - Increase the number and volume of washes with ice-cold buffer.- Pre-treat filters with a blocking agent (e.g., polyethyleneimine).- Use fresh, high-quality radioligand. |
| No or low chemotactic response | - Low CCR5 expression on cells- Inactive chemokine- Incorrect pore size of Transwell insert- Suboptimal chemokine concentration | - Confirm CCR5 expression level by flow cytometry.- Use a fresh batch of chemokine and test its activity.- Optimize the pore size for the specific cell type.- Perform a dose-response curve for the chemokine to find the optimal concentration. |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. |
| This compound appears less potent than expected | - Compound degradation- Binding to plasticware or serum proteins- Incorrect concentration calculation | - Prepare fresh stock solutions of this compound.- Use low-protein binding plates and consider serum-free or low-serum assay conditions.- Double-check all dilution calculations. |
Visualizations
Caption: Mechanism of action of this compound as a CCR5 antagonist.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The utility of in vitro data in making accurate predictions of human P-glycoprotein-mediated drug-drug interactions: a case study for AZD5672 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Pharmacokinetic Variability of Small Molecule Inhibitors in Animal Studies
Disclaimer: Publicly available, specific quantitative pharmacokinetic data for AZD-5672 in animal models is limited. Therefore, this guide provides a comprehensive framework and general principles for addressing pharmacokinetic variability in animal studies of small molecule inhibitors, using illustrative examples where appropriate. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the plasma concentrations of our compound. What are the potential causes?
A1: High inter-animal variability is a common challenge in preclinical pharmacokinetic (PK) studies. Several factors can contribute to this:
-
Physiological Differences: Even within the same species and strain, individual differences in genetics, age, weight, sex, and health status can significantly impact drug absorption, distribution, metabolism, and excretion (ADME).
-
Experimental Technique: Inconsistent dosing techniques (e.g., gavage, intravenous injection), stress during handling and blood sampling, and variations in the timing of sample collection can introduce significant variability.
-
Food and Water Consumption: The amount and type of food and water consumed can alter gastrointestinal pH, motility, and blood flow, affecting the absorption of orally administered compounds.
-
Metabolism Differences: Polymorphisms in drug-metabolizing enzymes (e.g., cytochrome P450s) can lead to significant differences in drug clearance between individual animals.
-
Health Status: Underlying health conditions, even if subclinical, can affect organ function (especially liver and kidney) and alter drug disposition.
Q2: How can we minimize experimental variability in our animal PK studies?
A2: To minimize variability, it is crucial to standardize your experimental protocol as much as possible:
-
Standardize Animal Population: Use animals of the same sex, a narrow age and weight range, and from a reputable supplier. Acclimatize animals to the housing and experimental conditions before the study.
-
Refine Dosing Technique: Ensure all personnel are proficient in the chosen dosing method to guarantee consistent administration of the intended dose. For oral gavage, be mindful of the formulation volume and potential for esophageal reflux.
-
Control Food and Water Access: For studies where the fed/fasted state is critical, standardize the fasting period before dosing and control access to food and water throughout the study.
-
Consistent Sampling Times and Methods: Adhere strictly to the predetermined blood sampling schedule. Utilize consistent and minimally stressful blood collection techniques.
-
Standardize Sample Handling: Process all blood samples uniformly to obtain plasma or serum. Store samples at the appropriate temperature to prevent degradation of the analyte.
Q3: We are seeing a significant difference in the pharmacokinetic profile of our compound between rats and dogs. What could explain this?
A3: Species differences in pharmacokinetics are expected and are a key reason for conducting studies in multiple species. Key factors include:
-
Metabolism: The expression and activity of drug-metabolizing enzymes, particularly cytochrome P450s, can vary significantly between species. This can lead to different rates of clearance and different metabolite profiles.
-
Gastrointestinal Physiology: Differences in GI tract length, pH, and transit time can affect the rate and extent of absorption of orally administered drugs.
-
Plasma Protein Binding: The extent of binding to plasma proteins can differ between species, which affects the unbound (pharmacologically active) fraction of the drug and its distribution and clearance.
-
Body Composition and Organ Blood Flow: Variations in body fat percentage, organ size, and blood flow to organs of elimination (liver and kidney) can influence drug distribution and clearance.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | - Reformulate the compound using solubilizing agents (e.g., cyclodextrins, surfactants).- Reduce particle size (micronization).- Use a different salt form of the compound. |
| High first-pass metabolism | - Conduct in vitro metabolism studies with liver microsomes or hepatocytes from the test species to assess metabolic stability.- If metabolism is high, consider whether the route of administration is appropriate for the intended clinical use. |
| Efflux by transporters (e.g., P-glycoprotein) in the gut | - Perform in vitro transporter assays (e.g., Caco-2 permeability assay) to determine if the compound is a substrate for efflux transporters.- If it is a substrate, co-administration with a known inhibitor of that transporter in a research setting could confirm this mechanism. |
| Chemical instability in the GI tract | - Assess the stability of the compound in simulated gastric and intestinal fluids. |
Issue 2: Inconsistent Plasma Concentration-Time Profiles
| Potential Cause | Troubleshooting Steps |
| Inconsistent oral absorption | - Ensure consistent formulation and administration technique.- Control the fed/fasted state of the animals. |
| Enterohepatic recirculation | - Analyze the concentration-time profile for secondary peaks.- If suspected, cannulate the bile duct to directly measure biliary excretion. |
| Analytical method variability | - Validate the bioanalytical method for accuracy, precision, linearity, and stability.- Include quality control samples at low, medium, and high concentrations in each analytical run. |
Experimental Protocols
While specific protocols for this compound are not publicly available, a general methodology for a single-dose pharmacokinetic study in rats is outlined below.
Objective: To determine the pharmacokinetic profile of a compound following a single oral or intravenous administration to rats.
Materials:
-
Test compound
-
Appropriate vehicle for formulation (e.g., saline, 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and gavage needles (for oral) or catheters (for IV)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Acclimatization: Acclimatize rats to the housing facility for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the dosing formulation at the target concentration. Ensure the formulation is homogenous.
-
Dosing:
-
Oral (PO): Administer the formulation by oral gavage at a specified volume (e.g., 5 mL/kg).
-
Intravenous (IV): Administer the formulation as a bolus injection or infusion via a cannulated vein (e.g., tail vein) at a specified volume (e.g., 1 mL/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Immediately place blood samples into anticoagulant-coated tubes. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) using non-compartmental analysis software.
Data Presentation
The following tables are templates for summarizing pharmacokinetic data.
Table 1: Example Pharmacokinetic Parameters of a Hypothetical Compound Following a Single Oral Dose in Different Species.
| Parameter | Rat (10 mg/kg) | Dog (5 mg/kg) | Monkey (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 1200 ± 250 | 1100 ± 200 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 | 1.8 ± 0.6 |
| AUC0-t (ng*h/mL) | 4500 ± 900 | 9800 ± 1500 | 8500 ± 1200 |
| t1/2 (h) | 4.2 ± 1.1 | 8.5 ± 2.3 | 7.9 ± 1.9 |
| Bioavailability (%) | 35 | 65 | 60 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: General workflow for an in vivo pharmacokinetic study.
Caption: Troubleshooting logic for poor oral bioavailability.
Technical Support Center: Investigating In Vitro Tachyphylaxis of GPCR Antagonists
Disclaimer: To date, publically available research has not specifically addressed tachyphylaxis for the CCR5 antagonist, AZD-5672. The following guide provides a generalized framework and hypothetical scenarios for investigating antagonist tachyphylaxis in vitro, a phenomenon that can be a critical consideration in drug development. This compound is identified as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5)[1].
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern for a drug candidate like this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For an antagonist like this compound, this could manifest as a progressive decrease in its ability to block the effects of a CCR5 agonist. This is a significant concern during drug development as it can lead to a loss of therapeutic efficacy over time.
Q2: What are the common cellular mechanisms that can lead to antagonist tachyphylaxis?
A2: While less common than agonist-induced tachyphylaxis, antagonist-induced tachyphylaxis can occur through several mechanisms, including:
-
Receptor Upregulation: Prolonged blockade of a receptor can sometimes lead to a compensatory increase in receptor expression on the cell surface, requiring higher concentrations of the antagonist to achieve the same level of inhibition.
-
Changes in Receptor Conformation: An antagonist might stabilize a receptor conformation that is more susceptible to internalization or degradation, even in the absence of an agonist.
-
Activation of Counter-regulatory Pathways: The cell may adapt to the continuous presence of an antagonist by activating signaling pathways that counteract the intended effect of the drug.
Q3: How can I design an in vitro experiment to test for this compound tachyphylaxis?
A3: A typical experiment would involve pre-incubating a CCR5-expressing cell line with this compound for various durations, followed by a functional assay to measure the antagonist's potency. A decrease in potency (i.e., an increase in the IC50 value) after prolonged pre-incubation would suggest tachyphylaxis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in agonist response. | Cell passage number, inconsistent cell density, or variable agonist preparation. | Use cells within a consistent passage range, ensure uniform cell seeding, and prepare fresh agonist dilutions for each experiment. |
| No change in antagonist IC50 after prolonged pre-incubation. | The chosen pre-incubation times are too short to induce a change, or the specific cell system does not exhibit tachyphylaxis to this antagonist. | Extend the pre-incubation times (e.g., 24, 48, 72 hours). Consider using a different cell line with higher receptor expression or primary cells. |
| Loss of cell viability with long pre-incubation times. | Cytotoxicity of the antagonist or prolonged culture without media change. | Perform a cytotoxicity assay to determine the non-toxic concentration range of the antagonist. Ensure to refresh the culture medium if pre-incubation times are very long. |
Hypothetical Experimental Protocol to Assess this compound Tachyphylaxis
This protocol describes a hypothetical experiment to determine if prolonged exposure to this compound induces tachyphylaxis in a CCR5-expressing cell line (e.g., HEK293-CCR5). The functional readout will be the inhibition of MIP-1β (a CCR5 agonist)-induced calcium flux.
Materials:
-
HEK293-CCR5 cells
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
This compound
-
MIP-1β (CCL4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-CCR5 cells in standard conditions.
-
Plate cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well.
-
Allow cells to adhere overnight.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Replace the medium in the cell plate with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for different durations (e.g., 1, 6, 12, 24 hours) at 37°C.
-
-
Calcium Flux Assay:
-
After the pre-incubation period, wash the cells with an assay buffer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare a dose-response curve of MIP-1β in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the MIP-1β dilutions to the wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity for each well.
-
For each pre-incubation time point, plot the MIP-1β dose-response curve in the presence of different concentrations of this compound.
-
Determine the IC50 value of this compound for each pre-incubation time. A rightward shift in the IC50 curve and an increase in the IC50 value with longer pre-incubation times would indicate tachyphylaxis.
-
Hypothetical Data Summary
The following table presents hypothetical data from the experiment described above, illustrating a potential tachyphylactic effect.
| Pre-incubation Time (hours) | This compound IC50 (nM) | Fold Change in IC50 |
| 1 | 10.2 | 1.0 |
| 6 | 15.8 | 1.5 |
| 12 | 35.5 | 3.5 |
| 24 | 81.6 | 8.0 |
Visualizations
Caption: Canonical pathway of agonist-induced GPCR desensitization.
Caption: Workflow for investigating antagonist-induced tachyphylaxis in vitro.
References
Interpreting non-proportional pharmacokinetics of AZD-5672
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-5672, focusing on the interpretation of its non-proportional pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5)[1]. CCR5 is a G-protein coupled receptor expressed on the surface of various immune cells, including T-cells and macrophages[1]. By blocking the interaction of CCR5 with its natural ligands, such as RANTES (CCL5), this compound inhibits the signaling pathways that lead to immune cell migration and inflammation. This mechanism of action has been investigated for the treatment of inflammatory diseases like rheumatoid arthritis[1].
Q2: What does "non-proportional pharmacokinetics" of this compound mean?
Non-proportional pharmacokinetics, also known as non-linear pharmacokinetics, means that changes in the systemic exposure of the drug (as measured by parameters like AUC and Cmax) are not directly proportional to the administered dose[1]. For most drugs, doubling the dose will double the plasma concentration. However, for a drug with non-proportional pharmacokinetics, doubling the dose might result in a more than two-fold increase (saturable elimination) or a less than two-fold increase (saturable absorption) in plasma concentrations[2][3]. This compound has been observed to display non-proportional steady-state pharmacokinetics over a dose range of 20-150 mg[1].
Q3: What are the potential causes of the non-proportional pharmacokinetics of this compound?
While the exact mechanisms for this compound have not been fully elucidated in publicly available literature, non-proportional pharmacokinetics in small molecules can generally be attributed to several factors:
-
Saturable Absorption: The processes responsible for the drug's absorption from the gut may become saturated at higher doses. This can involve carrier-mediated transport systems[2][3][4].
-
Saturable Metabolism: The enzymes responsible for metabolizing the drug in the liver or other tissues can become saturated. Once the enzyme's capacity is exceeded, the drug's clearance decreases, leading to a greater than proportional increase in plasma concentration with an increasing dose[2][3][4].
-
Saturable Plasma Protein Binding: At higher concentrations, the binding sites on plasma proteins may become saturated, leading to a disproportionate increase in the unbound (active) fraction of the drug[2][5].
-
Saturable Transporter-Mediated Efflux or Uptake: Transporters involved in the movement of the drug into or out of cells (e.g., in the gut, liver, or kidneys) can become saturated, affecting its distribution and elimination[6].
Q4: What are the implications of non-proportional pharmacokinetics for my experiments?
The non-proportional pharmacokinetic profile of this compound has several important implications for experimental design and data interpretation:
-
Dose selection: Extrapolating the effects of one dose to another can be unreliable. Careful dose-response studies are necessary to characterize the relationship between dose, exposure, and pharmacological effect.
-
Toxicity: A small increase in dose could lead to a much larger, unexpected increase in drug exposure and potentially toxicity, especially if the non-proportionality is due to saturated elimination[3].
-
Interspecies scaling: Allometric scaling from preclinical species to humans may be more complex and less accurate.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Simple linear models may not adequately describe the data. More complex, non-linear models are required to accurately characterize the PK/PD relationship.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between subjects.
-
Possible Cause: Inter-individual differences in the expression or activity of metabolizing enzymes or transporters that are becoming saturated. Genetic polymorphisms in these proteins can contribute to this variability.
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype study subjects for common polymorphisms in relevant drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters.
-
Phenotyping: Consider using probe substrates to assess the in vivo activity of specific metabolic pathways.
-
Population Pharmacokinetic (PopPK) Analysis: Employ PopPK modeling to identify covariates (e.g., genetic markers, demographics, organ function) that may explain the variability.
-
Issue 2: Difficulty in establishing a clear dose-exposure relationship.
-
Possible Cause: The non-proportionality of this compound's pharmacokinetics means a linear relationship between dose and exposure should not be expected.
-
Troubleshooting Steps:
-
Dense Sampling: Ensure that your pharmacokinetic sampling schedule is sufficiently dense, especially around the Cmax, to accurately capture the absorption and elimination phases at each dose level.
-
Non-Linear Modeling: Utilize non-linear pharmacokinetic models (e.g., Michaelis-Menten kinetics) to analyze the data. Standard non-compartmental analysis may not fully describe the dose-exposure relationship.
-
Wide Dose Range: Study a wide range of doses to fully characterize the onset and extent of the non-proportionality.
-
Issue 3: Unexpectedly high or low drug exposure at a new dose level.
-
Possible Cause: Due to non-proportional pharmacokinetics, linear extrapolation from previous dose levels is not appropriate.
-
Troubleshooting Steps:
-
Cautious Dose Escalation: In dose-escalation studies, use smaller dose increments than you would for a drug with linear pharmacokinetics, particularly when approaching doses where saturation is anticipated.
-
Real-time PK Monitoring: If possible, incorporate real-time or near-real-time pharmacokinetic analysis during dose-escalation studies to inform decisions about subsequent dose levels.
-
Review Preclinical Data: Re-examine preclinical toxicology and pharmacokinetic data to identify any evidence of non-linearity that could inform the clinical dose escalation strategy.
-
Data Presentation
Pharmacokinetic Parameters of this compound
Note: Detailed dose-ranging pharmacokinetic data (Cmax and AUC at 20, 50, 100, and 150 mg) from the key clinical trial (NCT00713544) are not publicly available in the referenced literature. The following table presents available data for a single 100 mg oral dose.
| Parameter | Value (Geometric Mean) | Range | Study Population | Reference |
| Dose | 100 mg (single oral dose) | N/A | Patients with Active Rheumatoid Arthritis | [7] |
| Cmax (Maximum Plasma Concentration) | Not Reported | Not Reported | Patients with Active Rheumatoid Arthritis | [7] |
| AUC (Area Under the Curve) | Not Reported | Not Reported | Patients with Active Rheumatoid Arthritis | [7] |
| Vz/F (Apparent Volume of Distribution) | 4751 L | Not Reported | Patients with Active Rheumatoid Arthritis | [7] |
| CL/F (Apparent Oral Clearance) | 120 L/h | Not Reported | Patients with Active Rheumatoid Arthritis | [7] |
| Fe(0-24) (Fraction excreted unchanged in urine) | 4.3% | 1.6% - 8.5% | Patients with Active Rheumatoid Arthritis | [7] |
Experimental Protocols
Key Experiment: Single and Multiple Ascending Dose (SAD/MAD) Studies in Healthy Volunteers
Note: The detailed protocol for the specific this compound studies is not publicly available. The following is a generalized protocol based on standard practices for such trials.
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.
Study Design: A randomized, double-blind, placebo-controlled, single-center study.
Part 1: Single Ascending Dose (SAD)
-
Subject Recruitment: Healthy male and female volunteers, aged 18-55 years, with a body mass index within the normal range.
-
Dose Escalation: Subjects are enrolled in sequential cohorts, with each cohort receiving a single oral dose of this compound or placebo. Dose escalation to the next cohort proceeds after a safety review of the data from the previous cohort. Example dose levels: 20 mg, 50 mg, 100 mg, 150 mg.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vz/F) are calculated using non-compartmental analysis.
Part 2: Multiple Ascending Dose (MAD)
-
Subject Recruitment: Similar to the SAD part.
-
Dosing Regimen: Subjects receive multiple oral doses of this compound or placebo once daily for a specified duration (e.g., 14 days).
-
Pharmacokinetic Sampling: Blood samples are collected to determine both single-dose (after the first dose) and steady-state (after multiple doses) pharmacokinetics. This includes trough concentrations before each dose and a full pharmacokinetic profile after the last dose.
-
Bioanalysis and Data Analysis: Similar to the SAD part, with additional assessment of accumulation and time to reach steady-state.
Mandatory Visualization
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Non Linear Kinetics – Pharmacokinetics [sepia2.unil.ch]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. youtube.com [youtube.com]
- 6. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. filehosting.pharmacm.com [filehosting.pharmacm.com]
Technical Support Center: Cisplatin Cytotoxicity Assessment
Disclaimer: Publicly available data on the cytotoxicity of AZD-5672 is limited. To fulfill the structural and content requirements of this request, this guide has been created using Cisplatin , a well-documented platinum-based chemotherapy agent, as a representative compound for cytotoxicity assessment. The principles, protocols, and troubleshooting steps described here are broadly applicable to in vitro cytotoxicity testing of many small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cisplatin-induced cytotoxicity? A1: Cisplatin exerts its cytotoxic effects primarily by damaging DNA.[1][2] After entering the cell, it forms covalent adducts with DNA, creating intra- and inter-strand crosslinks, particularly at purine bases.[1][2] This DNA damage disrupts replication and transcription, leading to cell cycle arrest and, if the damage is irreparable, the induction of programmed cell death (apoptosis).[1][3]
Q2: How should I prepare and store a Cisplatin stock solution? A2: Cisplatin is typically dissolved in 0.9% saline solution or dimethylformamide (DMF) to create a stock solution. It is sensitive to light and should be stored in amber vials or wrapped in foil at 2-8°C for short-term storage or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q3: Which assays are suitable for measuring Cisplatin cytotoxicity? A3: Several viability assays are suitable. The most common is the MTT assay, which measures mitochondrial metabolic activity.[4] Other options include MTS, WST-1, and CellTiter-Glo (ATP-based) assays, which offer advantages like soluble formazan products, eliminating a solubilization step.[5] For a more direct measure of cell death, LDH release assays or Annexin V/PI staining can be used.[6]
Q4: Why are the IC50 values for Cisplatin so variable in the literature for the same cell line? A4: This is a well-documented issue. A meta-analysis revealed that IC50 values for Cisplatin can vary dramatically between studies due to experimental heterogeneity rather than chance.[5] Key factors contributing to this variability include differences in cell seeding density, incubation time (24, 48, or 72 hours), specific assay used (e.g., MTT vs. MTS), passage number of the cell line, and subtle variations in culture medium or serum.[5][7] It is crucial to establish a consistent internal protocol and run a reference compound alongside your experiments.
Quantitative Data: Cisplatin IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are examples and can vary significantly based on experimental conditions as noted above.
| Cell Line | Cancer Type | Incubation Time (Hours) | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 72 | 6.59 | [8] |
| BEAS-2B | Normal Lung (Transformed) | 72 | 4.15 | [8] |
| MCF7 | Breast Adenocarcinoma | 48 | ~10-30 (highly variable) | [5] |
| HeLa | Cervical Adenocarcinoma | 48-72 | ~5-25 (highly variable) | [5] |
| HepG2 | Hepatocellular Carcinoma | 48-72 | ~8-40 (highly variable) | [5] |
| SW480 | Colorectal Adenocarcinoma | 72 | ~10-20 | [9] |
| HT29 | Colorectal Adenocarcinoma | 72 | ~20-40 | [9] |
Experimental Protocol: MTT Assay for Cisplatin IC50 Determination
This protocol provides a general workflow for assessing the cytotoxicity of Cisplatin on adherent cancer cells in a 96-well format.
Materials:
-
Target adherent cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Cisplatin
-
0.9% Saline or DMF (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for "medium only" (background control) and "untreated cells" (vehicle control).
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working stock of Cisplatin dilutions in complete medium. For example, create a serial dilution series from 200 µM down to 0 µM (vehicle control).
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the appropriate Cisplatin dilution to each well. Each concentration should be tested in triplicate.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
-
Plot the % Viability against the log of the Cisplatin concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Pipetting error or inadequate cell suspension mixing. 2. Edge effect: Evaporation from wells on the plate perimeter. 3. Inaccurate drug dilution: Pipetting error during serial dilution. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or medium to reduce evaporation from inner wells. 3. Use calibrated pipettes and change tips between dilutions. |
| Low absorbance values overall | 1. Low cell seeding density: Not enough viable cells to generate a strong signal. 2. Suboptimal MTT incubation time: Insufficient time for formazan crystal formation. | 1. Perform a cell titration experiment to determine the optimal seeding density that gives a linear absorbance response.[12] 2. Increase MTT incubation time to 4 hours. Check for crystal formation microscopically. |
| High background in "medium only" wells | 1. Contamination: Bacterial or fungal contamination can reduce MTT. 2. Reagent interference: Phenol red or other medium components can affect readings. | 1. Check for contamination. Use sterile technique and fresh reagents. 2. Use serum-free, phenol red-free medium during the MTT incubation step.[4] |
| IC50 value is much higher/lower than expected | 1. Cell resistance/sensitivity: The cell line may have acquired resistance or be naturally highly sensitive. 2. Incorrect drug concentration: Error in stock solution preparation or serial dilutions. 3. Cell seeding density: Higher cell density can increase the apparent IC50 value (density-dependent chemoresistance).[7] | 1. Verify the identity of the cell line (e.g., via STR profiling). Use a positive control compound with a known IC50. 2. Re-calculate and prepare fresh drug dilutions. 3. Standardize and report the cell seeding density used in all experiments. |
Visualizations
Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. netjournals.org [netjournals.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: AZD-5672 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CCR5 antagonist, AZD-5672, in animal models.
Troubleshooting Guides
This section addresses common issues encountered during the in vivo delivery of this compound and other small molecule inhibitors.
Q1: I am observing inconsistent results between animals in the same treatment group. What could be the cause?
A1: Inconsistent results can stem from several factors related to drug formulation and administration.
-
Formulation Issues:
-
Precipitation: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of your vehicle, it will lead to inaccurate and variable dosing.
-
Solution: Always visually inspect your formulation for any particulate matter before administration. If you observe precipitation, consider optimizing your formulation. See the table below for common formulation strategies.
-
-
Instability: The stability of this compound in your chosen vehicle could be a factor.
-
Solution: It is recommended to prepare fresh formulations for each experiment. If storage is necessary, conduct a stability study to determine the appropriate storage conditions and duration.
-
-
-
Administration Technique:
-
Inaccurate Dosing: Errors in calculating the dose volume or improper administration technique can lead to variability.
-
Route of Administration: For oral gavage, improper placement of the gavage needle can result in delivery to the lungs instead of the stomach. For intraperitoneal (IP) injections, accidental injection into the gut or other organs can occur.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, confirm proper placement of the needle. For IP injections, aspirate before injecting to ensure you are in the peritoneal cavity.
-
-
Q2: My animals are showing signs of toxicity or adverse effects not expected from the compound's mechanism of action. What should I investigate?
A2: Unforeseen toxicity can be related to the vehicle, the formulation, or off-target effects of the compound at high concentrations.
-
Vehicle Toxicity: Some solubilizing agents can have their own biological effects, especially at higher concentrations.
-
Solution: Always run a vehicle-only control group to assess any effects of the formulation components.
-
-
Formulation pH and Osmolality: Extreme pH or high osmolality of the formulation can cause irritation and inflammation at the site of administration.
-
Solution: Whenever possible, adjust the pH of your formulation to be near physiological pH (7.2-7.4) and ensure it is iso-osmotic.
-
-
Compound-Related Toxicity: While this compound is a selective CCR5 antagonist, high local concentrations or off-target effects could lead to toxicity.
-
Solution: Consider performing a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model and for your chosen route of administration.
-
Q3: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?
A3: A lack of efficacy can be due to suboptimal drug exposure, issues with the animal model, or the biological rationale.
-
Poor Bioavailability: The oral bioavailability of a compound can vary significantly between species.
-
Solution: If you are administering this compound orally and not seeing an effect, you may need to increase the dose or consider a different route of administration, such as intraperitoneal or subcutaneous injection, which can lead to higher systemic exposure. Pharmacokinetic studies are recommended to determine the exposure levels in your model.
-
-
Inadequate Target Engagement: The dose you are using may not be sufficient to achieve the necessary level of CCR5 occupancy to elicit a therapeutic response.
-
Solution: A dose-escalation study can help determine the optimal therapeutic dose. You can also perform pharmacodynamic studies to measure the extent of CCR5 inhibition at different doses.
-
-
Animal Model Suitability: The role of CCR5 in the pathophysiology of your chosen animal model may not be as significant as hypothesized.
-
Solution: Re-evaluate the literature to confirm that CCR5 is a valid target in your specific disease model.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a small-molecule, selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to CCR5, it prevents the interaction of the receptor with its ligands, such as RANTES (CCL5), which are involved in recruiting inflammatory cells. This mechanism has been explored for the treatment of inflammatory conditions like rheumatoid arthritis.
Q: What is the recommended route of administration for this compound in animal models?
A: this compound was administered orally in human clinical trials.[1][2] For preclinical animal studies, oral gavage is a common route. However, if oral bioavailability is a concern, intraperitoneal (IP) or subcutaneous (SC) injections can be considered to ensure more consistent systemic exposure. For instance, another CCR5 antagonist, Maraviroc, has been administered intraperitoneally in a mouse model of collagen-induced arthritis.
Q: Are there any known pharmacokinetic data for this compound in common animal models?
A: Publicly available, detailed pharmacokinetic data for this compound in common preclinical species such as mice and rats is limited. One study noted that it displayed nonproportional steady-state pharmacokinetics in humans.[1] For reference, other CCR5 antagonists have been characterized in animal models. For example, Vicriviroc, another CCR5 antagonist, demonstrated good oral bioavailability in rats and monkeys.
Q: What are some suitable vehicles for formulating this compound for in vivo studies?
Data Presentation
Due to the limited public availability of quantitative preclinical data for this compound, the following tables provide pharmacokinetic data for other CCR5 antagonists, Maraviroc and Vicriviroc, to serve as a reference for researchers.
Table 1: Pharmacokinetic Parameters of Vicriviroc in Rats and Monkeys
| Species | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Rat | IV | 10 | - | - | 4.3 | - |
| Rat | PO | 10 | 1.1 | 1.0 | 4.3 | 89 |
| Monkey | IV | 2 | - | - | 3.4 | - |
| Monkey | PO | 2 | 1.3 | 1.0 | 3.4 | 100 |
Data for Vicriviroc from a preclinical study.
Table 2: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., ethanol, propylene glycol, DMSO) to increase solubility. | Simple to prepare. | Can cause toxicity at high concentrations. |
| Surfactants | Using agents like Tween 80 or Cremophor to form micelles that encapsulate the compound. | Can significantly increase solubility. | Potential for toxicity and can alter biological barriers. |
| Cyclodextrins | Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. | Increases solubility and can improve stability. | Can alter the pharmacokinetic profile of the compound. |
| Lipid-based formulations | Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability. | More complex formulations to prepare. |
| Nanosuspensions | Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate. | Can improve bioavailability of very poorly soluble compounds. | Requires specialized equipment for preparation. |
Experimental Protocols
The following are generalized protocols for common procedures. Researchers must adapt these to their specific experimental design and institutional guidelines.
Protocol 1: Oral Gavage in Mice
-
Preparation:
-
Accurately weigh the mouse to calculate the correct dose volume.
-
Prepare the this compound formulation and draw it into an appropriately sized syringe fitted with a ball-tipped gavage needle. The needle length should be from the corner of the mouse's mouth to the last rib.
-
-
Restraint:
-
Firmly grasp the mouse by the scruff of the neck to immobilize its head. The body should be supported, and the head and neck slightly extended to straighten the esophagus.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass easily down the esophagus without resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the formulation.
-
-
Post-administration:
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Preparation:
-
Accurately weigh the rat to calculate the correct injection volume.
-
Prepare the this compound formulation and draw it into a sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge).
-
-
Restraint:
-
Securely restrain the rat, exposing the abdomen. One common method is to have the rat's head tilted downwards.
-
-
Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
If the aspiration is clear, inject the formulation.
-
-
Post-administration:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of discomfort or adverse reaction.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a CCR5 antagonist.
Caption: A generalized workflow for in vivo efficacy studies.
References
- 1. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-5672 interference with common laboratory assays
Welcome to the technical support resource for researchers and scientists using AZD-5672. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding potential interactions of this compound with common laboratory assays. The information is designed to help you anticipate and address challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, orally active, and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1] Its primary mechanism of action is to block the interaction of CCR5 with its ligands, such as the macrophage inflammatory protein 1β (MIP-1β), thereby inhibiting the signaling cascade that leads to immune cell migration and activation.[1] This makes it a compound of interest in studies of inflammatory diseases like rheumatoid arthritis.
Q2: Are there known off-target effects of this compound that I should be aware of in my experiments?
Yes, in addition to its high potency for CCR5, this compound has been shown to have moderate activity against the hERG (human Ether-à-go-go-Related Gene) ion channel and to be a substrate and inhibitor of the P-glycoprotein (P-gp) transporter.[2] These off-target activities are important considerations in experimental design and data interpretation.
Q3: Could the chemical structure of this compound interfere with my assays?
This compound is a diphenylmethane derivative containing sulfone groups. While there is no specific data on this compound, small molecules with these characteristics can sometimes cause assay interference through non-specific binding to proteins or surfaces, or by interacting with detection reagents. It is advisable to include appropriate controls to rule out such artifacts.
Q4: How can I minimize the risk of assay interference when working with this compound?
To minimize potential interference, it is recommended to:
-
Include proper controls, such as vehicle-only wells and wells with a known inactive compound that is structurally similar.
-
Perform counter-screens to identify off-target effects.
-
Use multiple, mechanistically distinct assay formats to confirm your results.
-
Optimize assay conditions, such as buffer composition and incubation times, to reduce non-specific interactions.
Troubleshooting Guides
Issue 1: Unexpected results in a CCR5 functional assay (e.g., chemotaxis or calcium mobilization).
-
Question: My CCR5-expressing cells are not responding as expected to known ligands in the presence of this compound, even at concentrations where I expect to see a dose-response. What could be the issue?
-
Answer:
-
Confirm Compound Potency: Ensure the activity of your this compound stock by running a standard CCR5 binding assay or a functional assay with a known positive control.
-
Check for Cytotoxicity: this compound may exhibit cytotoxicity at high concentrations. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to ensure that the observed effects are not due to cell death.
-
Assay-Specific Interference: Consider the possibility that this compound is interfering with the detection method of your assay. For example, in fluorescence-based assays, the compound could have intrinsic fluorescence or quenching properties. To test for this, run the assay in a cell-free system with the detection reagents and this compound.
-
Optimize Incubation Time: Pre-incubation time with this compound before adding the CCR5 ligand can be critical. Optimize this to ensure sufficient time for the antagonist to bind to the receptor.
-
Issue 2: Potential for hERG-related cardiotoxicity in in-vitro models.
-
Question: I am using a cell model that expresses cardiac ion channels, and I am observing unexpected changes in cell behavior. Could this be related to this compound's effect on hERG?
-
Answer:
-
Review the Literature: this compound is known to have moderate affinity for the hERG channel.[2] This interaction can lead to cardiotoxic effects in preclinical models.
-
Perform a Specific hERG Assay: To confirm if the observed effects are due to hERG blockade, a specific hERG assay, such as a patch-clamp electrophysiology study, is recommended.
-
Use a hERG Blocker as a Positive Control: Include a known hERG blocker (e.g., dofetilide) as a positive control in your experiments to validate your assay's ability to detect this effect.
-
Consider Counter-Screening: If your experimental system is sensitive to changes in ion channel function, consider counter-screening this compound against a panel of other cardiac ion channels to understand the full spectrum of its activity.
-
Issue 3: Discrepancies in intracellular concentration of this compound.
-
Question: I am finding it difficult to achieve consistent intracellular concentrations of this compound in my cell-based assays. Why might this be happening?
-
Answer:
-
P-glycoprotein Efflux: this compound is a substrate of the P-gp transporter, which is an efflux pump that actively removes substances from cells. If your cells express P-gp, this could be reducing the intracellular accumulation of the compound.
-
Use a P-gp Inhibitor: To test if P-gp is responsible for the observed effect, you can co-incubate the cells with a known P-gp inhibitor, such as verapamil or elacridar. An increase in the intracellular concentration or activity of this compound in the presence of the inhibitor would suggest P-gp-mediated efflux.
-
Select a Cell Line with Low P-gp Expression: If P-gp activity is confounding your results, consider using a cell line that is known to have low or no expression of this transporter.
-
Direct Measurement of Intracellular Concentration: If possible, use analytical methods such as LC-MS/MS to directly measure the intracellular concentration of this compound under your experimental conditions.
-
Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Assay Type | Species | IC50 / Ki | Reference |
| CCR5 | Ligand Binding | Human | 0.32 nM (IC50) | [2] |
| hERG | Ion Channel Binding | Human | 7.3 µM (IC50) | [2] |
| P-glycoprotein | Digoxin Transport | Human | 32 µM (IC50) | [2] |
Experimental Protocols
Protocol 1: CCR5 Ligand Binding Assay
-
Cell Culture: Culture a cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5) to 80-90% confluency.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, add the cell membranes, a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
Protocol 2: P-glycoprotein (P-gp) Transport Assay
-
Cell Culture: Culture a polarized cell line that overexpresses P-gp (e.g., MDCK-MDR1) on permeable filter supports until a confluent monolayer is formed.
-
Transport Experiment:
-
Apical to Basolateral (A-B): Add a known P-gp substrate (e.g., digoxin) with or without this compound to the apical chamber.
-
Basolateral to Apical (B-A): Add the P-gp substrate with or without this compound to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the P-gp substrate in the samples using a suitable method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 indicates P-gp-mediated transport. A reduction in the efflux ratio in the presence of this compound indicates inhibition of P-gp.
Visualizations
Caption: CCR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected assay results.
Caption: Decision tree for troubleshooting inconsistent cell-based assay results.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing hERG affinity and absorption in the discovery of AZD5672, an orally active CCR5 antagonist for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing AZD-5672 hERG Liability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for managing the known hERG liability associated with the p38 MAP kinase inhibitor, AZD-5672.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an investigational inhibitor of p38 MAP kinase (specifically p38α), a key enzyme in the cellular response to stress and inflammation. Its primary therapeutic goal is to modulate inflammatory responses.
Q2: What is the hERG liability associated with this compound?
This compound is known to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to a condition known as QT prolongation, which can increase the risk of serious cardiac arrhythmias like Torsades de Pointes (TdP).
Q3: What is the therapeutic window between its on-target activity and off-target hERG inhibition?
The therapeutic window is the concentration range between the desired effect and toxic effects. For this compound, there is a 100-fold difference between its potency for inhibiting its target (p38α) and its potency for inhibiting the hERG channel. While this may seem substantial, the concentrations used in in vitro experiments can often approach or exceed the hERG IC50, requiring careful experimental design.
Q4: How can I mitigate the risk of hERG-related effects in my experiments?
The primary strategy is to maintain the experimental concentration of this compound well below its hERG IC50 of 1.6 µM. Use the lowest effective concentration for p38 inhibition and include appropriate cardiovascular safety endpoints in higher-tier studies (e.g., in vivo models).
Quantitative Data Summary
This table summarizes the key potency values for this compound, allowing for a direct comparison of its on-target versus off-target activity.
| Target | Metric | Value | Reference |
| p38α MAP Kinase | IC50 | 16 nM | |
| hERG K+ Channel | IC50 | 1.6 µM (1600 nM) | |
| Therapeutic Ratio | (hERG IC50 / p38α IC50) | 100 |
Troubleshooting Guide
Problem: I am observing unexpected cytotoxicity or apoptosis in my long-duration (>24h) cell culture experiments.
-
Possible Cause: While many factors can cause cytotoxicity, off-target effects from hERG inhibition, especially in cells with electrophysiological activity or in sensitive cell lines, cannot be ruled out, as ion channel disruption can lead to cellular stress.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure your working concentration of this compound is significantly below the 1.6 µM hERG IC50. Ideally, stay within 10-fold of the p38 IC50 (e.g., ~160 nM) if possible.
-
Run a Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTS or LDH release) with a wide concentration range of this compound to determine if the toxicity correlates with higher concentrations approaching the hERG IC50.
-
Use a Control Compound: Include a p38 inhibitor with no known hERG liability as a negative control to differentiate between on-target and off-target toxicity.
-
Problem: My in vivo animal study is showing cardiovascular abnormalities (e.g., ECG changes, mortality).
-
Possible Cause: This is a strong indicator of potential hERG-related cardiotoxicity, manifesting as QT interval prolongation.
-
Troubleshooting Steps:
-
Review Pharmacokinetic Data: Correlate the timing of the adverse events with the Cmax (maximum plasma concentration) of this compound. Is the Cmax approaching or exceeding the 1.6 µM hERG IC50?
-
Dedicated Cardiovascular Monitoring: If not already part of the design, conduct a follow-up study in a dedicated cardiovascular model (e.g., telemetry-implanted rodents or dogs) to precisely measure ECG intervals, particularly the QT interval, following drug administration.
-
Consult a Toxicologist: Engage with a cardiovascular safety pharmacologist or toxicologist to design definitive studies to assess and quantify the proarrhythmic risk.
-
Below is a logical workflow to help troubleshoot unexpected experimental outcomes.
Caption: Troubleshooting workflow for this compound hERG liability.
Recommended Experimental Protocols
Protocol 1: hERG IC50 Determination via Automated Patch Clamp (APC)
Objective: To determine the precise concentration of this compound that causes 50% inhibition of the hERG potassium channel current.
Methodology:
-
Cell Line: Use a stable mammalian cell line over-expressing the KCNH2 (hERG) gene (e.g., HEK293 or CHO cells).
-
Apparatus: An automated patch-clamp system (e.g., QPatch or Patchliner).
-
Procedure:
-
Cells are cultured and harvested for the experiment.
-
A multi-well plate is prepared with increasing concentrations of this compound (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM) and vehicle controls.
-
The APC system automatically establishes a whole-cell patch clamp configuration on individual cells.
-
A specific voltage protocol is applied to elicit the characteristic hERG tail current. This typically involves a depolarization step to activate the channels, followed by a repolarization step where the tail current is measured.
-
The baseline current is recorded, after which the compound is applied. The effect of this compound on the hERG current is measured after a stable inhibition level is reached.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. These values are plotted against the log of the concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.
Protocol 2: In Vitro Cardiotoxicity Assessment using Human iPSC-Cardiomyocytes
Objective: To assess the functional effects of this compound on a more physiologically relevant system that recapitulates human cardiomyocyte electrophysiology.
Methodology:
-
Cell System: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which form a spontaneously beating syncytium in culture.
-
Apparatus: A multi-electrode array (MEA) system. MEA plates have electrodes embedded in the bottom of each well to record extracellular field potentials from the cardiomyocyte network.
-
Procedure:
-
hiPSC-CMs are seeded onto MEA plates and allowed to mature for several days until a stable, rhythmic beating pattern is observed.
-
Record baseline electrophysiological parameters, including the field potential duration (FPD), which is an in vitro surrogate for the QT interval.
-
Apply increasing concentrations of this compound to the wells.
-
Record the field potentials at multiple time points after compound addition.
-
-
Data Analysis: Analyze the recordings to measure changes in FPD, beat rate, and any pro-arrhythmic events (e.g., early afterdepolarizations). A significant prolongation of the FPD is indicative of hERG channel inhibition.
The following diagram illustrates the standard tiered approach for cardiovascular safety assessment.
Caption: Tiered workflow for cardiovascular safety assessment.
p38 MAP Kinase Signaling Context
To understand the on-target effects of this compound, it is helpful to visualize its place in the p38 MAPK signaling pathway. The drug acts to prevent the downstream phosphorylation cascade involved in inflammation.
Caption: Simplified p38 MAPK signaling pathway showing the action of this compound.
Technical Support Center: Impact of AZD-5672 on P-gp Expressing Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of AZD-5672 on P-glycoprotein (P-gp) expressing cells.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between this compound and P-glycoprotein (P-gp)?
A1: this compound has a dual interaction with P-gp; it acts as both a substrate and an inhibitor of this efflux pump.[1] In vitro studies have demonstrated that this compound exhibits concentration-dependent efflux in cell monolayers, a characteristic of P-gp substrates. This efflux can be abolished by known P-gp inhibitors like ketoconazole and quinidine.[1] Concurrently, this compound inhibits P-gp-mediated transport of other substrates, such as digoxin, in a concentration-dependent manner.[1]
Q2: What is the inhibitory potency of this compound on P-gp?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of P-gp-mediated digoxin transport has been determined to be 32 μM in in vitro Caco-2 cell monolayer assays.[1]
Q3: Has the effect of this compound on P-gp been observed in a clinical setting?
A3: Yes, a clinical study investigating drug-drug interactions confirmed that this compound is a P-gp inhibitor in vivo. Co-administration of a 150 mg dose of this compound with digoxin, a known P-gp substrate, resulted in a significant increase in digoxin's maximum concentration (Cmax) and area under the curve (AUC), by 1.82-fold and 1.33-fold respectively.[1] This interaction is attributed to the inhibition of intestinal P-gp by this compound, leading to increased absorption of digoxin.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[2] CCR5 is a G-protein coupled receptor (GPCR) that, upon activation by its chemokine ligands (e.g., RANTES/CCL5), couples to inhibitory G proteins (Gαi).[3][4]
Q5: Is there a known signaling pathway linking CCR5 antagonism by this compound to P-gp regulation?
A5: While a direct, explicitly defined signaling pathway linking CCR5 antagonism to the regulation of P-gp (encoded by the ABCB1 gene) is not yet fully elucidated, a plausible pathway can be postulated. CCR5 activation is known to influence various downstream signaling cascades. Antagonism of CCR5 by this compound would block these pathways. Some research suggests that transcription factors known to regulate ABCB1 expression can be modulated by signaling pathways downstream of GPCRs. The diagram below illustrates a potential, indirect signaling pathway.
References
- 1. The utility of in vitro data in making accurate predictions of human P-glycoprotein-mediated drug-drug interactions: a case study for AZD5672 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advances-of-ccr5-antagonists-from-small-molecules-to-macromolecules - Ask this paper | Bohrium [bohrium.com]
AZD-5672 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR5 antagonist, AZD-5672. The following information is designed to help optimize dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] By binding to CCR5, it blocks the interaction of the receptor with its natural ligands, such as RANTES (CCL5) and Macrophage Inflammatory Protein 1β (MIP-1β), thereby inhibiting downstream signaling and cell migration.[1][3]
Q2: What is the reported in vitro potency of this compound? A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.32 nM for CCR5.[2] It is important to note that this value is highly dependent on the specific assay conditions, including the cell line, chemokine concentration, and assay format used.
Q3: In which cell lines can I test the activity of this compound? A3: While the specific cell lines used for the initial characterization of this compound are not publicly detailed, suitable cell lines for testing CCR5 antagonists are those that endogenously express CCR5 or have been engineered to do so. Commonly used cell lines for studying CCR5 function include monocytic cell lines like THP-1 and lymphocytic cell lines. Researchers also use cell lines such as HEK293 or CHO that have been stably transfected with a human CCR5 expression vector.
Q4: How should I prepare this compound for in vitro experiments? A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the appropriate cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance. It is advisable to keep the final DMSO concentration below 0.1%.
Q5: What are the known off-target activities of this compound? A5: this compound has been shown to have moderate activity against the hERG ion channel with a binding IC50 of 7.3 μM.[2] It is also a substrate of human P-glycoprotein (P-gp) and can inhibit P-gp-mediated digoxin transport with an IC50 of 32 μM.[2] These off-target activities should be considered when designing experiments and interpreting results, especially at higher concentrations of the compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| CCR5 | Not Specified | 0.32 nM | [2] |
| hERG Ion Channel | Binding Assay | 7.3 µM | [2] |
| P-glycoprotein (P-gp) | Digoxin Transport | 32 µM | [2] |
Experimental Protocols
Ligand Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCR5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line expressing human CCR5 (e.g., CHO-hCCR5 or HEK293-hCCR5).
-
Radioligand: A radiolabeled CCR5 ligand, such as [125I]-MIP-1α or [125I]-RANTES.
-
Assay Buffer: Typically a Tris-based buffer containing MgCl2 and a protease inhibitor cocktail.
-
This compound: Prepare a serial dilution in assay buffer from a DMSO stock.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCR5 antagonist (e.g., Maraviroc) or the unlabeled CCR5 ligand.
-
96-well Plates
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
In a 96-well plate, add assay buffer, the serially diluted this compound or control compounds, and the radioligand at a concentration close to its Kd.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
Chemotaxis Assay (General Protocol)
This protocol outlines a method to assess the ability of this compound to inhibit chemokine-induced cell migration.
Materials:
-
Cells: A CCR5-expressing cell line capable of chemotaxis (e.g., THP-1 cells).
-
Chemoattractant: A CCR5 ligand such as RANTES (CCL5) or MIP-1α (CCL3).
-
Assay Medium: Serum-free or low-serum cell culture medium.
-
This compound: Prepare various concentrations in assay medium from a DMSO stock.
-
Transwell Inserts: With a pore size appropriate for the cells being used (e.g., 5 µm for THP-1 cells).
-
24-well Plate
-
Cell Viability/Quantification Reagent (e.g., Calcein-AM)
Procedure:
-
Starve the cells in serum-free medium for several hours before the assay.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control (DMSO).
-
In a 24-well plate, add the chemoattractant to the lower chamber.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours).
-
Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a suitable method (e.g., staining and counting, or using a fluorescent dye like Calcein-AM).
-
Plot the percentage of inhibition of chemotaxis against the log concentration of this compound to determine the IC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No or weak dose-response curve | - this compound concentration range is too high or too low.- Degraded or inactive this compound.- Low CCR5 expression on cells.- Chemoattractant concentration is suboptimal. | - Perform a wider range of serial dilutions of this compound, centering around the expected IC50 of 0.32 nM.- Prepare fresh stock solutions of this compound.- Verify CCR5 expression on your cells using flow cytometry.- Optimize the chemoattractant concentration to achieve a robust migration window. |
| High background signal in no-chemoattractant control wells (Chemotaxis Assay) | - Cells are not properly starved.- Spontaneous cell migration.- Presence of chemoattractants in the assay medium. | - Ensure cells are adequately starved in serum-free medium.- Use a lower concentration of cells.- Use fresh, serum-free medium for the assay. |
| Low signal-to-noise ratio in binding assay | - Insufficient receptor density in membranes.- High non-specific binding of the radioligand.- Inefficient washing during filtration. | - Prepare membranes from a cell line with higher CCR5 expression.- Test different radioligands or lower the concentration of the current one.- Optimize the number and volume of washes. |
| Cell toxicity observed at higher concentrations | - Cytotoxic effects of this compound.- High DMSO concentration. | - Perform a cell viability assay in parallel with your dose-response experiment.- Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., <0.1%). |
Visualizations
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for Dose-Response Analysis.
Caption: Troubleshooting Decision Tree for Dose-Response Issues.
References
Mitigating AZD-5672 off-target activity in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target activities of AZD-5672 in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5). It was initially investigated for the treatment of rheumatoid arthritis.
Q2: What are the known off-target activities of this compound?
Preclinical studies have identified two primary off-target activities for this compound:
-
Inhibition of the human Ether-à-go-go-Related Gene (hERG) cardiac potassium channel.
-
Inhibition of P-glycoprotein (P-gp) mediated transport.
Q3: How significant are the off-target activities of this compound?
The inhibitory concentrations (IC50) for hERG and P-gp are significantly higher than the IC50 for CCR5, suggesting a therapeutic window where on-target effects can be observed with minimal off-target interference. However, at higher concentrations, these off-target effects can become relevant and may confound experimental results.
| Target | IC50 |
| CCR5 | Data not publicly available |
| hERG | High micromolar range |
| P-gp | High micromolar range |
Q4: What are the potential consequences of these off-target activities in my experiments?
-
hERG Inhibition: Inhibition of the hERG channel can lead to QT interval prolongation in cardiac action potentials, a critical safety concern in clinical settings. In vitro, this can affect electrophysiological studies and experiments involving cardiomyocytes or other cell types expressing hERG channels.
-
P-gp Inhibition: P-gp is a drug efflux pump that transports a wide range of substrates out of cells. Inhibition of P-gp can lead to increased intracellular accumulation of co-administered compounds that are P-gp substrates, potentially leading to unexpected cytotoxicity or altered pharmacological effects.
Troubleshooting Guides
Issue 1: Unexpected Cardiotoxicity or Electrophysiological Effects
Symptoms:
-
In cardiomyocyte-based assays, you observe action potential prolongation or arrhythmias.
-
In electrophysiology studies, you notice alterations in potassium currents.
Possible Cause: These effects may be due to the off-target inhibition of the hERG potassium channel by this compound, especially at higher concentrations.
Mitigation Strategies & Experimental Protocols:
-
Concentration-Response Curve:
-
Protocol: Perform a detailed concentration-response curve for this compound in your experimental system to distinguish on-target from off-target effects. The concentration at which you observe the unexpected effects should be significantly higher than the reported IC50 for CCR5.
-
Data Presentation:
-
| This compound Concentration | On-Target Effect (e.g., % CCR5 inhibition) | Off-Target Effect (e.g., % hERG inhibition or change in action potential duration) |
| [Concentration 1] | ||
| [Concentration 2] | ||
| [Concentration 3] | ||
| ... |
-
Use of a hERG-Specific Blocker as a Control:
-
Protocol: In parallel with your this compound experiment, use a known and specific hERG blocker (e.g., E-4031) as a positive control. This will help confirm if the observed phenotype is consistent with hERG inhibition.
-
-
Patch-Clamp Electrophysiology:
-
Protocol: Directly measure the effect of this compound on hERG channel currents using manual or automated patch-clamp techniques in a cell line stably expressing the hERG channel (e.g., HEK293-hERG). This provides definitive evidence of hERG inhibition and allows for the determination of an IC50 value in your specific experimental setup.
-
-
Structural Modification (Medicinal Chemistry Approach):
-
Concept: For long-term projects, consider synthesizing analogs of this compound with reduced hERG liability. Medicinal chemistry strategies to reduce hERG inhibition often focus on:
-
Reducing Lipophilicity: Decreasing the overall grease-like character of the molecule can lower its affinity for the hydrophobic regions of the hERG channel.
-
Modulating Basicity: The basicity of amine groups can be critical for hERG binding. Modifying the pKa of these groups can reduce affinity.
-
Altering Aromaticity: The hERG binding pocket interacts with aromatic groups. Reducing or modifying these can disrupt binding.
-
-
Issue 2: Altered Potency or Unexpected Cytotoxicity of Co-administered Compounds
Symptoms:
-
A co-administered drug in your experiment shows higher than expected potency or cytotoxicity in the presence of this compound.
-
You observe increased intracellular accumulation of a fluorescent dye or a known P-gp substrate.
Possible Cause: this compound may be inhibiting the P-glycoprotein (P-gp) efflux pump, leading to increased intracellular concentration of the co-administered compound if it is a P-gp substrate.
Mitigation Strategies & Experimental Protocols:
-
P-gp Substrate Assessment:
-
Protocol: First, determine if your co-administered compound is a substrate for P-gp. This can be done using a bidirectional transport assay with a cell line that overexpresses P-gp (e.g., Caco-2 or MDCK-MDR1). A significantly higher basal-to-apical transport compared to apical-to-basal transport indicates that the compound is a P-gp substrate.
-
-
P-gp Inhibition Assay:
-
Protocol: Assess the inhibitory potential of this compound on P-gp function. A common method is to measure the transport of a known fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, in the presence and absence of this compound. A decrease in the efflux of the fluorescent substrate indicates P-gp inhibition.
-
Data Presentation:
-
| This compound Concentration | P-gp Substrate Efflux (% of control) |
| [Concentration 1] | |
| [Concentration 2] | |
| [Concentration 3] | |
| ... |
-
Use of a P-gp Specific Inhibitor as a Control:
-
Protocol: Include a known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control in your experiments to confirm that the observed effect is due to P-gp inhibition.
-
-
Adjusting Experimental Design:
-
If your co-administered compound is a P-gp substrate, consider using a lower concentration of this compound to minimize P-gp inhibition.
-
Alternatively, select a co-administered compound that is not a P-gp substrate.
-
-
Structural Modification (Medicinal Chemistry Approach):
-
Concept: Similar to hERG, medicinal chemistry efforts can be employed to design this compound analogs with reduced P-gp inhibitory activity. Key structural features that often contribute to P-gp inhibition include high lipophilicity and the presence of tertiary basic nitrogen atoms.
-
Visualizations
Caption: CCR5 Signaling Pathway and the Antagonistic Action of this compound.
Caption: Troubleshooting Workflow for hERG-Related Off-Target Effects.
Caption: Mechanism of P-glycoprotein (P-gp) Efflux and Inhibition by this compound.
Validation & Comparative
AZD-5672 vs other CCR5 antagonists in vitro
An In-Vitro Comparative Analysis of AZD-5672 and Other CCR5 Antagonists
This guide provides a detailed in-vitro comparison of this compound against other prominent small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their performance in preclinical experimental settings.
Introduction to CCR5 Antagonists
The CCR5 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in leukocyte chemotaxis during inflammation. It serves as a functional receptor for inflammatory chemokines like CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1] Furthermore, CCR5 is the primary co-receptor utilized by macrophage-tropic (R5) strains of HIV-1 to gain entry into host T-cells and macrophages.[1][2][3] This dual role in inflammation and viral pathogenesis has made it an attractive target for therapeutic intervention.
CCR5 antagonists are a class of drugs that bind to the CCR5 receptor, inducing a conformational change that prevents its interaction with natural chemokine ligands or the HIV-1 envelope glycoprotein gp120.[4] This blockade inhibits downstream signaling pathways and, in the context of HIV, prevents viral entry into host cells. While several CCR5 antagonists have been developed, their clinical trajectories have varied significantly. This guide focuses on the in-vitro characteristics of this compound, originally developed for rheumatoid arthritis, in comparison to HIV-focused antagonists such as Maraviroc, Vicriviroc, and Aplaviroc.
Comparative In-Vitro Activity
The following tables summarize key quantitative data from in-vitro studies, comparing the binding affinity, antiviral potency, and selectivity of this compound and other selected CCR5 antagonists.
Table 1: CCR5 Binding Affinity and Potency
| Compound | Target | Assay Type | Value | Unit | Reference |
| This compound | CCR5 | Functional Antagonism | IC50 = 0.32 | nM | [5] |
| Aplaviroc | CCR5 | Binding Affinity | Kd = 2.9 | nM | [6] |
| Aplaviroc | R5 HIV-1 | Antiviral Activity | IC50 = 0.1 - 0.4 | nM | [6] |
| Vicriviroc | R5 HIV-1 | Antiviral Activity | EC50 = 0.04 - 2.3 | nM | [7] |
| Maraviroc | CCR5 | Chemotaxis Inhibition | Dose-dependent | - | [2][8][9] |
| TAK-779 | R5 HIV-1 | Antiviral Activity (PBMCs) | IC50 = 3.7 | nM | [10] |
Table 2: Selectivity Profile
| Compound | Off-Target | Assay Type | Value | Unit | Reference |
| This compound | hERG | Ion Channel Binding | IC50 = 7.3 | µM | [5] |
| This compound | P-gp | Transporter Inhibition | IC50 = 32 | µM | [5] |
| Vicriviroc | hERG | Ion Channel Binding | Diminished affinity vs SCH-C | - | [7][11] |
Signaling Pathways and Experimental Visualization
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CCR5 signaling pathway, a standard experimental workflow, and the comparative status of these antagonists.
CCR5 Signaling Pathway
CCR5 activation by its chemokine ligands (e.g., CCL5) triggers intracellular signaling through G-proteins. This leads to the activation of multiple downstream cascades, including the PI3K-Akt and MEK-ERK pathways, which are critical for cell migration, survival, and proliferation.[12][13] CCR5 antagonists allosterically bind to the receptor, preventing this cascade.
Caption: CCR5 signaling cascade and antagonist inhibition mechanism.
Experimental Workflow: In-Vitro Chemotaxis Assay
The Transwell migration or Boyden chamber assay is a standard method to evaluate the ability of a CCR5 antagonist to block chemokine-induced cell migration.[2][9] The workflow involves measuring the movement of cells across a porous membrane towards a chemoattractant.
Caption: Workflow for a typical in-vitro chemotaxis (Transwell) assay.
Logical Comparison: Clinical Development Status
The CCR5 antagonists discussed have followed different development paths. Maraviroc is the only compound in this comparison that has received clinical approval, while the development of others was discontinued for reasons including toxicity or lack of efficacy in the targeted indication.[4][14][15][16]
Caption: Clinical development status of selected CCR5 antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay (for Kd/Ki Determination)
This assay quantifies the affinity of a compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Preparation: Membranes are prepared from a cell line stably overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Reaction Mixture: Cell membranes are incubated in a binding buffer with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-CCL5).
-
Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to the mixture to compete with the radioligand for binding to the receptor.
-
Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
HIV-1 Antiviral Assay (for EC50/IC50 Determination)
This assay measures the potency of a compound in inhibiting HIV-1 replication in susceptible cells.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T-cells, making them susceptible to HIV-1 infection.[7]
-
Infection: The activated PBMCs are infected with a known titer of an R5-tropic HIV-1 laboratory strain (e.g., Ba-L).
-
Drug Treatment: Immediately after infection, the cells are washed and cultured in the presence of serial dilutions of the CCR5 antagonist.
-
Incubation: The cultures are maintained for 5-7 days to allow for multiple rounds of viral replication.
-
Endpoint Measurement: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The effective concentration that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated by plotting the percentage of inhibition against the drug concentration.[7]
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization that occurs upon chemokine-mediated CCR5 activation.[11][17]
-
Cell Loading: CCR5-expressing cells (e.g., U-87-CCR5) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[17]
-
Antagonist Pre-treatment: The loaded cells are pre-incubated with various concentrations of the CCR5 antagonist for a short period.
-
Chemokine Stimulation: The natural CCR5 ligand (e.g., CCL5/RANTES) is added to the cells to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the chemokine-induced fluorescence signal.
Conclusion
The in-vitro data demonstrates that this compound is a highly potent CCR5 antagonist, with an IC50 in the sub-nanomolar range, comparable to potent anti-HIV agents like Aplaviroc and Vicriviroc.[5][6][7] Its development, however, was pursued for rheumatoid arthritis, an indication where it ultimately did not show clinical benefit, leading to its discontinuation.[18] In contrast, Maraviroc, Aplaviroc, and Vicriviroc were primarily developed as antiretrovirals. While Aplaviroc and Vicriviroc were halted due to safety or efficacy concerns, Maraviroc successfully navigated clinical trials and remains an important therapeutic option.[4][16] The selectivity profile of this compound shows significantly weaker inhibition of the hERG channel and P-gp transporter, with IC50 values in the micromolar range, suggesting a wide therapeutic window between its on-target and potential off-target activities.[5] This comparative guide highlights the diverse applications and outcomes for compounds targeting the same receptor, underscoring the importance of both potent in-vitro activity and a favorable safety and efficacy profile in the specific clinical context.
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | P-gp | CCR | HER | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCL5-CCR5 interaction provides antiapoptotic signals for macrophage survival during viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aplaviroc - Wikipedia [en.wikipedia.org]
- 16. daigonline.de [daigonline.de]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCR5 Antagonists: AZD-5672 versus Maraviroc in HIV Entry Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR5 antagonists AZD-5672 and maraviroc, focusing on their performance in HIV entry assays. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Maraviroc, an FDA-approved antiretroviral drug, and this compound, a potent CCR5 antagonist initially investigated for rheumatoid arthritis, both function by blocking the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, these small molecules allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes necessary for viral and cellular membrane fusion. This guide delves into a comparative analysis of their efficacy in preclinical HIV entry assays.
Performance Data in HIV Entry Assays
The following table summarizes the available quantitative data for this compound and maraviroc from in vitro assays. It is important to note that direct head-to-head studies in the same experimental settings are limited, and potency can vary depending on the specific HIV-1 strain, cell line, and assay format used.
| Compound | Assay Type | Target | Key Parameter | Value |
| This compound | CCR5 Binding Assay | CCR5 | IC50 | 0.32 nM[1][2] |
| Maraviroc | HIV-1 Entry Assay (Pseudovirus) | R5-tropic HIV-1 | IC50 | 0.22 nM - 47.5 nM |
| CCR5 Binding Assay | CCR5 | IC50 | 5.2 nM |
Experimental Methodologies
The assessment of HIV entry inhibitors like this compound and maraviroc relies on robust in vitro assays that model the initial stages of viral infection. The two primary methods discussed here are the Pseudovirus-Based Luciferase Reporter Gene Assay and the Cell-Cell Fusion Assay.
Pseudovirus-Based Luciferase Reporter Gene Assay
This widely used assay provides a quantitative measure of viral entry by utilizing replication-defective HIV-1 particles.
Principle:
HIV-1 pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with two plasmids: one encoding the HIV-1 genome with a defective envelope gene (env-) and containing a reporter gene such as luciferase, and a second plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from an R5-tropic strain). These pseudoviruses can infect target cells in a single round but cannot produce new infectious virions. Target cells (e.g., TZM-bl) are engineered to express CD4, CCR5, and a Tat-inducible luciferase reporter gene. Upon successful viral entry and integration, the viral Tat protein is expressed, which in turn drives the expression of luciferase. The amount of light produced is proportional to the level of viral entry.
Detailed Protocol:
-
Pseudovirus Production:
-
Seed producer cells (e.g., 293T/17) in T-75 flasks and grow to 50-80% confluency.
-
Co-transfect the cells with an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene and a plasmid expressing the desired HIV-1 Env glycoprotein using a suitable transfection reagent (e.g., FuGENE).
-
Incubate the cells for 48-72 hours.
-
Harvest the culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45-micron filter.
-
Determine the virus titer (e.g., by measuring the 50% tissue culture infectious dose, TCID50).
-
-
Neutralization Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Prepare serial dilutions of the test compounds (this compound or maraviroc).
-
Incubate the pseudovirus with the diluted compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
-
Cell-Cell Fusion Assay
This assay measures the ability of an HIV-1 Env-expressing cell to fuse with a target cell expressing CD4 and CCR5, a process that mimics the fusion of the viral and cellular membranes.
Principle:
Effector cells are engineered to express the HIV-1 envelope glycoprotein on their surface. Target cells are engineered to express CD4 and CCR5, along with a reporter system. When the effector and target cells are co-cultured, the interaction between Env, CD4, and CCR5 triggers membrane fusion, leading to the formation of multinucleated giant cells (syncytia). The extent of fusion can be quantified using various reporter systems, such as the transfer of a fluorescent protein or the activation of a reporter gene.
Detailed Protocol:
-
Cell Preparation:
-
Culture effector cells (e.g., HeLa-ADA) expressing the HIV-1 ADA envelope glycoprotein and Tat.
-
Culture target cells (e.g., TZM-bl) expressing CD4, CCR5, and a Tat-inducible reporter gene.
-
-
Fusion Assay:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Detach effector cells and overlay them onto the target cell monolayer in the presence of serial dilutions of the test compounds (this compound or maraviroc).
-
Co-culture the cells for a defined period (e.g., 60 minutes) at 37°C to allow for cell fusion.
-
Stop the fusion reaction by adding a potent fusion inhibitor (e.g., C52L).
-
-
Quantification of Fusion:
-
If using a luciferase reporter system, lyse the cells and measure luciferase activity as described in the pseudovirus assay protocol. The activation of the reporter gene in the target cells is dependent on the transfer of the Tat protein from the effector cells upon fusion.
-
Calculate the IC50 value based on the dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
A Comparative Guide to AZD-5672 and Cenicriviroc in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two chemokine receptor antagonists, AZD-5672 and cenicriviroc, with a focus on their performance in preclinical inflammation models. While both molecules target chemokine receptors involved in inflammatory processes, their specificities, and consequently, the therapeutic areas in which they have been predominantly investigated, differ significantly. This guide aims to provide an objective comparison based on available experimental data.
Introduction and Overview
This compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a key receptor involved in the migration of various leukocyte subsets, including T cells and macrophages, to sites of inflammation. Its development was primarily focused on inflammatory conditions such as rheumatoid arthritis (RA).
Cenicriviroc (CVC) is a dual antagonist of both CCR2 and CCR5.[2] This dual mechanism of action allows it to block the signaling of a broader range of chemokines, thereby inhibiting the recruitment of a wider array of inflammatory cells, most notably monocytes and macrophages. Cenicriviroc has been extensively studied in the context of liver diseases, particularly non-alcoholic steatohepatitis (NASH) and liver fibrosis, as well as in models of kidney fibrosis.[2][3]
Mechanism of Action
The distinct mechanisms of action of this compound and cenicriviroc are central to their differing effects in inflammation models.
This compound: Selective CCR5 Antagonism
This compound specifically binds to and blocks the CCR5 receptor, preventing its interaction with its primary ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). This blockade inhibits the downstream signaling pathways that lead to the chemotaxis of CCR5-expressing cells.
Cenicriviroc: Dual CCR2 and CCR5 Antagonism
Cenicriviroc's broader mechanism involves the simultaneous blockade of both CCR2 and CCR5.[2]
-
CCR2 antagonism primarily inhibits the migration of monocytes and macrophages in response to their key chemoattractant, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).
-
CCR5 antagonism , as with this compound, blocks the recruitment of various leukocytes.
This dual antagonism provides a more comprehensive blockade of inflammatory cell infiltration into tissues, which is particularly relevant in diseases where both monocyte- and other leukocyte-driven inflammation play a significant role, such as in liver fibrosis.[3]
Signaling Pathway Diagrams
Preclinical and Clinical Data Comparison
Direct comparative studies of this compound and cenicriviroc in the same inflammation models are not publicly available. Therefore, this section presents a summary of their performance in their respective primary areas of investigation.
This compound in Rheumatoid Arthritis Models
Preclinical data for this compound in inflammation models is limited in the public domain. The primary focus of its development was rheumatoid arthritis.
| Parameter | In Vitro/Ex Vivo Assay | Key Findings | Reference |
| Receptor Binding | Ligand binding assays | Potent and selective antagonist of CCR5. | [1] |
| Chemotaxis | Chemotaxis assays | Inhibits chemotaxis of CCR5-expressing cells. | [1] |
| CCR5 Internalization | Ex vivo MIP-1β stimulation assay | Inhibited internalization of CCR5. | [1] |
In a phase IIb clinical trial in patients with active RA receiving methotrexate, this compound did not demonstrate a statistically significant improvement in the American College of Rheumatology 20% (ACR20) response rate at week 12 compared to placebo.[1]
Cenicriviroc in Liver and Kidney Fibrosis Models
Cenicriviroc has been evaluated in a range of preclinical models of fibrosis and inflammation, with a significant amount of data available from studies on liver and kidney disease.
| Model | Parameter | Key Findings | Reference |
| Thioacetamide-induced Liver Fibrosis (Rat) | Collagen Deposition | Significant reduction in collagen deposition. | [2] |
| Diet-induced NASH (Mouse) | NAFLD Activity Score (NAS) | Significantly reduced the NAFLD activity score. | [2][3] |
| Diet-induced NASH (Mouse) | Hepatic Fibrosis | Significantly less fibrosis in mice receiving high-dose CVC for 14 weeks. | [3] |
| Unilateral Ureteral Obstruction (Mouse) | Renal Fibrosis | Reduced collagen deposition. | [2] |
| Thioglycollate-induced Peritonitis (Mouse) | Monocyte/Macrophage Recruitment | Significantly reduced monocyte/macrophage recruitment in vivo. | [2] |
In the Phase 2b CENTAUR study in adults with NASH and liver fibrosis, cenicriviroc demonstrated a statistically significant improvement in fibrosis of at least one stage without worsening of NASH after one year of treatment compared to placebo.[2][4] However, the subsequent Phase 3 AURORA study did not meet its primary endpoint of fibrosis improvement.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments used in the evaluation of these compounds.
This compound: Chemotaxis Assay (General Protocol)
A chemotaxis assay is performed to assess the ability of a compound to inhibit the migration of cells towards a chemoattractant.
Cenicriviroc: Thioacetamide-Induced Liver Fibrosis Model (Rat)
This model is used to induce liver fibrosis in rodents to test the efficacy of anti-fibrotic compounds.
Summary and Conclusion
This compound and cenicriviroc are both chemokine receptor antagonists with distinct profiles. This compound is a selective CCR5 antagonist that, despite a clear biological rationale, did not demonstrate clinical efficacy in rheumatoid arthritis. The publicly available preclinical data for this compound in a broad range of inflammation models is sparse, which limits a comprehensive comparative analysis.
In contrast, cenicriviroc, with its dual CCR2/CCR5 antagonism, has been extensively profiled in preclinical models of liver and kidney disease, demonstrating significant anti-inflammatory and anti-fibrotic effects.[2] While it showed promise in early clinical trials for NASH-related fibrosis, it ultimately did not meet its primary endpoint in a Phase 3 study.
For researchers and drug developers, the comparison of these two molecules highlights the complexities of targeting chemokine receptors for inflammatory diseases. The dual antagonism of cenicriviroc appears to offer a broader anti-inflammatory effect in certain disease contexts compared to the selective CCR5 antagonism of this compound. However, the clinical translation of these preclinical findings remains a significant challenge, underscoring the need for careful selection of patient populations and endpoints in clinical trial design. The choice between a selective or a dual antagonist would depend on the specific inflammatory pathways driving the pathology of the target disease.
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cenicriviroc in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenicriviroc Treatment for Adults With Nonalcoholic Steatohepatitis and Fibrosis: Final Analysis of the Phase 2b CENTAUR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD-5672 and Etanercept in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of AZD-5672, a C-C chemokine receptor 5 (CCR5) antagonist, and etanercept, a tumor necrosis factor-alpha (TNF-α) inhibitor, in the context of arthritis. While direct comparative preclinical data in animal models is limited, this document synthesizes available clinical and preclinical information to offer insights into their respective mechanisms and performance.
Executive Summary
Clinical evidence from a phase IIb study in patients with rheumatoid arthritis (RA) demonstrated that etanercept was significantly more efficacious than this compound.[1] Preclinical studies in animal models of arthritis have extensively documented the efficacy of etanercept in reducing inflammation and joint damage. In contrast, publicly available data on the efficacy of this compound in similar preclinical arthritis models is scarce, making a direct head-to-head comparison in these models challenging. Other CCR5 antagonists, such as maraviroc, have shown some anti-inflammatory effects in a collagen-induced arthritis (CIA) mouse model.[2][3]
Data Presentation
Clinical Efficacy in Rheumatoid Arthritis
A randomized, double-blind, placebo-controlled, phase IIb study was conducted in patients with active RA receiving methotrexate. The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology (ACR20) response at week 12.
| Treatment Group | ACR20 Response Rate at Week 12 | p-value vs. Placebo |
| This compound (all doses) | No statistically significant difference | >0.05 |
| Placebo | - | - |
| Etanercept (50 mg weekly) | Statistically significant improvement | <0.05 |
Data synthesized from a phase IIb clinical trial in patients with rheumatoid arthritis.[1]
Note: This clinical study concluded that this compound did not show any clinical benefit, suggesting that CCR5 antagonism alone may not be a viable therapeutic strategy for RA.[1]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model for Etanercept Evaluation
This protocol is a representative example of how the efficacy of etanercept is evaluated in a preclinical rodent model of rheumatoid arthritis.
1. Induction of Arthritis:
-
Animal Model: Male Lewis rats or DBA/1J mice are commonly used.
-
Immunization: Animals are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) and complete Freund's adjuvant (CFA).
-
Booster: A second immunization with type II collagen in incomplete Freund's adjuvant (IFA) is typically given 21 days after the primary immunization to enhance the arthritic response.
2. Treatment Regimen:
-
Drug Administration: Etanercept is typically administered subcutaneously or intraperitoneally.
-
Dosing Schedule: Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs). Dosing frequency can vary, for example, daily or twice weekly.
3. Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis. The scores for all paws are summed to give a total clinical arthritis score.
-
Paw Swelling Measurement: Paw volume or thickness is measured using a plethysmometer or calipers at regular intervals.
-
Histopathological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin, Safranin O) to assess the degree of inflammation, synovial hyperplasia, cartilage degradation, and bone erosion.
-
Biomarker Analysis: Serum or plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured by ELISA.
Signaling Pathways and Experimental Workflow
Mechanism of Action: Signaling Pathways
Experimental Workflow: Collagen-Induced Arthritis Model
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine Receptor 5 Antagonism Causes Reduction in Joint Inflammation in a Collagen-Induced Arthritis Mouse Model [mdpi.com]
- 3. researchgate.net [researchgate.net]
AZD-5672 in Rheumatoid Arthritis: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
The landscape of rheumatoid arthritis (RA) therapeutics has been marked by the exploration of diverse molecular targets aimed at disrupting the inflammatory cascade that characterizes the disease. Among these, the C-C chemokine receptor 5 (CCR5) and the p38 mitogen-activated protein (MAP) kinase have been subjects of significant investigation. This guide provides a comparative analysis of the clinical trial results of AZD-5672, a CCR5 antagonist, with those of pamapimod, a p38 MAP kinase inhibitor, and etanercept, an established tumor necrosis factor (TNF) inhibitor. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development strategies.
Executive Summary
This compound, a selective antagonist of the CCR5 receptor, was investigated for the treatment of rheumatoid arthritis. However, in a key Phase IIb clinical trial, this compound did not demonstrate a statistically significant improvement in the primary endpoint of ACR20 response at week 12 compared to placebo.[1] In contrast, the open-label etanercept arm in the same study showed significant efficacy.[1] This outcome led to the discontinuation of the development of this compound for this indication.
Similarly, the clinical development of p38 MAP kinase inhibitors for RA has been challenging. Pamapimod, a representative of this class, also failed to show a significant benefit over existing treatments. In a head-to-head comparison with methotrexate, pamapimod was found to be less effective.[2] When evaluated as an add-on therapy to methotrexate, it did not provide a significant improvement over placebo.
This guide will delve into the quantitative data from the clinical trials of these compounds, outline the experimental methodologies employed, and visualize the targeted signaling pathways to provide a comprehensive comparative overview.
Data Presentation: Comparative Efficacy in Rheumatoid Arthritis
The following tables summarize the key efficacy data from clinical trials of this compound, pamapimod, and etanercept. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of improvement in tender and swollen joint counts and other clinical parameters.
Table 1: Efficacy of this compound in a Phase IIb Clinical Trial (NCT00713544)
| Treatment Group | ACR20 Response at Week 12 | ACR50 Response at Week 12 | ACR70 Response at Week 12 |
| This compound (all doses) | No statistically significant difference from placebo[1] | Data not available | Data not available |
| Placebo | Data not available | Data not available | Data not available |
| Etanercept (open-label) | Significantly more efficacious than this compound and placebo[1] | Data not available | Data not available |
Note: Specific percentage improvements for this compound dose groups and placebo are not publicly available.
Table 2: Efficacy of Pamapimod in Clinical Trials
Pamapimod Monotherapy vs. Methotrexate (12 weeks)[2]
| Treatment Group | ACR20 Response Rate |
| Pamapimod 50 mg once daily | 23% |
| Pamapimod 150 mg once daily | 18% |
| Pamapimod 300 mg once daily | 31% |
| Methotrexate (7.5-20 mg/week) | 45% |
Pamapimod as Add-on to Methotrexate vs. Placebo (12 weeks)
| Treatment Group | ACR20 Response Rate |
| Pamapimod (all doses) | 31% - 43% |
| Placebo | 34% |
Table 3: Efficacy of Etanercept (from the TEMPO trial) in Combination with Methotrexate
| Timepoint | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Week 12 | 81% | 56% | Not Available |
| Week 24 | 87% | 66.2% | Not Available |
| Year 3 | 52% | 43% | 31% |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are summaries of the methodologies for the key trials cited.
This compound Phase IIb Study (NCT00713544)[1]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study with an open-label etanercept treatment group.
-
Patient Population: 371 patients with active rheumatoid arthritis who were receiving a stable dose of methotrexate.
-
Treatment Regimen:
-
This compound administered orally once daily at doses of 20 mg, 50 mg, 100 mg, or 150 mg for 12 weeks.
-
Matched placebo administered orally once daily for 12 weeks.
-
Etanercept administered subcutaneously at a dose of 50 mg once weekly (open-label).
-
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at week 12.
-
Secondary Endpoints: ACR50 and ACR70 responses, Disease Activity Score in 28 joints (DAS28), and safety and tolerability.
Pamapimod Clinical Trials
-
Monotherapy Trial:
-
Study Design: A double-blind, methotrexate-controlled study.
-
Patient Population: Adult patients with active rheumatoid arthritis.
-
Treatment Regimen:
-
Pamapimod administered orally once daily at doses of 50 mg, 150 mg, or 300 mg for 12 weeks.
-
Methotrexate administered orally once weekly, with a planned escalation from 7.5 mg to 20 mg.
-
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at 12 weeks.
-
-
Add-on Therapy Trial:
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: Adult patients with active rheumatoid arthritis with an inadequate clinical response to stable doses of methotrexate.
-
Treatment Regimen:
-
Pamapimod administered orally once daily (up to 300 mg) for 12 weeks in addition to their stable methotrexate dose.
-
Matching placebo administered for 12 weeks in addition to their stable methotrexate dose.
-
-
Primary Endpoint: The proportion of patients with a ≥20% improvement in RA based on the ACR criteria (ACR20) at 12 weeks.
-
Etanercept TEMPO Trial
-
Study Design: A 3-year, multicenter, double-blind, randomized, controlled trial.
-
Patient Population: 682 patients with moderate to severe RA who had failed at least one disease-modifying antirheumatic drug (DMARD) other than methotrexate.
-
Treatment Regimen:
-
Etanercept 25 mg twice weekly plus methotrexate.
-
Etanercept 25 mg twice weekly plus placebo.
-
Placebo plus methotrexate.
-
-
Primary Endpoints: Numeric index of the ACR response (ACR-N) area under the curve (AUC) over the first 24 weeks and change from baseline in modified Total Sharp Score (mTSS) at Year 1.
-
Secondary Endpoints: ACR20, ACR50, ACR70, C-reactive protein (CRP), Health Assessment Questionnaire (HAQ) score, and DAS28 clinical remission.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: CCR5 signaling pathway in rheumatoid arthritis and the inhibitory action of this compound.
Caption: The p38 MAP kinase signaling pathway in RA and the inhibitory action of pamapimod.
Caption: A generalized workflow for the rheumatoid arthritis clinical trials discussed.
References
Head-to-Head Comparison of AZD-5672 and Other Small Molecule CCR5 Inhibitors
A comprehensive analysis for researchers and drug development professionals.
The C-C chemokine receptor 5 (CCR5) has emerged as a critical therapeutic target in various diseases, most notably in HIV-1 infection, where it acts as a primary co-receptor for viral entry. Its role in mediating inflammatory responses has also made it a subject of investigation for autoimmune disorders such as rheumatoid arthritis. This has led to the development of several small molecule CCR5 inhibitors. This guide provides a detailed head-to-head comparison of AZD-5672 against other prominent CCR5 antagonists: Maraviroc, Vicriviroc, and Cenicriviroc, with a focus on their preclinical performance backed by experimental data.
Mechanism of Action: A Shared Target
All the small molecule inhibitors discussed herein are non-competitive allosteric antagonists of the CCR5 receptor. They bind to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change. This altered conformation prevents the binding of the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) and, crucially for HIV-1, the viral envelope glycoprotein gp120. This blockade of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell. Cenicriviroc is unique among this group as it is a dual antagonist, also targeting the CCR2 receptor, which is involved in inflammatory monocyte recruitment.
Quantitative Comparison of Preclinical Data
The following tables summarize the key in vitro potency and binding affinity data for this compound and other selected small molecule CCR5 inhibitors. These values are critical for understanding the relative efficacy and target engagement of these compounds.
| Compound | CCR5 Binding Affinity (Ki, nM) | Chemotaxis Inhibition (IC50, nM) | Antiviral Activity (IC50, nM) |
| This compound | Potent (specific value not publicly disclosed)[1] | Potent (specific value not publicly disclosed)[1] | Not reported |
| Maraviroc | Not explicitly reported as Ki | Not reported | 2.0 (geometric mean IC90)[2] |
| Vicriviroc | <1 (inhibition of MIP-1α induced chemotaxis) | <1 (inhibition of MIP-1α induced chemotaxis)[3] | 0.04 - 2.3 (geometric mean EC50)[3] |
| Cenicriviroc | 2 - 6 (against cognate ligand binding to CCR2/CCR5)[4] | Not reported | 0.03 - 0.98 (against R5 HIV-2 isolates)[5] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize CCR5 inhibitors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CCR5 receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line engineered to overexpress the human CCR5 receptor.
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of cells towards a CCR5 ligand.
-
Cell Preparation: A CCR5-expressing cell line (e.g., a T cell line) is used.
-
Transwell System: A transwell chamber with a porous membrane is utilized. The cells are placed in the upper chamber.
-
Chemoattractant Gradient: A CCR5 ligand (chemoattractant, e.g., RANTES) is added to the lower chamber, with or without varying concentrations of the test compound.
-
Incubation: The chamber is incubated to allow for cell migration through the porous membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the cell migration (IC50) is determined.
Antiviral (HIV-1 Entry) Assay
This assay evaluates the ability of a compound to inhibit the entry of CCR5-tropic (R5-tropic) HIV-1 into target cells.
-
Cell Preparation: Primary human peripheral blood mononuclear cells (PBMCs) or a susceptible cell line are used as target cells.
-
Infection: The target cells are infected with a known amount of an R5-tropic HIV-1 strain in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are cultured for a period to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured, commonly by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA.
-
Data Analysis: The concentration of the test compound that inhibits 50% of viral replication (IC50) is calculated.
Concluding Remarks
The development of small molecule CCR5 inhibitors has provided valuable therapeutic options, particularly in the management of HIV-1 infection. While this compound showed preclinical promise as a potent and selective CCR5 antagonist, it did not demonstrate clinical efficacy in rheumatoid arthritis. In contrast, Maraviroc is an approved therapeutic for HIV-1, and Vicriviroc and Cenicriviroc have been extensively studied in this context. The quantitative data presented, although derived from various sources, highlights the high potency of these compounds. The choice of a particular inhibitor for research or therapeutic development will depend on a multitude of factors including its specific potency against the target of interest, its selectivity profile, pharmacokinetic properties, and clinical efficacy and safety. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers entering this field.
References
- 1. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 | PLOS Pathogens [journals.plos.org]
- 5. Cenicriviroc, a Novel CCR5 (R5) and CCR2 Antagonist, Shows In Vitro Activity against R5 Tropic HIV-2 Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AZD-5672 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of AZD-5672, a potent and selective CCR5 antagonist. The primary focus is on the experimentally validated approach for this compound, with a comparative analysis of techniques used for other notable CCR5 antagonists, Maraviroc and Cenicriviroc. This document is intended to aid researchers in selecting and designing experiments to confirm the interaction of their compounds with the CCR5 target in a physiological setting.
Introduction to this compound and CCR5 Target Engagement
This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a key receptor involved in inflammatory responses and the target of therapies for various diseases, including rheumatoid arthritis for which this compound was investigated.[1][2] Validating that a drug molecule like this compound reaches and binds to its intended target, CCR5, within a living organism (in vivo target engagement) is a critical step in drug development. It provides crucial evidence for the drug's mechanism of action and helps to establish a relationship between drug exposure, target binding, and the desired pharmacological effect.
Primary Method for this compound Target Engagement Validation: Inhibition of Ligand-Induced CCR5 Internalization
The principal method used to confirm the in vivo target engagement of this compound during its clinical development was an ex vivo assay that measured the inhibition of macrophage inflammatory protein 1β (MIP-1β)-induced internalization of CCR5.[1][2]
Signaling Pathway and Assay Principle
The binding of the natural ligand, MIP-1β, to CCR5 triggers the internalization of the receptor-ligand complex from the cell surface. As a CCR5 antagonist, this compound binds to the receptor and prevents this internalization upon stimulation with MIP-1β. The level of CCR5 remaining on the cell surface after MIP-1β treatment is therefore proportional to the degree of target engagement by this compound. This is typically quantified using flow cytometry.
Comparison of In Vivo Target Engagement Validation Methods for CCR5 Antagonists
To provide a broader context, this section compares the methodology used for this compound with those employed for other well-characterized CCR5 antagonists, Maraviroc and Cenicriviroc.
| Parameter | This compound | Maraviroc | Cenicriviroc |
| Primary Validation Method | Ex vivo MIP-1β Induced CCR5 Internalization Assay[1][2] | Ex vivo MIP-1β Induced CCR5 Internalization Assay (Receptor Occupancy)[3] | Indirect: Pharmacodynamic Biomarkers (e.g., plasma MCP-1 levels)[4] |
| Alternative Method(s) | Not extensively reported in public literature. | Receptor Occupancy by direct antibody staining (flow cytometry).[4] | Ex vivo CCR2/CCR5 occupancy in mouse models.[5] |
| Assay Readout | Inhibition of CCR5 internalization measured by flow cytometry.[1] | Percentage of CCR5 receptor occupancy measured by flow cytometry.[3] | Changes in plasma levels of CCR2 and CCR5 ligands.[4] |
| Reported In Vivo/Ex Vivo Data | Dose-dependent inhibition of CCR5 internalization observed in a Phase IIb clinical trial (20-150 mg dose range).[1] | Dose-dependent receptor occupancy; near-maximal saturation at doses ≥25 mg once daily.[4] | Increased plasma levels of MCP-1, MIP-1α, and RANTES indicative of target engagement.[4] >87% CCR2/CCR5 occupancy in mouse monocytes at 250 nmol/L.[5] |
| Reference(s) | Gerlag et al., 2010[1][2] | Rosario et al., 2008[3]; Dorr et al., 2005 | Friedman et al., 2016[4]; Lefebvre et al., 2016[5] |
Table 1: Comparison of In Vivo Target Engagement Validation Strategies for CCR5 Antagonists.
Experimental Protocols
Ex vivo MIP-1β Induced CCR5 Internalization Assay (for this compound and Maraviroc)
This protocol is based on the methodology described for Maraviroc, which is analogous to the assay used for this compound.[3]
Objective: To quantify the extent of CCR5 target engagement by measuring the inhibition of MIP-1β-induced receptor internalization from the surface of CD4+ T cells.
Materials:
-
Whole blood samples collected from subjects dosed with the CCR5 antagonist.
-
Recombinant human MIP-1β.
-
Fluorescently labeled anti-CCR5 monoclonal antibody (e.g., clone 2D7).
-
Fluorescently labeled anti-CD4 monoclonal antibody.
-
Phosphate-buffered saline (PBS).
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect whole blood from subjects at specified time points post-dose.
-
Ex vivo Stimulation:
-
Aliquot whole blood into separate tubes.
-
To one aliquot, add a saturating concentration of MIP-1β to induce CCR5 internalization.
-
To a control aliquot, add an equal volume of buffer.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for internalization.
-
-
Antibody Staining:
-
Following incubation, place tubes on ice to stop the internalization process.
-
Add saturating concentrations of fluorescently labeled anti-CCR5 and anti-CD4 antibodies to all tubes.
-
Incubate on ice for 30 minutes in the dark.
-
-
Red Blood Cell Lysis:
-
Lyse red blood cells using a commercial lysis buffer or standard laboratory protocol.
-
-
Washing and Fixation:
-
Wash the remaining white blood cells with cold FACS buffer.
-
Resuspend the cell pellet in fixation buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD4+ T lymphocyte population.
-
Measure the mean fluorescence intensity (MFI) of the anti-CCR5 antibody staining in both the MIP-1β stimulated and unstimulated samples.
-
Data Analysis: The percentage of CCR5 internalization is calculated for each sample. The inhibition of internalization due to the drug is then determined by comparing the internalization in samples from dosed subjects to that in pre-dose or placebo-treated subjects. This provides a measure of target engagement.
Receptor Occupancy Assay (Alternative for Maraviroc)
Objective: To directly quantify the percentage of CCR5 receptors on the cell surface that are occupied by the antagonist.
Materials:
-
Whole blood samples.
-
A fluorescently labeled competing anti-CCR5 antibody that binds to an epitope overlapping with the antagonist binding site.
-
A fluorescently labeled non-competing anti-CCR5 antibody that binds to an epitope distinct from the antagonist binding site (to measure total CCR5).
-
Fluorescently labeled anti-CD4 antibody.
-
FACS buffer.
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect whole blood samples.
-
Antibody Staining:
-
Aliquot blood into tubes.
-
Add a cocktail of the competing, non-competing, and anti-CD4 antibodies.
-
Incubate on ice in the dark.
-
-
Lysis, Washing, and Analysis: Proceed as described for the internalization assay.
Data Analysis: The percentage of receptor occupancy is calculated based on the reduction in binding of the competing antibody relative to the binding of the non-competing (total CCR5) antibody.
Conclusion
The validation of in vivo target engagement for this compound has been demonstrated through an ex vivo MIP-1β induced CCR5 internalization assay. This method provides a functional measure of the drug's ability to block the natural ligand's effect on the receptor. Comparative analysis with other CCR5 antagonists like Maraviroc reveals that this functional assay is a common and robust method for this class of drugs. For a comprehensive understanding, researchers may also consider direct receptor occupancy assays, which provide a more direct measure of target binding. The choice of assay will depend on the specific research question, available reagents, and the stage of drug development. The data and protocols presented in this guide offer a solid foundation for designing and interpreting in vivo target engagement studies for this compound and other CCR5 antagonists.
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
AZD-5672 Versus Placebo: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data for AZD-5672, a potent and selective CCR5 antagonist, versus a placebo or vehicle control. The information is compiled from available preclinical studies to assist researchers in evaluating its potential therapeutic applications.
Data Presentation
In Vitro Efficacy
The primary mechanism of this compound is the antagonism of the C-C chemokine receptor type 5 (CCR5). Preclinical studies have demonstrated its high potency in this regard.
| Parameter | This compound | Placebo/Vehicle | Reference |
| CCR5 Antagonism (IC50) | 0.32 nM | Not Applicable | [1][2] |
Note: IC50 (half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher potency.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are representative methodologies for the key assays used in the preclinical evaluation of this compound.
CCR5 Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the CCR5 receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the CCR5 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a high density of CCR5 receptors.
-
Incubation: The cell membranes are incubated with a specific radioligand for CCR5 (e.g., 125I-MIP-1α) and varying concentrations of this compound or a vehicle control.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant that signals through the CCR5 receptor.
Objective: To determine the functional consequence of this compound's binding to CCR5 by measuring its effect on monocyte chemotaxis.
General Protocol:
-
Cell Preparation: A suspension of primary human monocytes or a monocytic cell line (e.g., THP-1) that expresses CCR5 is prepared.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.
-
Chemoattractant: A CCR5 ligand, such as MIP-1α (CCL3), is placed in the lower chamber to create a chemotactic gradient.
-
Treatment: The cells in the upper chamber are pre-incubated with various concentrations of this compound or a vehicle control.
-
Migration: The chamber is incubated for a period to allow the cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of this compound that inhibits 50% of the cell migration (IC50) is determined.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in blocking the CCR5 signaling pathway.
Caption: Mechanism of this compound as a CCR5 antagonist.
Experimental Workflow
The diagram below outlines the general workflow for a preclinical in vitro comparison of this compound and a placebo.
Caption: In vitro preclinical experimental workflow.
References
Reproducibility of AZD-5672 Preclinical Findings: A Comparative Analysis
A Comparison of the CCR5 Antagonist AZD-5672 with Etanercept and Methotrexate in the Context of Rheumatoid Arthritis
This guide provides a comparative analysis of the preclinical data for this compound, a C-C chemokine receptor type 5 (CCR5) antagonist, against two established rheumatoid arthritis (RA) therapies, etanercept and methotrexate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the preclinical evidence to assess the reproducibility and therapeutic potential of targeting the CCR5 pathway in RA.
Introduction
This compound is a small molecule antagonist of the CCR5 receptor, which plays a pivotal role in leukocyte chemotaxis to inflammatory sites. The rationale for its development in rheumatoid arthritis was based on the premise that inhibiting the migration of inflammatory cells into the synovium would ameliorate the signs and symptoms of the disease. Despite promising preclinical findings, a phase IIb clinical trial of this compound in RA patients on background methotrexate therapy did not demonstrate a significant clinical benefit over placebo.[1] This guide revisits the preclinical data for this compound and compares it with the preclinical profiles of etanercept, a tumor necrosis factor-alpha (TNF-α) inhibitor, and methotrexate, a widely used disease-modifying antirheumatic drug (DMARD).
Comparative Preclinical Efficacy
The following tables summarize the available quantitative preclinical data for this compound, etanercept, and methotrexate from various in vitro assays relevant to their mechanisms of action in rheumatoid arthritis. It is important to note that the assays are not identical, reflecting the different molecular targets and mechanisms of these drugs.
Table 1: In Vitro Potency of this compound and Comparator Drugs
| Compound | Target/Assay | Cell Type | Parameter | Value |
| This compound | CCR5 Antagonism | - | IC50 | 0.32 nM |
| Etanercept | TNF-α Neutralization (Cytotoxicity Assay) | WI38 cell line | - | Superior to Infliximab in antagonizing 5 ng/ml TNF-α |
| Methotrexate | Inhibition of TNF-α Production (T-cell stimulation) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Median ID50 | 27.13 ng/mL |
Table 2: Off-Target and Other In Vitro Activities
| Compound | Target/Assay | Parameter | Value |
| This compound | hERG Ion Channel Binding | IC50 | 7.3 µM |
| This compound | P-gp-mediated Digoxin Transport Inhibition | IC50 | 32 µM |
Signaling Pathways and Mechanisms of Action
To understand the basis of the preclinical findings, it is crucial to visualize the signaling pathways targeted by each compound.
This compound: CCR5 Signaling Pathway
This compound acts as an antagonist at the CCR5 receptor, a G protein-coupled receptor (GPCR). In rheumatoid arthritis, chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) bind to CCR5 on immune cells, leading to their migration into the joint synovium. By blocking this interaction, this compound was hypothesized to reduce synovial inflammation.
Caption: CCR5 signaling pathway and the inhibitory action of this compound.
Etanercept: TNF-α Neutralization
Etanercept is a biologic fusion protein that acts as a decoy receptor for TNF-α, a key pro-inflammatory cytokine in rheumatoid arthritis. By binding to soluble and membrane-bound TNF-α, etanercept prevents its interaction with cell surface TNF receptors, thereby inhibiting downstream inflammatory signaling.
Caption: Mechanism of action of Etanercept in neutralizing TNF-α.
Methotrexate: Anti-inflammatory and Immunomodulatory Effects
The mechanism of action of methotrexate in rheumatoid arthritis is complex and not fully elucidated. It is known to have both anti-inflammatory and immunomodulatory effects, partly through the inhibition of dihydrofolate reductase and an increase in adenosine levels, which has anti-inflammatory properties. It also inhibits T-cell proliferation and cytokine production.
Caption: Multiple anti-inflammatory mechanisms of Methotrexate.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of preclinical findings. Below are representative protocols for the key in vitro assays mentioned.
1. CCR5 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR5 receptor.
Caption: Workflow for a CCR5 radioligand binding assay.
-
Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]-MIP-1α) for binding to the CCR5 receptor in a membrane preparation.
-
Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing human CCR5 are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) is used.
-
Incubation: A fixed concentration of radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Leukocyte Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of leukocytes towards a chemoattractant.
Caption: Workflow for a leukocyte chemotaxis assay.
-
Principle: This assay utilizes a Boyden chamber (or a similar multi-well plate with a porous membrane) to assess the ability of a compound to block the migration of immune cells towards a chemoattractant gradient.
-
Methodology:
-
Cell Preparation: Isolate primary leukocytes (e.g., human PBMCs) or use a relevant cell line (e.g., THP-1 monocytes).
-
Chamber Setup: A multi-well plate with a porous membrane insert (e.g., 3-8 µm pore size) is used.
-
Chemoattractant: A solution containing a CCR5 ligand (e.g., RANTES/CCL5) is placed in the lower chamber.
-
Cell Seeding: The leukocytes, pre-incubated with various concentrations of the test compound (e.g., this compound), are added to the upper chamber (the insert).
-
Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Quantification: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye (e.g., Calcein-AM) to label the migrated cells and measuring the fluorescence.
-
Data Analysis: The percentage of inhibition of chemotaxis at each concentration of the test compound is calculated, and the IC50 value is determined.
-
Discussion and Conclusion
The preclinical data for this compound demonstrated high potency in antagonizing the CCR5 receptor in in vitro assays. However, this potent in vitro activity did not translate into clinical efficacy in rheumatoid arthritis. This disconnect highlights the complexity of RA pathogenesis and the challenges in predicting clinical outcomes from preclinical models.
In comparison, etanercept and methotrexate have well-established clinical efficacy in RA. Their preclinical profiles, while measured through different assays, demonstrate their ability to modulate key inflammatory pathways in the disease. Etanercept directly neutralizes the pro-inflammatory cytokine TNF-α, while methotrexate exerts broader anti-inflammatory and immunomodulatory effects.
The lack of clinical success for this compound, despite its potent preclinical profile, suggests that either the CCR5 pathway is not a critical driver of disease in the patient population studied, or that the preclinical models did not adequately capture the complexity of the human disease. Future research in this area should focus on more sophisticated preclinical models that better recapitulate the human synovial environment and the interplay of various immune cell subsets and inflammatory mediators. This guide serves as a resource for researchers to critically evaluate the preclinical data of CCR5 antagonists and to inform the design of future studies for novel RA therapeutics.
References
Efficacy of CCR5 Antagonism in Animal Models of Rheumatoid Arthritis: A Comparative Analysis
While specific preclinical efficacy data for the CCR5 antagonist AZD-5672 in animal models of rheumatoid arthritis (RA) is not extensively published, this guide provides a comparative overview of the efficacy of other CCR5 antagonists in established rodent models of the disease. This analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of targeting the C-C chemokine receptor 5 (CCR5) pathway in RA.
Despite a strong scientific rationale, the clinical development of this compound for RA was halted after a phase IIb study where it failed to demonstrate significant clinical benefit over placebo in patients on a methotrexate background[1]. The study did note that this compound was a potent and selective CCR5 antagonist[1]. The lack of translation from preclinical promise to clinical efficacy underscores the importance of critically evaluating performance in relevant animal models. This guide will, therefore, focus on data from other CCR5 antagonists to provide context for the potential efficacy of this drug class in RA models.
Comparative Efficacy of CCR5 Antagonists in RA Animal Models
Commonly used animal models for RA research include collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), which mimic key pathological features of the human disease, such as synovitis, pannus formation, and bone erosion.
Below is a summary of the performance of two other small-molecule CCR5 antagonists, Maraviroc and TAK-779, in these models.
| Compound | Animal Model | Key Efficacy Parameters | Results |
| Maraviroc | Collagen-Induced Arthritis (CIA) in DBA/1J mice | Clinical Arthritis Score, Histopathology | Significant attenuation of the clinical and histological severity of inflammatory arthritis. |
| TAK-779 | Adjuvant-Induced Arthritis (AIA) in rats | Development of arthritis | Inhibition of the development of adjuvant-induced arthritis. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams illustrate the CCR5 signaling pathway and a generalized workflow for a collagen-induced arthritis model.
References
A Comparative Analysis of the CCR5 Antagonists AZD-5672 and Aplaviroc
In the landscape of drug development, particularly in the pursuit of novel therapies for infectious diseases and immune-mediated disorders, the C-C chemokine receptor type 5 (CCR5) has been a prominent target. This receptor plays a crucial role in the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells and is implicated in inflammatory processes. This guide provides a comparative analysis of two small molecule CCR5 antagonists: AZD-5672 and aplaviroc. While both compounds were developed to modulate CCR5 activity, their clinical development pathways and ultimate fates diverged significantly. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development efforts.
Mechanism of Action and Target
Both this compound and aplaviroc are small molecule antagonists of the CCR5 receptor.[1][2] They function by binding to this seven-transmembrane G-protein coupled receptor on the surface of target cells, such as T-lymphocytes and macrophages. This binding induces a conformational change in the receptor, which in turn prevents the interaction of the viral envelope glycoprotein gp120 with CCR5, a critical step for the entry of R5-tropic HIV-1 into the cell.[3] Aplaviroc is specifically described as a potent noncompetitive allosteric antagonist of the CCR5 receptor.[2]
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data available for this compound and aplaviroc, highlighting their potency and clinical outcomes.
| Parameter | This compound | Aplaviroc | Reference |
| Target | CCR5 Receptor Antagonist | CCR5 Receptor Antagonist | [1][2] |
| Chemical Class | Diphenylmethane derivative | Spiro-diketo-piperazine | [4][5] |
| IC50 (CCR5 Antagonism) | 0.32 nM | Not explicitly stated, but described as a potent antagonist | [6] |
| Antiviral Activity (EC50 against HIV-1 Ba-L) | Not publicly available | 0.7 nM | [7] |
| Antiviral Activity (EC90 against HIV-1 Ba-L) | Not publicly available | 16 nM | [7] |
| Investigated Indications | Rheumatoid Arthritis | HIV Infection | [8][9] |
| Clinical Development Status | Discontinued (Lack of efficacy in RA) | Discontinued (Hepatotoxicity) | [5][8] |
| Key Adverse Events | Generally well-tolerated in RA trials | Severe hepatotoxicity, including hepatic cytolysis | [6][8][10] |
Experimental Protocols
Detailed experimental protocols from the specific preclinical and clinical studies of this compound and aplaviroc are largely proprietary. However, the following sections describe the general methodologies for the key assays used to characterize such CCR5 antagonists.
CCR5 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Cell Culture and Membrane Preparation: A cell line stably expressing high levels of human CCR5 (e.g., CHO-K1 or HEK293 cells) is cultured. The cells are harvested, and a crude membrane preparation is isolated by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [3H]-Maraviroc).
-
Compound Addition: A range of concentrations of the test compound (this compound or aplaviroc) is added to the wells.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Chemotaxis Assay
This functional assay assesses the ability of a CCR5 antagonist to block the migration of cells in response to a CCR5 ligand.
-
Cell Preparation: A CCR5-expressing cell line (e.g., L1.2-CCR5) or primary cells like peripheral blood mononuclear cells (PBMCs) are used. The cells are washed and resuspended in a suitable assay medium.
-
Transwell System: A Transwell insert with a porous membrane is placed in a well of a multi-well plate.
-
Chemoattractant and Antagonist: The lower chamber of the well is filled with medium containing a CCR5 ligand (chemoattractant), such as RANTES (CCL5) or MIP-1β (CCL4). The cells, pre-incubated with various concentrations of the antagonist (this compound or aplaviroc) or a vehicle control, are added to the upper chamber (the Transwell insert).
-
Incubation: The plate is incubated for a few hours to allow cell migration through the porous membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye that labels the cells.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is determined.
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective viral particles that express the HIV-1 envelope glycoproteins (pseudoviruses) and a reporter gene (e.g., luciferase or green fluorescent protein).
-
Cell Culture: A target cell line that expresses CD4 and CCR5 and contains a reporter gene cassette (e.g., TZM-bl cells) is seeded in a multi-well plate.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the CCR5 antagonist or a control.
-
Virus Infection: A standardized amount of HIV-1 pseudovirus (with an R5-tropic envelope) is added to the wells.
-
Incubation: The plate is incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Quantification: The expression of the reporter gene is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured using a luminometer. For GFP, the fluorescence is measured using a fluorometer or flow cytometer.
-
Data Analysis: The concentration of the compound that inhibits 50% of viral entry (EC50 or IC50) is calculated from the dose-response curve.
Mandatory Visualizations
CCR5 Signaling Pathway
Caption: CCR5 signaling and HIV-1 entry pathway with points of inhibition.
Experimental Workflow: HIV-1 Pseudovirus Entry Assay
Caption: Workflow for assessing antiviral activity using a pseudovirus entry assay.
Logical Relationship: this compound vs. Aplaviroc
Caption: Divergent clinical development paths of this compound and aplaviroc.
Concluding Remarks
The comparative analysis of this compound and aplaviroc offers valuable insights into the complexities of drug development, even when targeting the same molecular entity. Both compounds demonstrated high potency as CCR5 antagonists in preclinical studies. However, their clinical trajectories diverged significantly. This compound, while well-tolerated, failed to demonstrate clinical efficacy in rheumatoid arthritis, leading to the discontinuation of its development for this indication.[8] In contrast, aplaviroc showed promising antiviral activity against HIV-1 but was ultimately withdrawn from clinical trials due to severe, idiosyncratic hepatotoxicity.[6][10]
These case studies underscore the importance of thorough preclinical safety and efficacy profiling and highlight the challenges of translating in vitro potency into clinical success. For researchers in the field, the story of this compound and aplaviroc serves as a reminder that a deep understanding of not only the target but also the specific properties of the drug molecule and its potential off-target effects is paramount for the successful development of new therapeutics. Future research on CCR5 antagonists may benefit from exploring alternative chemical scaffolds to mitigate the risk of hepatotoxicity while optimizing efficacy for various therapeutic indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. youtube.com [youtube.com]
- 5. Aplaviroc - Wikipedia [en.wikipedia.org]
- 6. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin enhances aplaviroc anti-HIV activity: implications for the clinical development of novel CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of AZD-5672 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular specificity of AZD-5672, a potent and selective CCR5 antagonist, with other alternative CCR5 antagonists, Maraviroc and Vicriviroc. The information presented herein is supported by experimental data from various cellular assays to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound and CCR5 Antagonism
This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and is also a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By blocking the interaction of CCR5 with its natural ligands, such as MIP-1β (CCL4), and viral glycoproteins, CCR5 antagonists can modulate inflammatory responses and inhibit viral entry. The development of this compound was focused on achieving high potency for CCR5 while minimizing off-target effects, particularly on the hERG cardiac ion channel, a common liability for many small molecule drugs.[1]
This guide will delve into the comparative specificity of this compound against two other well-characterized CCR5 antagonists, Maraviroc and Vicriviroc, through the lens of key cellular assays.
Comparative Specificity Data
The following table summarizes the in vitro potency and selectivity of this compound compared to Maraviroc and Vicriviroc against their primary target, CCR5, and key off-targets.
| Compound | Primary Target | IC50 (nM) | Off-Target | IC50 (µM) | Fold Selectivity (Off-Target IC50 / Primary Target IC50) |
| This compound | CCR5 | 0.32[2] | hERG | 7.3[2] | 22,813 |
| P-glycoprotein (P-gp) | 32[2] | 100,000 | |||
| Maraviroc | CCR5 | 0.8 - 2.3 | hERG | >10 | >4,348 - >12,500 |
| Vicriviroc | CCR5 | 0.5 - 1.5 | hERG | ~1.3 | ~867 - ~2,600 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR5 signaling pathway and a general experimental workflow for assessing compound specificity.
Figure 1: Simplified CCR5 signaling pathway and points of antagonist intervention.
Figure 2: General experimental workflow for evaluating the specificity of CCR5 antagonists.
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells overexpressing human CCR5.
-
Radioligand: [125I]-MIP-1β.
-
Test compounds: this compound, Maraviroc, Vicriviroc.
-
Assay buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either a test compound or vehicle (for total binding). For non-specific binding, add a high concentration of an unlabeled CCR5 ligand.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR5 agonist.
Materials:
-
Cells expressing human CCR5 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
CCR5 agonist: MIP-1β.
-
Test compounds: this compound, Maraviroc, Vicriviroc.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the CCR5-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the CCR5 agonist (MIP-1β) to all wells and immediately measure the change in fluorescence over time.
-
Analyze the data to determine the concentration-dependent inhibition of the calcium response by the test compounds and calculate the IC50 values.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, a key function mediated by CCR5.
Materials:
-
Cells expressing CCR5 that are known to undergo chemotaxis (e.g., primary T cells or a T cell line).
-
Chemoattractant: MIP-1β.
-
Test compounds: this compound, Maraviroc, Vicriviroc.
-
Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm).
-
24-well plates.
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Cell counting method (e.g., flow cytometry or a cell viability assay).
Procedure:
-
Pre-treat the cells with various concentrations of the test compounds or vehicle for 30-60 minutes.
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add the chemoattractant (MIP-1β) to the lower chamber of the wells.
-
Add the pre-treated cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 2-4 hours).
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a suitable cell counting method.
-
Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC50 values.
Conclusion
The data presented in this guide indicate that this compound is a highly potent and selective CCR5 antagonist. Its sub-nanomolar potency against CCR5 and high fold-selectivity against the hERG channel and P-glycoprotein suggest a favorable specificity profile.[2] When compared to Maraviroc and Vicriviroc, this compound demonstrates comparable or superior potency for CCR5 and a potentially improved safety margin with respect to hERG inhibition.
The selection of a CCR5 antagonist for a specific research or therapeutic application will depend on a variety of factors, including the desired potency, the acceptable off-target risk profile, and the specific cellular context. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative evaluations and further characterize the specificity of these and other CCR5 antagonists.
References
AZD-5672 as a reference compound for CCR5 antagonism
A comprehensive guide for researchers comparing AZD-5672 with other key CCR5 antagonists, supported by experimental data and detailed protocols.
This compound is a highly potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells and a key player in inflammatory responses.[1][2][3] Its high affinity and specificity make it an excellent reference compound for in vitro and in vivo studies aimed at understanding CCR5 biology and developing novel therapeutics targeting this receptor. This guide provides a comparative analysis of this compound with other well-characterized CCR5 antagonists, namely Maraviroc, Vicriviroc, and Aplaviroc, presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Comparative Performance of CCR5 Antagonists
The antagonistic activity of this compound has been quantified and compared with other leading CCR5 inhibitors. The following table summarizes their reported potencies, typically measured as the half-maximal inhibitory concentration (IC50) in various functional assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | CCR5 | Not Specified | 0.32 | [2][3][4] |
| Maraviroc | CCR5 | Antiviral (R5 HIV-1) | ~2 | [5] |
| Vicriviroc | CCR5 | Antiviral (R5 HIV-1) | Potent (more than SCH-C) | [6] |
| Aplaviroc | CCR5 | Antiviral (R5 HIV-1) | Potent | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, cell type, and assay format used. Direct comparison is most accurate when data is generated head-to-head in the same study.
Mechanism of Action: Blocking Chemokine Signaling and Viral Entry
CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a signaling cascade leading to cell migration and activation. In the context of HIV-1, the viral envelope glycoprotein gp120 interacts with the CD4 receptor and CCR5 on the target cell surface, triggering conformational changes that lead to membrane fusion and viral entry.
CCR5 antagonists like this compound act as non-competitive allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction of both natural chemokines and the HIV-1 gp120 protein. This blockade effectively inhibits both chemokine-mediated signaling and R5-tropic HIV-1 entry.
Experimental Protocols
Accurate characterization of CCR5 antagonists relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments used to evaluate compounds like this compound.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing information on its binding affinity (Ki).
Materials:
-
Cell membranes expressing CCR5 (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I]-MIP-1α)
-
Test compound (e.g., this compound) and non-labeled competing ligand
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve. The Ki value can be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.
Materials:
-
CCR5-expressing cells (e.g., primary T cells, monocytes, or a cell line like U937)
-
Chemoattractant (e.g., RANTES/CCL5)
-
Test compound (e.g., this compound)
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well plate with a porous membrane)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®)
Procedure:
-
Pre-treat the CCR5-expressing cells with various concentrations of the test compound.
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Add the pre-treated cells to the upper chamber, separated by the porous membrane.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 1-4 hours).
-
Quantify the number of cells that have migrated to the lower chamber using a suitable detection method.
-
Calculate the percent inhibition of chemotaxis for each concentration of the test compound to determine the IC50.
Calcium Flux Assay
This assay measures the inhibition of chemokine-induced intracellular calcium mobilization, a key event in GPCR signaling.
Materials:
-
CCR5-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Chemokine agonist (e.g., MIP-1β)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Load the CCR5-expressing cells with the calcium-sensitive dye.
-
Plate the cells in a 96- or 384-well plate.
-
Add varying concentrations of the test compound and incubate for a short period.
-
Measure the baseline fluorescence.
-
Add the chemokine agonist to stimulate the cells and immediately begin kinetic fluorescence reading.
-
Record the change in fluorescence intensity over time.
-
The peak fluorescence response is used to determine the inhibitory effect of the compound and calculate the IC50.
Conclusion
This compound stands out as a highly potent CCR5 antagonist, making it an invaluable tool for researchers studying the physiological and pathological roles of this receptor. Its well-defined activity provides a solid benchmark for the evaluation of new chemical entities targeting CCR5. The experimental protocols detailed in this guide offer a starting point for the consistent and reliable characterization of CCR5 antagonists, facilitating the comparison of data across different studies and laboratories. While this compound did not proceed to clinical use for rheumatoid arthritis, its utility as a reference compound in preclinical research remains significant.[1]
References
- 1. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | P-gp | CCR | HER | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daigonline.de [daigonline.de]
Safety Operating Guide
Navigating the Safe Disposal of AZD-5672 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like AZD-5672 are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, a cautious approach grounded in established best practices for similar chemical entities is essential. This compound, an antagonist of the CCR5 receptor, is categorized as a synthetic organic compound and should be managed as potentially hazardous waste.[1][2]
Key Chemical and Safety Profile of this compound
To inform safe handling and disposal procedures, it is crucial to be aware of the known properties of this compound. While a comprehensive safety profile is not publicly available, the following information has been compiled from various sources.
| Property | Value/Information | Source |
| Chemical Name | (R)-N-(1-(3-(3,5-difluorophenyl)-3-(4-(methylsulfonyl)phenyl)propyl)piperidin-4-yl)-N-ethyl-2-(4-(methylsulfonyl)phenyl)acetamide | [3] |
| Molecular Formula | C32H38F2N2O5S2 | [3] |
| Molecular Weight | 632.78 g/mol | [3] |
| Compound Class | Synthetic organic; Diphenylmethanes | [1][4] |
| Known Targets | CCR5 (IC50 = 0.32 nM), hERG (IC50 = 7.3 μM), P-gp (IC50 = 32 μM) | [5][6] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark. | [3] |
| Shipping | Shipped as a non-hazardous chemical at ambient temperature. | [3] |
It is important to note that while it may be shipped as non-hazardous, this pertains to transportation regulations and does not preclude the need for careful handling and disposal in a laboratory setting.
Standard Operating Procedure for the Disposal of this compound
The following step-by-step guide provides a comprehensive operational plan for the proper disposal of this compound, adhering to general laboratory safety protocols for chemical waste.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of pure this compound and contaminated materials in accordance with standard laboratory chemical waste procedures.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Designated, labeled, and sealable hazardous waste container (for solid and liquid waste)
-
Sharps container (if applicable)
-
Spill kit for chemical spills
Procedure:
-
Risk Assessment and Preparation:
-
Conduct a risk assessment for the handling and disposal of this compound. Given its nature as a bioactive small molecule, treat it as a potentially toxic substance.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Perform all operations involving solid this compound or concentrated solutions within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
-
Segregation of Waste:
-
Solid Waste:
-
Collect any unused or expired pure this compound powder in a designated hazardous solid waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Do not mix with incompatible waste streams. If dissolved in a solvent, the waste container should be appropriate for that solvent (e.g., a container for halogenated or non-halogenated solvents).
-
-
Sharps Waste:
-
Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.
-
-
-
Decontamination:
-
Decontaminate any surfaces or non-disposable equipment that has come into contact with this compound. Use a suitable solvent or cleaning agent known to be effective for similar organic compounds, followed by a standard laboratory detergent and water.
-
-
Waste Container Management:
-
Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.
-
Visual Guidance for Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
References
- 1. AZD5672 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | P-gp | CCR | HER | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling AZD-5672
For researchers and drug development professionals, ensuring personal safety during the handling of potent, small-molecule compounds like AZD-5672 is paramount. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the compound's nature as a potent antagonist and general best practices for handling research chemicals is essential. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and General Precautions
This compound is a potent, orally active CCR5 antagonist.[1] While clinical studies have shown it to be generally well-tolerated in humans at therapeutic doses, the risks associated with handling the pure compound in a laboratory setting may be different.[2] Therefore, all handling of this compound should be conducted within a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation.
Key safety considerations include:
-
Route of Exposure: The primary routes of exposure in a laboratory setting are inhalation of aerosols, skin contact, and accidental ingestion.
-
Engineering Controls: A certified chemical fume hood is the primary engineering control to prevent inhalation of the compound.
-
Personal Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is crucial for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (Double Gloving Recommended)- Lab Coat- Safety Goggles with Side Shields- N95 Respirator | To prevent inhalation of fine particles and skin contact. |
| Solution Preparation | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields | To protect against splashes of the compound in solution. |
| In Vitro / In Vivo Experiments | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | Standard laboratory practice to prevent contamination and minimal exposure. |
| Spill Cleanup | - Chemical Resistant Gloves (e.g., Nitrile)- Disposable Lab Coat or Gown- Safety Goggles- N95 Respirator (for solids) or appropriate respirator for solvent | To ensure protection from higher concentrations during cleanup. |
Operational and Disposal Plans
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of aerosol generation.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
Spill Management:
In the event of a spill, evacuate the immediate area. For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate decontaminating solution. For liquid spills, absorb with an inert material and place in a sealed container for disposal. All personnel involved in the cleanup must wear appropriate PPE.
Waste Disposal:
All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be considered chemical waste. Collect this waste in a clearly labeled, sealed container. Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling a potent research compound like this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
